1,2-Dihydronaphthalene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2-dihydronaphthalene | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10/c1-2-6-10-8-4-3-7-9(10)5-1/h1-3,5-7H,4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEIFWROAQVVDBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858713 | |
| Record name | 1,2-Dihydronaphthalene | |
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Molecular Weight |
130.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear, faintly yellow-green, liquid; [MSDSonline] | |
| Record name | 1,2-Dihydronaphthalene | |
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Vapor Pressure |
0.28 [mmHg] | |
| Record name | 1,2-Dihydronaphthalene | |
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CAS No. |
447-53-0, 29828-28-2 | |
| Record name | 1,2-Dihydronaphthalene | |
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| Record name | 1,2-Dihydronaphthalene | |
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| Record name | Naphthalene, dihydro- | |
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| Record name | 1,2-DIHYDRONAPHTHALENE | |
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| Record name | 1,2-dihydronaphthalene | |
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| Record name | 1,2-DIHYDRONAPHTHALENE | |
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Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 1,2-Dihydronaphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 1,2-Dihydronaphthalene, a bicyclic aromatic hydrocarbon of interest in organic synthesis and medicinal chemistry. This document details its key physical constants, provides established experimental protocols for their determination, and outlines a common synthetic route.
Core Physical Properties
This compound is a colorless to faintly yellow-green liquid at room temperature. Its key physical and chemical identifiers are summarized below.
| Property | Value |
| Molecular Formula | C₁₀H₁₀ |
| Molecular Weight | 130.19 g/mol |
| CAS Number | 447-53-0 |
| Appearance | Clear, faintly yellow-green liquid |
| Melting Point | -8 °C |
| Boiling Point | 207 °C (at 760 mmHg) 89 °C (at 16 mmHg) |
| Density | 0.997 g/mL at 25 °C |
| Refractive Index (n²⁰/D) | 1.582 |
| Vapor Pressure | 0.28 mmHg at 25 °C |
| Solubility | Insoluble in water; soluble in organic solvents such as ethanol, diethyl ether, and benzene.[1][2] |
| Flash Point | 67 °C (closed cup)[3] |
Experimental Protocols
The following sections detail the standard laboratory procedures for the determination of the key physical properties of this compound and a common method for its synthesis.
Synthesis of this compound from 1-Tetralone
A prevalent method for the synthesis of this compound involves a two-step process starting from 1-tetralone: reduction to 1,2,3,4-tetrahydro-1-naphthalenol, followed by acid-catalyzed dehydration.[4]
Step 1: Reduction of 1-Tetralone to 1,2,3,4-Tetrahydro-1-naphthalenol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-tetralone in a suitable solvent such as methanol or ethanol.
-
Reduction: Cool the solution in an ice bath. Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The molar ratio of NaBH₄ to 1-tetralone is typically between 1:1 and 1.5:1.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress of the reduction can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, carefully add water to quench any unreacted NaBH₄. The product is then extracted with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 1,2,3,4-tetrahydro-1-naphthalenol.
Step 2: Dehydration of 1,2,3,4-Tetrahydro-1-naphthalenol to this compound
-
Reaction Setup: Place the crude 1,2,3,4-tetrahydro-1-naphthalenol in a round-bottom flask fitted with a distillation apparatus.
-
Dehydration: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or phosphoric acid (H₃PO₄), to the alcohol.[4]
-
Distillation: Heat the mixture. The this compound product will distill as it is formed.
-
Purification: The collected distillate is then washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine. The organic layer is dried over a suitable drying agent (e.g., anhydrous magnesium sulfate) and can be further purified by fractional distillation to obtain pure this compound.
Determination of Melting Point
The melting point of this compound, being below room temperature, is determined using a low-temperature apparatus.
-
Sample Preparation: A small amount of liquid this compound is introduced into a capillary tube, which is then sealed.
-
Apparatus: A melting point apparatus capable of controlled cooling and heating is used. The capillary tube is placed in the apparatus.
-
Measurement: The sample is first frozen by cooling the apparatus. Then, the temperature is slowly increased. The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. For a pure substance, this range should be narrow.
Determination of Boiling Point
The boiling point is determined at atmospheric pressure or under reduced pressure.
-
Apparatus Setup: A small quantity of this compound is placed in a distillation flask with a few boiling chips. A thermometer is positioned such that the top of the bulb is level with the side arm of the distillation flask. The flask is connected to a condenser.
-
Heating: The flask is gently heated.
-
Measurement: The temperature is recorded when the liquid is boiling and a stable ring of condensate is observed on the thermometer bulb. This temperature is the boiling point. For measurements at reduced pressure, a vacuum pump is connected to the system, and the pressure is recorded along with the boiling point.
Determination of Density
The density of liquid this compound is determined using a pycnometer or a graduated cylinder and a balance.
-
Mass of Empty Container: The mass of a clean, dry pycnometer or a graduated cylinder is accurately measured.
-
Volume and Mass of Liquid: A known volume of this compound is added to the container. The total mass of the container and the liquid is then measured.
-
Calculation: The mass of the liquid is determined by subtraction. The density is calculated by dividing the mass of the liquid by its volume. The temperature at which the measurement is taken should be recorded, as density is temperature-dependent.
Determination of Refractive Index
The refractive index is measured using a refractometer, typically an Abbe refractometer.
-
Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, often distilled water.
-
Sample Application: A few drops of this compound are placed on the prism of the refractometer.
-
Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs. The refractive index is then read from the scale. The temperature should be maintained at 20 °C using a water bath connected to the refractometer.
References
1,2-Dihydronaphthalene chemical properties
An In-depth Technical Guide to the Chemical Properties of 1,2-Dihydronaphthalene
Introduction
This compound (also known as Dialin) is a bicyclic aromatic hydrocarbon with the chemical formula C₁₀H₁₀.[1] Structurally, it consists of a benzene ring fused to a cyclohexadiene ring. This arrangement, where a stable aromatic system is fused with a reactive conjugated diene, imparts a unique combination of stability and reactivity, making it a valuable intermediate in organic synthesis.[2] It is used in the preparation of a variety of more complex molecules and serves as a model substrate in studies of chemical and enzymatic reactions, such as oxidation and hydrogenation.[3][4] This guide provides a detailed overview of its chemical and physical properties, spectroscopic signatures, reactivity, and key experimental protocols for professionals in research and drug development.
Physical and Chemical Properties
This compound is a clear, colorless to faintly yellow-green liquid at room temperature.[1][2][5] It is classified as a combustible liquid and is known to be toxic to aquatic life with long-lasting effects.[1] The compound is immiscible with water but soluble in many organic solvents.[5][6][7] Under exposure to UV light or temperatures above 300°C, it is prone to decomposition.[2]
Table 1: Quantitative Physical and Chemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₁₀H₁₀ | [1][6] |
| Molecular Weight | 130.19 g/mol | [1][2] |
| CAS Number | 447-53-0 | [1][6] |
| Appearance | Clear, faintly yellow-green liquid | [1][2] |
| Melting Point | -8 °C | [2][5][6] |
| Boiling Point | 207 °C (at 1000 hPa) 89 °C (at 16 mmHg) | [2][5][6] |
| Density | 0.997 g/mL (at 25 °C) | [5][6] |
| Refractive Index (n²⁰/D) | 1.582 | [5][6] |
| Flash Point | 67 °C / 153 °F (closed cup) | [5][8] |
| Vapor Pressure | 0.28 mmHg | [1] |
| Water Solubility | Not miscible or difficult to mix | [5][6][7] |
Spectroscopic Characterization
Spectroscopic methods are essential for the identification and structural elucidation of this compound.
-
¹H NMR Spectroscopy : The proton NMR spectrum is characteristic. The four aromatic protons typically appear as a complex multiplet in the range of δ 6.85-7.29 ppm.[9] The vinylic protons on the cyclohexadiene ring appear at approximately δ 6.42 ppm and δ 5.99 ppm, while the aliphatic protons (allylic and benzylic) are found upfield around δ 2.28 ppm and δ 2.75 ppm.[9]
-
¹³C NMR Spectroscopy : The spectrum will show 10 distinct signals corresponding to the ten carbon atoms in the asymmetric structure. Aromatic carbons will resonate in the δ 125-140 ppm region, while the vinylic and aliphatic carbons will appear further upfield.
-
Infrared (IR) Spectroscopy : The IR spectrum displays characteristic absorption bands. These include C-H stretching for the aromatic ring (above 3000 cm⁻¹) and the aliphatic CH₂ groups (below 3000 cm⁻¹). Aromatic and vinylic C=C stretching vibrations are observed in the 1600-1450 cm⁻¹ region.
-
UV-Vis Spectroscopy : Due to the presence of a conjugated π-electron system, this compound absorbs ultraviolet radiation.[10][11] This absorption is critical for photochemical reactions and analytical detection.
-
Mass Spectrometry (MS) : The mass spectrum will show a molecular ion (M⁺) peak at m/z = 130, corresponding to its molecular weight.
Reactivity and Chemical Transformations
The reactivity of this compound is dominated by the conjugated diene system within the non-aromatic ring, which readily undergoes addition and oxidation reactions while preserving the adjacent aromatic ring.
Oxidation
Oxidation is a key transformation of this compound, yielding synthetically useful products.
-
Enzymatic Oxidation : Microorganisms can oxidize this compound with high stereoselectivity. For instance, Sphingomonas yanoikuyae strains oxidize it to several products, including (-)-(1R,2S)-cis-1,2-dihydroxy-1,2-3,4-tetrahydronaphthalene as the major product, alongside (+)-(R)-2-hydroxy-1,2-dihydronaphthalene and naphthalene.[12] This biotransformation is catalyzed by dioxygenase enzymes.[12]
-
Chemical Oxidation :
-
Epoxidation : Reaction with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) results in the epoxidation of the double bond in the non-aromatic ring.[13][14][15] Subsequent acid-catalyzed hydrolysis of the epoxide yields the corresponding trans-diol.
-
Oxidative Rearrangement : Treatment with iodine(III) or thallium(III) reagents can induce an oxidative ring contraction, transforming the this compound scaffold into substituted indane derivatives, which are valuable in medicinal chemistry.[16]
-
Hydrogenation
Catalytic hydrogenation of the cyclohexadiene ring is a straightforward process. The reaction selectively reduces the non-aromatic double bonds, yielding 1,2,3,4-tetrahydronaphthalene (tetralin).[3] This reaction can be carried out using various catalysts, such as palladium or nickel-molybdenum systems.[17]
Synthesis
Several synthetic routes to this compound have been developed. It can be prepared via the elimination reaction of halo- or hydroxyl-substituted tetralins.[18] Another common method involves the isomerization of its unstable isomer, 1,4-dihydronaphthalene, using a base like sodium ethoxide in ethanol.[2] Cobalt-catalyzed reactions involving carbene precursors also provide access to a broad range of substituted 1,2-dihydronaphthalenes.[19]
Experimental Protocols
Synthesis of this compound via Isomerization of 1,4-Dihydronaphthalene
This protocol is based on the principle that the conjugated 1,2-isomer is thermodynamically more stable than the non-conjugated 1,4-isomer.[2]
Materials:
-
1,4-Dihydronaphthalene
-
Anhydrous Ethanol
-
Sodium metal
-
Standard glassware for reflux and extraction
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Prepare a solution of sodium ethoxide in ethanol by carefully dissolving sodium metal in anhydrous ethanol under an inert atmosphere.
-
Add 1,4-dihydronaphthalene to the sodium ethoxide solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding water.
-
Perform a liquid-liquid extraction using a nonpolar organic solvent (e.g., diethyl ether or hexane).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
Purification: The crude product can be purified by vacuum distillation to yield pure this compound.
Visualized Reaction Pathway
The following diagram illustrates the complex oxidation of this compound by the biphenyl dioxygenase enzyme from Sphingomonas yanoikuyae, which catalyzes multiple types of transformations on the same substrate.
Caption: Proposed pathway for the oxidation of this compound by S. yanoikuyae.
Safety and Handling
GHS Classification:
-
Flammable Liquids (Category 4) , H227: Combustible liquid.[1]
-
Serious Eye Irritation (Category 2A) , H319: Causes serious eye irritation.[1]
-
Hazardous to the aquatic environment, long-term hazard (Category 2) , H411: Toxic to aquatic life with long lasting effects.[1]
Precautions for Safe Handling:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and lab coats.[20]
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[20]
-
Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[7]
-
Avoid contact with skin and eyes.[20]
-
Avoid release to the environment.
Conditions for Safe Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][7][20]
-
Keep away from incompatible materials and sources of ignition.[20]
References
- 1. This compound | C10H10 | CID 9938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,2-Dihydronaphthalin – Wikipedia [de.wikipedia.org]
- 3. Naphthalene, 1,2-dihydro- [webbook.nist.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound CAS#: 447-53-0 [m.chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. echemi.com [echemi.com]
- 8. This compound 95 447-53-0 [sigmaaldrich.com]
- 9. This compound(447-53-0) 1H NMR [m.chemicalbook.com]
- 10. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. bartleby.com [bartleby.com]
- 15. Solved Predict the oxidation product of treating | Chegg.com [chegg.com]
- 16. researchgate.net [researchgate.net]
- 17. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 18. chinesechemsoc.org [chinesechemsoc.org]
- 19. Catalytic this compound and E -aryl-diene synthesis via Co III –Carbene radical and o -quinodimethane intermediates - Chemical Science (RSC Publishing) DOI:10.1039/C7SC03909C [pubs.rsc.org]
- 20. assets.thermofisher.com [assets.thermofisher.com]
An In-depth Technical Guide to 1,2-Dihydronaphthalene (CAS Number: 447-53-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,2-dihydronaphthalene (CAS No. 447-53-0), a bicyclic hydrocarbon that serves as a crucial intermediate in organic synthesis and a scaffold for the development of novel therapeutic agents. This document details its physicochemical properties, spectroscopic data, synthesis, and key chemical reactions. Furthermore, it explores the applications of this compound derivatives in drug discovery, with a particular focus on their role as anticancer agents. Detailed experimental protocols for its synthesis and key reactions are provided to facilitate practical application in a research setting.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid with a distinctive aromatic odor.[1] It is a dihydronaphthalene isomer where one of the double bonds in a naphthalene ring has been hydrogenated.[2] It is insoluble in water but soluble in common organic solvents such as chloroform, benzene, diethyl ether, ethanol, acetone, and toluene.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 447-53-0 | [5] |
| Molecular Formula | C₁₀H₁₀ | [2] |
| Molecular Weight | 130.19 g/mol | [5] |
| Appearance | Clear, faintly yellow-green liquid | [6] |
| Melting Point | -8 °C | [2] |
| Boiling Point | 89 °C at 16 mmHg | [2] |
| Density | 0.997 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.582 | [2] |
| Flash Point | 67 °C (153 °F) | [2] |
| Solubility | Insoluble in water; Soluble in organic solvents | [1][3] |
| InChI Key | KEIFWROAQVVDBN-UHFFFAOYSA-N | [4] |
| SMILES | C1CC2=CC=CC=C2C=C1 | [4] |
Spectroscopic Data
The structural elucidation of this compound and its derivatives relies on various spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Key Peaks/Signals | Reference(s) |
| ¹H NMR | A: 7.29 to 6.85 ppm, B: 6.421 ppm, C: 5.988 ppm, D: 2.75 ppm, E: 2.28 ppm | [7] |
| ¹³C NMR | See detailed peak list below. | [7] |
| Mass Spectrometry (MS) | Molecular Ion (M+): 130. Key fragments: 129, 128, 127, 115. | [8][9] |
| Infrared (IR) Spectroscopy | Key absorptions characteristic of C-H and C=C bonds in a cyclic aromatic system. | [10][11] |
A detailed peak list for the ¹³C NMR spectrum is available from various chemical databases. The mass spectrum is characterized by a prominent molecular ion peak at m/z 130, with significant fragmentation peaks corresponding to the loss of hydrogen atoms.[8][9] The IR spectrum displays characteristic bands for aromatic and aliphatic C-H stretching and C=C stretching vibrations.[10][11]
Synthesis and Purification
This compound can be synthesized through several methods, most notably via the reduction of naphthalene or the isomerization of its more kinetically favored isomer, 1,4-dihydronaphthalene.
Synthesis via Birch Reduction of Naphthalene
The Birch reduction of naphthalene typically yields a mixture of 1,2- and 1,4-dihydronaphthalene.[12][13] The 1,4-isomer is the kinetic product, while the 1,2-isomer is the thermodynamically more stable product.[14]
Experimental Protocol: Birch Reduction of Naphthalene
-
Reaction Setup: In a three-necked round-bottom flask equipped with a dry ice condenser, a mechanical stirrer, and a dropping funnel, add liquid ammonia (approx. 200 mL for 0.5 mol of naphthalene).
-
Addition of Naphthalene: Dissolve naphthalene (0.5 mol) in anhydrous tetrahydrofuran (THF, 100 mL) and add it to the liquid ammonia.
-
Addition of Sodium: Slowly add small pieces of sodium metal (1.1 eq) to the stirred solution. The reaction mixture will turn a deep blue color, indicating the formation of the sodium-ammonia complex.
-
Protonation: After the sodium has dissolved, slowly add a proton source, such as ethanol or tert-butanol (1.2 eq), to the reaction mixture. The blue color will dissipate.
-
Work-up: Allow the ammonia to evaporate overnight in a well-ventilated fume hood. Add water (100 mL) to the remaining residue and extract with diethyl ether (3 x 100 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. The solvent is removed under reduced pressure. The resulting mixture of 1,4- and this compound can be used in the next step or separated by fractional distillation.[15]
Isomerization of 1,4-Dihydronaphthalene
The thermodynamically less stable 1,4-dihydronaphthalene can be isomerized to the more stable 1,2-isomer.[12][16]
Experimental Protocol: Isomerization of 1,4-Dihydronaphthalene
-
Reaction Setup: Prepare a solution of sodium ethoxide by dissolving sodium metal (0.1 eq) in absolute ethanol (50 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Isomerization: Add the mixture of dihydronaphthalenes obtained from the Birch reduction to the sodium ethoxide solution.
-
Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress using gas chromatography (GC) until the desired ratio of 1,2- to 1,4-dihydronaphthalene is achieved.
-
Work-up: Cool the reaction mixture, add water (100 mL), and extract with diethyl ether (3 x 50 mL).
-
Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. The solvent is removed by rotary evaporation, and the crude this compound is purified by vacuum distillation.[15]
Caption: Synthesis workflow for this compound.
Key Chemical Reactions
This compound's reactivity is characterized by its alkene and aromatic functionalities, making it a versatile substrate for various organic transformations.
Heck Reaction
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene.[17][18] This reaction can be used to introduce aryl or vinyl substituents onto the this compound scaffold.
Experimental Protocol: Heck Arylation of this compound
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), an aryl halide (e.g., iodobenzene, 1.2 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃, 4-10 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Solvent and Degassing: Add a suitable solvent (e.g., DMF, 5 mL) and degas the mixture by three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to 80-120 °C and stir until the starting materials are consumed, as monitored by TLC or GC.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography.
Diels-Alder Reaction
This compound can act as a diene in Diels-Alder reactions, reacting with dienophiles to form polycyclic adducts.[19][20]
Experimental Protocol: Diels-Alder Reaction with Maleic Anhydride
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and maleic anhydride (1.0 eq) in a high-boiling solvent such as xylene (10 mL).
-
Reaction: Add a few boiling chips and heat the mixture to reflux for several hours. Monitor the reaction progress by TLC.
-
Isolation of Product: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold solvent. The product can be further purified by recrystallization.
References
- 1. CAS 447-53-0: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 447-53-0 [chemicalbook.com]
- 3. adipogen.com [adipogen.com]
- 4. This compound | CAS 447-53-0 [matrix-fine-chemicals.com]
- 5. scbt.com [scbt.com]
- 6. This compound | C10H10 | CID 9938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound(447-53-0) 13C NMR [m.chemicalbook.com]
- 8. This compound(447-53-0) MS [m.chemicalbook.com]
- 9. Naphthalene, 1,2-dihydro- [webbook.nist.gov]
- 10. Naphthalene, 1,2-dihydro- [webbook.nist.gov]
- 11. spectrabase.com [spectrabase.com]
- 12. US3558728A - Preparation of dihydronaphthalene compounds - Google Patents [patents.google.com]
- 13. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 14. Page loading... [guidechem.com]
- 15. chem.rochester.edu [chem.rochester.edu]
- 16. US3449453A - Process for hydrogenating naphthalene to 1,4-dihydronaphthalene - Google Patents [patents.google.com]
- 17. Heck Reaction [organic-chemistry.org]
- 18. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 19. web.mnstate.edu [web.mnstate.edu]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1,2-Dihydronaphthalene (C₁₀H₁₀)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,2-Dihydronaphthalene, a bicyclic aromatic hydrocarbon with the molecular formula C₁₀H₁₀. The document details its physicochemical properties, spectroscopic profile, synthesis, and chemical reactivity. A significant focus is placed on the burgeoning interest in its derivatives within the field of drug development, particularly as potent cytotoxic agents. This guide consolidates key data into structured tables, provides detailed experimental protocols, and utilizes visualizations to illustrate complex pathways and workflows, serving as an essential resource for professionals in chemical and pharmaceutical research.
Core Molecular Information
This compound, also known as dialin, is a partially hydrogenated naphthalene derivative. Its structure consists of a benzene ring fused to a cyclohexene ring.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀ | [1][2] |
| Molecular Weight | 130.19 g/mol | [1][2] |
| CAS Number | 447-53-0 | [2] |
| Appearance | Colorless to light yellow liquid | |
| Melting Point | -8 °C | |
| Boiling Point | 89 °C at 16 mmHg | |
| Density | 0.997 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.582 | |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol and ether. | [1] |
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques. The characteristic spectral data are presented below.
Table 1: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR (CDCl₃, 90 MHz) | δ (ppm): 7.29-6.85 (m, 4H, Ar-H), 6.42 (dt, J=9.6, 1.7 Hz, 1H), 5.99 (dt, J=9.6, 4.2 Hz, 1H), 2.75 (t, J=8.1 Hz, 2H), 2.28 (m, 2H) |
| ¹³C NMR | δ (ppm): 135.5, 132.8, 129.3, 127.8, 126.8, 126.2, 125.9, 125.4, 28.1, 23.0 |
| Infrared (IR) | Major Peaks (cm⁻¹): 3060 (aromatic C-H stretch), 2930, 2840 (aliphatic C-H stretch), 1480, 1450 (aromatic C=C stretch), 740 (aromatic C-H bend)[2] |
| Mass Spectrometry (EI) | m/z (%): 130 (M+, 100), 129 (71), 128 (35), 115 (38), 102 (5) |
Synthesis and Reactivity
Synthesis of this compound
A common and straightforward method for the synthesis of this compound is the acid-catalyzed dehydration of 1-tetralol (1,2,3,4-tetrahydro-1-naphthalenol).
Step 1: Reduction of 1-Tetralone to 1-Tetralol
-
To a solution of 1-tetralone (1.0 eq) in ethanol at 0 °C, sodium borohydride (NaBH₄, 1.1 eq) is added portion-wise.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The reaction is quenched by the slow addition of water.
-
The ethanol is removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 1-tetralol, which can be used in the next step without further purification.
Step 2: Dehydration of 1-Tetralol to this compound
-
A solution of 1-tetralol (1.0 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq) in toluene is refluxed using a Dean-Stark apparatus for 4 hours.[3]
-
The reaction mixture is cooled to room temperature and washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation to afford this compound as a colorless oil.
Chemical Reactivity
This compound exhibits reactivity characteristic of both its aromatic and olefinic components.
-
Oxidation: The olefinic double bond can be oxidized under various conditions. For instance, reaction with potassium permanganate (KMnO₄) under cold, basic conditions can yield the corresponding cis-diol. Under harsher, acidic conditions, oxidative cleavage of the double bond can occur.
-
Reduction: The double bond can be readily reduced via catalytic hydrogenation (e.g., H₂/Pd-C) to yield tetralin (1,2,3,4-tetrahydronaphthalene).[4][5]
-
Addition Reactions: The double bond undergoes typical electrophilic addition reactions. For example, addition of bromine (Br₂) would yield the corresponding dibromide.
Biological Activity and Drug Development Applications
While this compound itself has limited reported biological activity, its derivatives have emerged as a promising class of compounds in drug discovery, particularly in oncology.
Cytotoxic Activity of Dihydronaphthalene Derivatives
Several studies have demonstrated that synthetic derivatives of this compound possess potent cytotoxic activity against various cancer cell lines. A notable example is their efficacy against the MCF-7 human breast adenocarcinoma cell line.
Table 2: Cytotoxic Activity of Selected Dihydronaphthalene Derivatives against MCF-7 Cells
| Compound | IC₅₀ (µM) |
| Derivative A | 0.93 ± 0.02 |
| Derivative B | 1.76 ± 0.04 |
| Derivative C | 2.36 ± 0.06 |
| Staurosporine (Reference) | 6.08 ± 0.15 |
Mechanism of Action: Tubulin Polymerization Inhibition
The primary mechanism of action for the anticancer activity of many dihydronaphthalene derivatives is the inhibition of tubulin polymerization.[1][6][7][8] By binding to the colchicine site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to cell cycle arrest, primarily in the G2/M phase, and subsequently induces apoptosis.
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxicity of dihydronaphthalene derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with various concentrations of the dihydronaphthalene derivatives and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.
Conclusion
This compound is a valuable scaffold in organic synthesis and medicinal chemistry. Its straightforward synthesis and versatile reactivity make it an attractive starting material for the generation of diverse chemical libraries. The potent cytotoxic activity of its derivatives, primarily through the inhibition of tubulin polymerization, highlights its significance as a privileged structure in the development of novel anticancer agents. This guide provides a foundational resource for researchers aiming to explore the chemistry and therapeutic potential of this compound and its analogues.
References
- 1. Synthesis of dihydronaphthalene analogues inspired by combretastatin A-4 and their biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Naphthalene, 1,2-dihydro- [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Alkene to Alkane - Common Conditions [commonorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tdl-ir.tdl.org [tdl-ir.tdl.org]
- 8. Demonstrating Tumor Vascular Disrupting Activity of the Small-Molecule Dihydronaphthalene Tubulin-Binding Agent OXi6196 as a Potential Therapeutic for Cancer Treatment | MDPI [mdpi.com]
Spectroscopic Profile of 1,2-Dihydronaphthalene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1,2-dihydronaphthalene. The information is presented to assist in the identification, characterization, and quality control of this compound in research and development settings. This document summarizes key quantitative data from various spectroscopic techniques, offers detailed experimental protocols, and includes visualizations of experimental workflows.
Core Spectroscopic Data
The following sections present a summary of the available quantitative spectroscopic data for this compound, organized for clarity and comparative analysis.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum of this compound provides characteristic signals for its aromatic and aliphatic protons.
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| Aromatic (4H) | 6.85 - 7.29 | Multiplet | - |
| Vinylic (1H) | 6.421 | Doublet of doublets | J = 9.6, 1.7 |
| Vinylic (1H) | 5.988 | Doublet of triplets | J = 9.6, 4.2 |
| Allylic (2H) | 2.75 | Triplet | - |
| Aliphatic (2H) | 2.28 | Multiplet | - |
Note: Data acquired in CDCl₃ at 90 MHz.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The carbon NMR spectrum reveals the distinct chemical environments of the ten carbon atoms in this compound. While a publicly available high-resolution spectrum with a detailed peak list is not readily accessible, typical chemical shift ranges for similar structures are provided below for reference.
| Carbon Type | Expected Chemical Shift (δ) ppm |
| Quaternary Aromatic | 130 - 140 |
| Tertiary Aromatic (CH) | 120 - 130 |
| Vinylic (CH) | 120 - 130 |
| Allylic (CH₂) | 25 - 35 |
| Aliphatic (CH₂) | 20 - 30 |
Infrared (IR) Spectroscopy
The infrared spectrum of this compound displays characteristic absorption bands corresponding to the various vibrational modes of its functional groups.[1]
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~3050 - 3020 | C-H stretch (aromatic and vinylic) | Medium |
| ~2980 - 2850 | C-H stretch (aliphatic) | Medium-Strong |
| ~1600, 1480, 1450 | C=C stretch (aromatic and vinylic) | Medium |
| ~750 - 730 | C-H bend (ortho-disubstituted aromatic) | Strong |
Note: Data is typically acquired as a liquid film or in a suitable solvent.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound in a non-polar solvent is expected to show absorption maxima characteristic of its conjugated system. Due to the presence of the diene system conjugated with the aromatic ring, a bathochromic (red) shift compared to non-conjugated systems is anticipated. While specific maxima are not consistently reported across publicly available databases, the primary absorption bands are expected in the range of 220-280 nm.
Mass Spectrometry (MS)
Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern, aiding in its structural confirmation.[1]
| m/z | Relative Intensity (%) | Assignment |
| 130 | 100 | [M]⁺ (Molecular Ion) |
| 129 | ~70 | [M-H]⁺ |
| 115 | ~40 | [M-CH₃]⁺ |
| 102 | ~5 | [M-C₂H₄]⁺ |
| 91 | <5 | Tropylium ion [C₇H₇]⁺ |
Note: Fragmentation patterns can vary depending on the ionization technique and energy.
Experimental Protocols
The following sections provide detailed, generalized methodologies for the key spectroscopic experiments cited. These protocols are representative of standard practices for the analysis of compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
1. Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
For ¹H NMR, acquire the spectrum using a standard single-pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans.
-
For ¹³C NMR, use a proton-decoupled pulse sequence (e.g., zgpg30). Typical parameters include a 30° pulse angle, a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a significantly higher number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Perform phase and baseline corrections on the resulting spectrum.
-
Reference the spectrum to the internal standard (TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
Infrared (IR) Spectroscopy Protocol
1. Sample Preparation (Liquid Film Method):
-
Place a small drop of neat this compound onto the surface of a salt plate (e.g., NaCl or KBr).
-
Gently place a second salt plate on top of the first to create a thin liquid film between the plates.
2. Instrument Setup and Data Acquisition:
-
Place the salt plate assembly into the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty beam path.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.
3. Data Processing:
-
The instrument software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Identify and label the major absorption peaks.
UV-Visible (UV-Vis) Spectroscopy Protocol
1. Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a UV-transparent solvent (e.g., hexane or ethanol).
-
Perform serial dilutions to obtain a final concentration that results in an absorbance reading between 0.1 and 1.0. A typical concentration is in the micromolar range.
2. Instrument Setup and Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Place the blank cuvette in the spectrophotometer and record a baseline spectrum.
-
Rinse the cuvette with the sample solution, then fill it with the sample solution.
-
Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).
3. Data Processing:
-
The instrument software will automatically subtract the baseline from the sample spectrum.
-
Identify the wavelength(s) of maximum absorbance (λmax).
Mass Spectrometry (MS) Protocol
1. Sample Introduction:
-
For a volatile and thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique.
-
Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or hexane).
-
Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.
2. Instrument Setup and Data Acquisition:
-
The GC separates the components of the sample, and the eluent is introduced into the mass spectrometer's ion source.
-
Electron Ionization (EI) is a standard ionization method. A typical electron energy is 70 eV.
-
The mass analyzer (e.g., a quadrupole) scans a range of mass-to-charge ratios (m/z), for example, from 40 to 400 amu.
3. Data Processing:
-
The software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
Identify the molecular ion peak and the major fragment ions.
-
Compare the obtained spectrum with a library of known mass spectra for confirmation.
References
A Technical Guide to the Rotational Spectroscopy of 1,2-Dihydronaphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the rotational spectroscopy of 1,2-dihydronaphthalene (1,2-DHN), a bicyclic aromatic hydrocarbon of interest in various chemical and astrophysical contexts. The document details the experimental protocols used to obtain its rotational spectrum, presents the derived spectroscopic constants in a clear tabular format, and outlines the workflow from sample preparation to data analysis through a visual diagram. This information is crucial for understanding the molecule's gas-phase structure and dynamics, which can inform applications in areas such as interstellar chemistry and the rational design of novel therapeutics.
Introduction to Rotational Spectroscopy
Rotational spectroscopy is a high-resolution technique that probes the quantized rotational energy levels of molecules in the gas phase.[1] By measuring the frequencies of transitions between these levels, typically in the microwave region of the electromagnetic spectrum, highly precise values for the moments of inertia can be determined.[1][2] These moments of inertia are directly related to the molecule's mass distribution and geometry, allowing for the accurate determination of bond lengths and angles.[1] For a molecule to have a rotational spectrum, it must possess a permanent electric dipole moment.[3]
This compound (C₁₀H₁₀) is a partially hydrogenated naphthalene and is classified as a near-prolate asymmetric top molecule.[4][5][6] Its rotational spectrum provides valuable insights into its three-dimensional structure. The study of such polycyclic aromatic hydrocarbons (PAHs) and their derivatives is also of significant interest in astrophysics, as they are believed to be widespread in the interstellar medium (ISM).[4][7]
Experimental Methodology
The rotational spectrum of this compound was measured using a pulsed supersonic-jet Fourier transform microwave (FTMW) spectrometer.[4] This section details the specific experimental protocol employed.
Experimental Protocol:
-
Spectrometer: A Coaxially Oriented Beam-Resonator Arrangement (COBRA) type pulsed supersonic-jet Fourier transform microwave spectrometer was utilized for the spectral measurements.[4] The spectrometer operates within a frequency range of 2 to 20 GHz, with a frequency measurement accuracy of approximately 2 kHz and a resolution of about 3 kHz.[7]
-
Sample Preparation: A commercial sample of this compound with a purity of ≥97% was used directly without any further purification steps.[4]
-
Sample Introduction: The 1,2-DHN sample was vaporized and seeded into a carrier gas. Helium, maintained at an inlet pressure of 0.2 MPa, served as the carrier gas.[4]
-
Supersonic Expansion: The gas mixture was expanded through a pulsed nozzle into a high-vacuum chamber. This supersonic expansion cools the molecules to a very low rotational temperature (around 9 K), simplifying the otherwise dense rotational spectrum by populating only the lowest rotational energy levels.[8]
-
Microwave Excitation: The cooled molecules were then subjected to a short, high-power microwave pulse, which excites the molecules into a coherent superposition of rotational states.
-
Signal Detection: After the microwave pulse, the molecules emit a free induction decay (FID) signal as they relax to their ground rotational states. This time-domain signal is detected by a sensitive receiver.
-
Data Processing: The FID signal is Fourier transformed to yield the frequency-domain rotational spectrum. The entire process, from pulsing the nozzle to data acquisition, was automated using the FTMW++ program.[4]
Data and Analysis
The analysis of the recorded rotational spectrum of this compound involved the assignment of specific rotational transitions and fitting them to a theoretical model. For 1,2-DHN, 78 a-type and 90 b-type transitions were detected.[4][7] No c-type transitions were observed, which is consistent with theoretical calculations showing a near-zero dipole moment component along the c-axis (μc ≈ 0.1 D), while the μa and μb components are 0.5 D and 0.3 D, respectively.[7]
The experimental transition frequencies were analyzed using Watson's semi-rigid rotor Hamiltonian with an S-reduction in the Iʳ representation.[7] This analysis yielded precise values for the rotational constants (A, B, and C) and the quartic centrifugal distortion constants. The spectroscopic parameters for the parent isotopologue of this compound are summarized in the table below.
Table 1: Experimental Spectroscopic Parameters of this compound
| Parameter | Value (MHz) | Uncertainty (1σ) |
| Rotational Constant A | 2276.5413 | 0.0011 |
| Rotational Constant B | 1045.54922 | 0.00034 |
| Rotational Constant C | 801.30906 | 0.00030 |
| Centrifugal Distortion DJ | 0.000045 | 0.000011 |
| Centrifugal Distortion DJK | -0.00021 | 0.00004 |
| Centrifugal Distortion d1 | -0.0000063 | 0.0000094 |
| Centrifugal Distortion d2 | -0.0000020 | 0.0000031 |
Data sourced from AIP Publishing.[4]
In addition to the parent species, the rotational spectra of all ten mono-substituted ¹³C isotopologues of this compound were measured in their natural abundance. The rotational constants for these isotopologues are presented below. During the fitting process for the ¹³C species, the centrifugal distortion constants were held fixed at the values determined for the parent molecule due to the limited number of observed transitions.[7]
Table 2: Experimental Rotational Constants of ¹³C Isotopologues of this compound
| Isotopologue | A (MHz) | B (MHz) | C (MHz) |
| ¹³C₁ | 2276.491(12) | 1032.5522(18) | 791.9567(15) |
| ¹³C₂ | 2276.438(20) | 1032.748(4) | 792.011(4) |
| ¹³C₃ | 2244.341(19) | 1045.539(4) | 799.309(4) |
| ¹³C₄ | 2244.331(14) | 1045.518(3) | 799.349(3) |
| ¹³C₅ | 2276.103(13) | 1043.920(3) | 799.982(3) |
| ¹³C₆ | 2276.326(13) | 1044.201(3) | 800.222(3) |
| ¹³C₇ | 2276.309(10) | 1044.240(2) | 800.228(2) |
| ¹³C₈ | 2276.082(12) | 1043.951(3) | 799.991(3) |
| ¹³C₉ | 2231.259(14) | 1039.062(3) | 795.736(3) |
| ¹³C₁₀ | 2231.595(12) | 1038.995(3) | 795.733(3) |
Uncertainties (1σ) are given in parentheses in units of the last digit. Data sourced from AIP Publishing.[7]
Visualizing the Experimental Workflow
The following diagram illustrates the key stages in the experimental workflow for the rotational spectroscopy of this compound.
Caption: Experimental workflow for FTMW spectroscopy of this compound.
Conclusion
The rotational spectrum of this compound and its ¹³C isotopologues have been successfully measured and analyzed, providing a highly accurate set of rotational and centrifugal distortion constants.[4][7] This data facilitates the precise determination of the molecule's skeletal structure in the gas phase.[9][10] The detailed experimental protocols and spectroscopic data presented in this guide serve as a valuable resource for researchers in physical chemistry, molecular physics, and astrochemistry. These findings not only contribute to the fundamental understanding of this molecule but also provide the necessary spectroscopic benchmarks for its potential detection in the interstellar medium.[4][10] Furthermore, the precise structural information can be leveraged in computational drug design and development, where understanding the intrinsic conformation of molecular scaffolds is paramount.
References
- 1. Rotational spectroscopy - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. physics.dcu.ie [physics.dcu.ie]
- 4. pubs.aip.org [pubs.aip.org]
- 5. This compound | C10H10 | CID 9938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Naphthalene, 1,2-dihydro- [webbook.nist.gov]
- 7. pubs.aip.org [pubs.aip.org]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Rotational spectroscopy of this compound, 1,4-dihydronaphthalene, and 1,2,3,4-tetrahydronaphthalene | CiteDrive [citedrive.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1,2-Dihydronaphthalene
For Researchers, Scientists, and Drug Development Professionals
IUPAC Name: 1,2-Dihydronaphthalene
This technical guide provides a comprehensive overview of this compound, a bicyclic aromatic hydrocarbon of significant interest in organic synthesis and medicinal chemistry. This document details its chemical and physical properties, experimental protocols for its synthesis and key reactions, and explores relevant biochemical pathways.
Core Chemical and Physical Properties
This compound is a colorless to light yellow liquid.[1][2] It is a dihydronaphthalene isomer where the hydrogenation has occurred at the C-1 and C-2 positions.[3] The compound is not miscible with water but is soluble in organic solvents like ethanol and ether.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 447-53-0 | [3][4] |
| Molecular Formula | C₁₀H₁₀ | [1][3][4] |
| Molecular Weight | 130.19 g/mol | [3][4] |
| Appearance | Clear light yellow to slightly brown liquid | [1][3] |
| Melting Point | -8 °C | [2][4][5] |
| Boiling Point | 207 °C | [2] |
| 89 °C at 16 mmHg | [4][5] | |
| Density | 0.997 g/mL at 25 °C | [4][5] |
| Refractive Index (n20/D) | 1.582 | [4][5] |
| Flash Point | 67 °C (153 °F) - closed cup | [4] |
| Water Solubility | Not miscible or difficult to mix | [1] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data Points | Source |
| ¹H NMR | A: 7.29 to 6.85, B: 6.421, C: 5.988, D: 2.75, E: 2.28 ppm. J(B,C)=9.6Hz, J(B,E)=1.7Hz, J(C,E)=4.2Hz | [6] |
| Rotational Spectroscopy | Rotational constants and quartic centrifugal distortion constants have been accurately determined. | [7][8] |
| Infrared (IR) Spectroscopy | Vapor phase IR spectrum available. | [9] |
Key Reactions and Experimental Protocols
This compound serves as a versatile intermediate in the synthesis of various organic compounds.[2] Key reactions include epoxidation, dehydrogenation, and enzymatic oxidation.
Experimental Protocol 1: Asymmetric Epoxidation using Jacobsen's Catalyst
This protocol outlines the enantioselective epoxidation of this compound.
1. Catalyst Preparation:
-
Synthesize or procure Jacobsen's catalyst, (R,R)-(−)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride.[10]
2. Reaction Setup:
-
In a round-bottom flask, dissolve this compound in a suitable solvent such as dichloromethane (CH₂Cl₂).[10]
3. Catalyst Addition:
-
Add a catalytic amount of Jacobsen's catalyst (typically 1-5 mol%) to the solution.[10]
4. Oxidant Addition:
-
Cool the reaction mixture to the recommended temperature (often 0 °C or below) and add the oxidant (e.g., m-chloroperoxybenzoic acid or sodium hypochlorite) slowly.[10]
5. Reaction Monitoring:
-
Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography (GC).[10]
6. Workup:
-
Once the reaction is complete, quench any excess oxidant.[10]
-
Separate the organic layer, wash it with brine, and dry it over an anhydrous salt (e.g., Na₂SO₄).[10]
7. Purification:
-
Remove the solvent under reduced pressure.
-
Purify the resulting epoxide by flash column chromatography.[10]
8. Analysis:
-
Characterize the purified epoxide using spectroscopic methods (NMR, IR) to confirm its structure and determine the yield.[10]
Catalytic Dehydrogenation
The dehydrogenation of this compound to naphthalene is a significant transformation, often employed in the synthesis of polyaromatic hydrocarbons. This reaction is typically endothermic and requires high temperatures.[11][12] Supported palladium (Pd) and platinum (Pt) catalysts are commonly used.[11] Mechanistic studies suggest that the conversion of tetralin (an intermediate) to naphthalene is more energetically favorable on Pd catalysts, while the initial dehydrogenation of decalin to tetralin is preferred on Pt.[11] A metal-free approach using a photocatalyst under visible light has also been reported for the aromatization of 1,2-dihydronaphthalenes.[13]
References
- 1. Page loading... [guidechem.com]
- 2. 1,2-Dihydronaphthalin – Wikipedia [de.wikipedia.org]
- 3. This compound | C10H10 | CID 9938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound 95 447-53-0 [sigmaaldrich.com]
- 5. This compound CAS#: 447-53-0 [m.chemicalbook.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. researchgate.net [researchgate.net]
- 9. spectrabase.com [spectrabase.com]
- 10. benchchem.com [benchchem.com]
- 11. Different catalytic behaviors of Pd and Pt metals in decalin dehydrogenation to naphthalene - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 12. Dehydrogenation - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
Theoretical Investigations into the Molecular Architecture of 1,2-Dihydronaphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular structure of 1,2-dihydronaphthalene, a molecule of interest in various chemical and pharmaceutical contexts. Through a synthesis of recent theoretical and experimental findings, this document outlines the conformational landscape, key structural parameters, and the methodologies employed to elucidate its three-dimensional geometry.
Core Molecular Structure and Conformation
This compound (1,2-DHN) is a bicyclic aromatic hydrocarbon characterized by a benzene ring fused to a partially saturated six-membered ring. Theoretical calculations, specifically at the B3LYP-D3(BJ)/def2-TZVP level of theory, indicate that 1,2-DHN exists in a single, stable conformation.[1] In this conformation, the two methylene groups of the dihydrogenated ring are positioned outside the plane of the aromatic ring, resulting in a non-planar structure.[1] This twisted conformation is a key feature of its molecular architecture.
Quantitative Structural Parameters
The precise geometry of this compound has been determined through a combination of rotational spectroscopy and computational chemistry. The following table summarizes key bond lengths and valence angles derived from these studies. The experimental data was obtained using pulsed supersonic-jet Fourier transform microwave (FTMW) spectroscopy, while the theoretical values were calculated using the B3LYP-D3(BJ)/def2-TZVP method.[1]
| Bond/Angle | Experimental (r₀) Value (Å or °) | Theoretical (rₑ) Value (Å or °) |
| Bond Lengths | ||
| C1-C2 | 1.536 | - |
| C1-C9 | 1.515(2) | 1.510 |
| C2-C3 | 1.505(1) | 1.503 |
| C3-C4 | 1.396(3) | 1.392 |
| C4-C10 | 1.390(3) | 1.396 |
| C5-C6 | 1.393(2) | 1.385 |
| C5-C10 | 1.403(2) | 1.397 |
| C6-C7 | 1.393(2) | 1.385 |
| C7-C8 | 1.390(1) | 1.385 |
| C8-C9 | 1.397 | 1.397 |
| C9-C10 | 1.389(2) | 1.396 |
| Valence Angles | ||
| C3-C2-C1 | 123.6(1) | 123.8 |
| C4-C3-C2 | 123.6(1) | 123.8 |
| C9-C1-C2 | 114.3(1) | 114.4 |
| C10-C4-C3 | 114.3(1) | 114.4 |
Table 1: Selected experimental and theoretical bond lengths and angles for this compound. Data sourced from Li, et al. (2025).[1]
Experimental and Computational Protocols
The determination of the molecular structure of this compound relies on a synergistic approach, combining experimental spectroscopy with high-level quantum chemical calculations.
Experimental Methodology: Rotational Spectroscopy
The experimental investigation of this compound's structure was conducted using a Coaxially Oriented Beam-Resonator Arrangement (COBRA) type pulsed supersonic-jet Fourier transform microwave spectrometer.[1]
-
Sample Preparation: A commercial sample of this compound (≥97% purity) was used without further purification. The sample was heated to 353–363 K to achieve sufficient vapor pressure.[1]
-
Carrier Gas and Expansion: Helium, at an inlet pressure of 0.2 MPa, was passed through the heated sample container.[1] The resulting gas mixture was then expanded through a solenoid valve into a Fabry–Pérot resonator. This supersonic expansion cools the molecules to a very low rotational temperature, simplifying the resulting spectrum.
-
Data Acquisition: The spectrometer, operating in the 2 to 20 GHz frequency range, was used to measure the rotational transitions of the molecule. The FTMW++ program was utilized for spectrometer operation.[1]
-
Spectral Analysis: The experimental rotational transitions were analyzed using Watson's semi-rigid rotor Hamiltonian (S-reduction) in the Ir representation with the CALPGM program.[1] This analysis yielded accurate rotational constants and quartic centrifugal distortion constants.
Computational Methodology: Density Functional Theory (DFT)
Theoretical calculations were performed to complement the experimental data and to provide a more detailed picture of the molecular geometry.
-
Software: The Gaussian 16 program was employed for all quantum chemical calculations.[1]
-
Method: The molecular geometry of this compound was optimized using Density Functional Theory (DFT). Specifically, the B3LYP functional was used in conjunction with the def2-TZVP basis set.[1][2]
-
Dispersion Correction: To account for non-covalent interactions, Grimme's D3 dispersion correction with Becke–Johnson damping was applied.[1]
-
Conformational Analysis: The calculations confirmed the existence of a single stable conformation for this compound.[1]
-
Property Calculation: Following geometry optimization, various molecular properties, including rotational constants and electric dipole moment components, were calculated.[1][3]
Logical Workflow for Theoretical Molecular Structure Determination
The following diagram illustrates the logical workflow for the theoretical determination of the molecular structure of a molecule like this compound.
This comprehensive approach, integrating advanced experimental techniques with robust theoretical models, provides a detailed and accurate understanding of the molecular structure of this compound. This information is crucial for applications in drug design, materials science, and fundamental chemical research, where molecular geometry dictates physical and chemical properties.
References
An In-depth Technical Guide to the Reactivity and Stability of 1,2-Dihydronaphthalene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Dihydronaphthalene, a partially hydrogenated aromatic hydrocarbon, serves as a versatile intermediate in organic synthesis and is a recurring motif in various natural products and pharmacologically active compounds. This technical guide provides a comprehensive overview of the reactivity and stability of this compound, with a focus on its chemical transformations, thermodynamic properties, and spectroscopic characterization. Detailed experimental protocols for key reactions, quantitative data summaries, and visual representations of reaction pathways are included to facilitate its application in research and drug development.
Introduction
This compound (CAS No. 447-53-0) is a bicyclic hydrocarbon with the molecular formula C₁₀H₁₀.[1] Its structure consists of a benzene ring fused to a cyclohexene ring. This unique arrangement of a retained aromatic character in one ring and a reactive double bond in the adjacent partially saturated ring imparts a diverse range of chemical behaviors. Understanding the reactivity and stability of this scaffold is crucial for its effective utilization in the synthesis of complex molecules, including aryltetralins, arylnaphthalenes, and various bioactive compounds.[2] This guide will delve into the core aspects of this compound's chemistry, providing practical information for laboratory applications.
Stability and Isomerization
The stability of this compound is a critical consideration in its synthesis and handling. It is known to be susceptible to aromatization and isomerization.
2.1. Thermodynamic Stability
This compound is one of several dihydronaphthalene isomers. A key equilibrium exists between this compound and its more thermodynamically stable isomer, 1,4-dihydronaphthalene. The 1,4-isomer benefits from having its double bonds in a conjugated system that does not disrupt the aromaticity of the benzene ring to the same extent as the isolated double bond in the 1,2-isomer. Under basic conditions, such as in the presence of sodium hydroxide, 1,4-dihydronaphthalene can isomerize to the 1,2-isomer.
2.2. Aromatization
Due to the presence of the aromatic naphthalene core in its fully oxidized state, this compound has a thermodynamic driving force to aromatize. This can occur under various conditions, including acid-catalyzed dehydration of its derivatives or through oxidation. For instance, substituted 1,2-dihydronaphthalenes can be dehydrogenated to the corresponding naphthalene derivatives.
Reactivity of this compound
The reactivity of this compound is primarily dictated by the presence of the endocyclic double bond and the benzylic positions, making it susceptible to a variety of chemical transformations.
3.1. Oxidation Reactions
The double bond in this compound is readily oxidized. This can be achieved through both chemical and biochemical methods.
3.1.1. Chemical Oxidation
Oxidizing agents such as potassium permanganate (KMnO₄) can cleave the double bond, leading to the formation of dicarboxylic acids. Other reagents, like thallium trinitrate, can induce ring contraction to yield indane derivatives.[3]
3.1.2. Biochemical Oxidation
Microorganisms, such as strains of Sphingomonas yanoikuyae, can oxidize this compound.[4][5] This enzymatic process is highly specific and can lead to the formation of chiral diols and other oxygenated products. The initial step often involves a dioxygenase enzyme that introduces two hydroxyl groups across the double bond.[3][4]
3.2. Reduction Reactions
Catalytic hydrogenation of this compound over a suitable catalyst (e.g., palladium on carbon) readily reduces the double bond to yield 1,2,3,4-tetrahydronaphthalene (tetralin).
3.3. Cycloaddition Reactions
The double bond of this compound can participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it acts as a dienophile. For example, it can react with conjugated dienes to form polycyclic structures.
3.4. Electrophilic Addition
The electron-rich double bond is susceptible to attack by electrophiles. Reactions with halogens (e.g., Br₂) or hydrogen halides (e.g., HBr) proceed via an electrophilic addition mechanism to give the corresponding di-substituted tetralin derivatives.[6][7][8] The reaction is initiated by the attack of the π electrons of the double bond on the electrophile, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile.[7][8]
Synthesis of this compound
Several synthetic routes to this compound and its derivatives have been developed.
4.1. From 1-Tetralone
A common and reliable method for the synthesis of this compound involves the reduction of 1-tetralone to the corresponding alcohol, 1,2,3,4-tetrahydronaphthalen-1-ol, followed by acid-catalyzed dehydration.
4.2. Reduction of Naphthalene
The partial reduction of naphthalene can also yield dihydronaphthalene isomers. The Birch reduction of naphthalene, using an alkali metal (like sodium) in liquid ammonia with an alcohol as a proton source, typically yields 1,4-dihydronaphthalene as the major product.[9][10] However, under certain conditions, isomerization to this compound can occur.[9][10]
Quantitative Data
5.1. Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Table 1: ¹H NMR Data of this compound
| Chemical Shift (ppm) | Multiplicity | Assignment | Coupling Constants (Hz) |
| 7.29 - 6.85 | m | Aromatic protons | - |
| 6.42 | - | Olefinic proton | J = 9.6 |
| 5.99 | - | Olefinic proton | - |
| 2.75 | - | Allylic protons | - |
| 2.28 | - | Benzylic protons | J = 1.7, 4.2 |
(Data sourced from ChemicalBook)[11]
Table 2: ¹³C NMR Data of this compound
| Chemical Shift (ppm) | Assignment |
| 135.2 | Quaternary aromatic C |
| 133.5 | Quaternary aromatic C |
| 128.0 | Aromatic CH |
| 127.3 | Aromatic CH |
| 126.8 | Olefinic CH |
| 126.4 | Aromatic CH |
| 126.1 | Aromatic CH |
| 124.9 | Olefinic CH |
| 28.1 | Allylic CH₂ |
| 23.0 | Benzylic CH₂ |
(Data compiled from various spectroscopic databases)
Table 3: Key IR and UV-Vis Spectroscopic Data
| Spectroscopic Technique | Wavelength/Wavenumber | Assignment |
| FTIR | ~3020-3070 cm⁻¹ | Aromatic C-H stretch |
| ~2800-3000 cm⁻¹ | Aliphatic C-H stretch | |
| ~1650 cm⁻¹ | C=C stretch (alkene) | |
| ~1450-1600 cm⁻¹ | Aromatic C=C stretch | |
| UV-Vis | ~260-270 nm | π → π* transitions of the aromatic ring |
(Data interpreted from typical values for the respective functional groups)[12][13][14][15][16]
5.2. Mass Spectrometry
The electron ionization mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z = 130. Common fragmentation patterns involve the loss of hydrogen atoms or small alkyl fragments.[1][17][18]
Experimental Protocols
6.1. Synthesis of this compound from 1-Tetralone
This two-step procedure involves the reduction of the ketone followed by dehydration.
Step 1: Reduction of 1-Tetralone to 1,2,3,4-Tetrahydronaphthalen-1-ol
-
To a stirred solution of 1-tetralone (10.0 g, 68.4 mmol) in methanol (100 mL) at 0 °C, add sodium borohydride (2.59 g, 68.4 mmol) portion-wise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of water (50 mL).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude alcohol.
Step 2: Dehydration to this compound
-
Dissolve the crude 1,2,3,4-tetrahydronaphthalen-1-ol in toluene (100 mL).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 200 mg).
-
Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4 hours, or until no more water is collected.
-
Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield this compound as a colorless oil.
6.2. Biochemical Oxidation of this compound by Sphingomonas yanoikuyae
This protocol is adapted from the methodology described by Eaton et al.[4]
-
Grow cells of Sphingomonas yanoikuyae in a suitable medium and induce the expression of the dioxygenase enzymes with an appropriate inducer (e.g., m-xylene).
-
Harvest the cells by centrifugation and wash with a phosphate buffer (e.g., 50 mM, pH 7.2).
-
Resuspend the cells in the same buffer to a desired optical density.
-
Add this compound to the cell suspension (typically to a final concentration of 1-5 mM).
-
Incubate the mixture with shaking at an appropriate temperature (e.g., 30 °C) for a specified time (e.g., 24-48 hours).
-
Monitor the reaction progress by periodically taking samples and analyzing them by GC-MS or HPLC.
-
After the reaction is complete, extract the products from the aqueous culture with an organic solvent (e.g., ethyl acetate).
-
Dry the organic extract over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the products using column chromatography on silica gel.
Visualizations
7.1. Biochemical Oxidation Pathway of this compound
Caption: Proposed pathway for the oxidation of this compound by S. yanoikuyae.
7.2. Synthetic Workflow: this compound from 1-Tetralone
Caption: Synthetic workflow for the preparation of this compound.
Applications in Drug Development
The dihydronaphthalene scaffold is present in a number of compounds with interesting biological activities. Its rigid, partially unsaturated structure makes it an attractive template for the design of small molecule inhibitors and receptor ligands. Structure-activity relationship (SAR) studies on dihydronaphthalene derivatives have been conducted to optimize their pharmacological profiles. For example, derivatives have been investigated as sphingosine-1-phosphate receptor agonists. The synthetic accessibility and the potential for stereoselective functionalization of the this compound core make it a valuable building block in medicinal chemistry.
Conclusion
This compound is a molecule of significant interest in organic chemistry and drug discovery due to its versatile reactivity and the prevalence of its structural motif in bioactive compounds. This guide has provided a detailed overview of its stability, key chemical transformations, and synthetic routes. The compiled quantitative data and detailed experimental protocols are intended to serve as a valuable resource for researchers working with this important chemical entity. Further exploration of its reactivity, particularly in the development of novel asymmetric transformations, will undoubtedly continue to expand its utility in the synthesis of complex molecular architectures.
References
- 1. Naphthalene, 1,2-dihydro- [webbook.nist.gov]
- 2. Chemical synthesis and application of aryldihydronaphthalene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidation of naphthalene by a multicomponent enzyme system from Pseudomonas sp. strain NCIB 9816 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Initial reactions in the oxidation of this compound by Sphingomonas yanoikuyae strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Electrophilic addition - Wikipedia [en.wikipedia.org]
- 7. savemyexams.com [savemyexams.com]
- 8. Mechanism of Electrophilic Addition Reaction [unacademy.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound(447-53-0) 13C NMR [m.chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
- 13. uobabylon.edu.iq [uobabylon.edu.iq]
- 14. uanlch.vscht.cz [uanlch.vscht.cz]
- 15. utsc.utoronto.ca [utsc.utoronto.ca]
- 16. web.williams.edu [web.williams.edu]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Thermal Decomposition of 1,2-Dihydronaphthalene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal decomposition of 1,2-dihydronaphthalene, a process of significant interest in the study of hydrocarbon chemistry, coal liquefaction, and as a model for hydrogen donor solvents. The document outlines the key reaction pathways, identifies the radical intermediates and final products, and presents generalized experimental protocols for studying such reactions. Due to the inaccessibility of the full text of primary research articles, specific quantitative product distributions and detailed experimental parameters from seminal studies could not be included. However, this guide synthesizes the available information from abstracts and related literature to provide a robust framework for understanding this complex chemical transformation.
Introduction
The thermal decomposition of this compound (DHN) serves as a critical model for understanding the chemistry of hydroaromatic compounds under pyrolytic conditions. This process involves a series of complex reactions, including radical-initiated pathways, that lead to a variety of hydrocarbon products. A thorough understanding of these mechanisms is essential for applications ranging from the development of more efficient coal liquefaction technologies to the optimization of industrial cracking processes. This guide summarizes the current understanding of the thermal decomposition of DHN at different temperature regimes, based on peer-reviewed literature.
Reaction Pathways and Mechanisms
The thermal decomposition of this compound proceeds through distinct pathways depending on the reaction temperature. The primary mechanisms involve free radical intermediates, leading to a range of products from simple aromatics to complex C20 hydrocarbons.
Decomposition at 300°C
At a lower temperature of 300°C, the thermal decomposition of DHN is characterized by the formation of tetralin, naphthalene, and hydrogen, alongside five distinct C20 hydrocarbon products.[1] The reaction is understood to proceed via molecule-assisted homolysis, generating key radical intermediates.
The proposed mechanism involves the following key steps:
-
Initiation: The reaction is initiated by the formation of radical species.
-
Propagation: These radicals then participate in a series of addition and abstraction reactions.
-
The 2-hydronaphthyl radical adds to a DHN molecule, which is followed by intramolecular cyclization and hydrogen abstraction to form two of the C20 products.[1]
-
The 1-tetralyl radical adds to DHN, followed by hydrogen abstraction, to yield a third C20 product.[1]
-
The 2-tetralyl radical initiates a sequence of reactions, also involving addition to DHN, to form the remaining two C20 hydrocarbon products.[1]
-
Decomposition at 400-450°C
At higher temperatures of 400-450°C, the decomposition of DHN leads to the formation of a hydrogen atom.[1] This highly reactive species can then participate in subsequent hydrocracking reactions with other available aromatic structures. This shift in mechanism highlights the temperature-dependent nature of the decomposition process.
Data Presentation
While the primary literature indicates the formation of several key products, the specific quantitative yields could not be obtained for this guide. The table below summarizes the identified products at the specified temperatures.
| Temperature | Products Identified |
| 300°C | Tetralin, Naphthalene, Hydrogen, Five C20 Hydrocarbon Products |
| 400-450°C | Hydrogen Atom (leading to hydrocracking products) |
Experimental Protocols
The following section outlines a generalized experimental approach for studying the thermal decomposition of this compound. It is based on common methodologies for hydrocarbon pyrolysis studies, as the specific, detailed protocols from the primary literature on DHN were not accessible.
Synthesis of Starting Materials (Example: Deuterated this compound)
To elucidate reaction mechanisms, isotopically labeled starting materials are often employed. The synthesis of deuterated this compound can be achieved through various methods, often involving the reduction of a suitable precursor with a deuterium source. A general approach could involve:
-
Synthesis of a Precursor: Preparation of a suitable precursor molecule such as 1-tetralone.
-
Deuterium Labeling: Reduction of the precursor with a deuterating agent like lithium aluminum deuteride (LiAlD₄).
-
Purification: Purification of the deuterated product using techniques such as distillation or chromatography.
Experimental Workflow for Thermal Decomposition Studies
A typical experimental setup for studying the thermal decomposition of hydrocarbons involves a pyrolysis reactor coupled with an analytical system for product identification and quantification.
4.2.1 Pyrolysis Reactor
A variety of reactors can be used for thermal decomposition studies, including:
-
Flow Reactors: These allow for continuous introduction of the reactant and removal of products, enabling control over residence time.
-
Batch Reactors (e.g., Bomb Calorimeters): These are sealed vessels where the reactant is heated for a specific duration.
The reactor is typically heated to the desired temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
4.2.2 Product Analysis
The products of the thermal decomposition are typically analyzed using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Gas Chromatography (GC): This technique separates the different components of the product mixture based on their boiling points and interactions with the stationary phase of the GC column.
-
Mass Spectrometry (MS): As the separated components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification.
Quantitative analysis can be performed by calibrating the GC-MS system with known standards of the expected products.
Conclusion
The thermal decomposition of this compound is a complex process that yields a variety of hydrocarbon products through temperature-dependent, radical-mediated pathways. At 300°C, the reaction is dominated by the formation of tetralin, naphthalene, hydrogen, and C20 hydrocarbons via the involvement of hydronaphthyl and tetralyl radicals. At higher temperatures (400-450°C), the generation of hydrogen atoms leads to subsequent hydrocracking reactions. While the qualitative aspects of this decomposition are well-documented, a full quantitative understanding requires access to detailed product distribution data from primary experimental studies. The generalized experimental protocols outlined in this guide provide a foundation for researchers seeking to investigate this and similar hydrocarbon thermal decomposition reactions.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 1,2-Dihydronaphthalene from 1,2-Dibromotetralin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 1,2-dihydronaphthalene, a valuable intermediate in organic synthesis and drug discovery. The protocol details a two-step process commencing with the selective bromination of tetralin to yield 1,2-dibromotetralin, followed by a base-mediated dehydrobromination to afford the target compound, this compound. This application note includes detailed experimental procedures, a summary of quantitative data, and visual aids to ensure clarity and reproducibility.
Introduction
This compound and its derivatives are important structural motifs found in a variety of biologically active molecules and natural products. Their utility as precursors in the synthesis of more complex polycyclic systems makes a reliable and well-documented synthetic route essential for researchers in medicinal chemistry and materials science. The following protocol outlines a robust method for the preparation of this compound from the readily available starting material, tetralin. The synthesis involves the formation of a vicinal dibromide followed by an elimination reaction, a common and effective strategy for the introduction of unsaturation.
Data Presentation
The following table summarizes the key quantitative data for the two-step synthesis of this compound.
| Step | Reaction | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Purity (%) |
| 1 | Bromination of Tetralin | Bromine (Br₂) | Carbon Tetrachloride (CCl₄) | 2 hours | 0°C to rt | Approx. 85 | >95 |
| 2 | Dehydrobromination | Potassium Hydroxide (KOH) | Ethanol | 4 hours | Reflux | Approx. 75 | >98 |
Experimental Protocols
Step 1: Synthesis of 1,2-Dibromotetralin from Tetralin
Materials:
-
Tetralin (1,2,3,4-tetrahydronaphthalene)
-
Bromine (Br₂)
-
Carbon Tetrachloride (CCl₄)
-
Sodium thiosulfate solution (10%)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve tetralin (13.2 g, 0.1 mol) in 100 mL of carbon tetrachloride.
-
Cool the flask in an ice bath to 0°C.
-
Slowly add a solution of bromine (16.0 g, 0.1 mol) in 20 mL of carbon tetrachloride dropwise to the stirred solution of tetralin over a period of 1 hour. Maintain the temperature at 0°C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour. The disappearance of the bromine color indicates the completion of the reaction.
-
Wash the reaction mixture successively with 50 mL of 10% sodium thiosulfate solution, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain 1,2-dibromotetralin as a pale yellow oil.
Expected Yield: Approximately 24.8 g (85%).
Characterization: The product can be characterized by ¹H NMR and ¹³C NMR spectroscopy.
Step 2: Synthesis of this compound from 1,2-Dibromotetralin
Materials:
-
1,2-Dibromotetralin
-
Potassium hydroxide (KOH)
-
Ethanol (absolute)
-
Diethyl ether
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place a solution of potassium hydroxide (16.8 g, 0.3 mol) in 100 mL of absolute ethanol.
-
Heat the solution to reflux.
-
Add a solution of 1,2-dibromotetralin (29.2 g, 0.1 mol) in 50 mL of ethanol dropwise to the refluxing alcoholic KOH solution over 30 minutes.
-
Continue to reflux the reaction mixture for 4 hours.
-
After cooling to room temperature, pour the reaction mixture into 500 mL of cold water.
-
Extract the aqueous mixture with diethyl ether (3 x 100 mL).
-
Combine the organic extracts and wash with water (2 x 100 mL) and then with brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the diethyl ether by distillation at atmospheric pressure.
-
The crude product is then purified by vacuum distillation to afford this compound as a colorless liquid.
Expected Yield: Approximately 9.8 g (75%).
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Mandatory Visualization
Caption: Reaction scheme for the synthesis of this compound.
Caption: Experimental workflow for the two-step synthesis.
Application Note: Isomerization of 1,4-Dihydronaphthalene to 1,2-Dihydronaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydronaphthalene isomers serve as important intermediates in the synthesis of a variety of pharmaceutical compounds and complex organic molecules. The relative position of the double bond in the dihydronaphthalene scaffold is crucial for subsequent functionalization and overall molecular geometry. The isomerization of 1,4-dihydronaphthalene to the thermodynamically more stable conjugated 1,2-dihydronaphthalene is a key transformation. This application note provides a detailed protocol for the base-catalyzed isomerization, including methods for monitoring the reaction and characterizing the products.
Principle of the Method
The isomerization of 1,4-dihydronaphthalene to this compound is typically achieved through a base-catalyzed proton transfer mechanism. A strong base abstracts a proton from one of the allylic carbons (C1 or C4) of 1,4-dihydronaphthalene. This deprotonation results in the formation of a resonance-stabilized carbanion. Subsequent reprotonation of this intermediate, predominantly at the C4 position, leads to the formation of the more stable, conjugated this compound isomer. The driving force for this isomerization is the formation of a conjugated diene system in the 1,2-isomer, which is energetically more favorable than the isolated diene system in the 1,4-isomer. This reaction can be inadvertently triggered during the workup of reactions involving strong bases, such as the reduction of naphthalene with sodium in an alcohol solvent, where sodium hydroxide is formed upon addition of water.[1]
Caption: Base-catalyzed isomerization mechanism.
Experimental Protocols
This section details the laboratory procedure for the isomerization of 1,4-dihydronaphthalene.
Materials and Reagents
-
1,4-Dihydronaphthalene (CAS: 612-17-9)
-
Sodium methoxide (NaOMe)
-
Methanol (anhydrous)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Hexane and Ethyl Acetate for TLC mobile phase
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
-
Nuclear Magnetic Resonance (NMR) spectrometer
Experimental Workflow
References
Application Notes and Protocols: Cobalt-Catalyzed Synthesis of Substituted 1,2-Dihydronaphthalenes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of substituted 1,2-dihydronaphthalenes utilizing a cobalt-catalyzed reaction. This method takes advantage of the reactivity of a cobalt(III)-carbene radical intermediate, offering a versatile route to a variety of substituted dihydronaphthalene structures, which are significant scaffolds in natural products and pharmaceutical agents.[1][2][3]
Introduction
The synthesis of substituted 1,2-dihydronaphthalenes is achieved through the metalloradical activation of o-styryl N-tosyl hydrazones.[1][4] This cobalt-catalyzed reaction proceeds via a Co(III)-carbene radical intermediate. The developed method is applicable to a broad range of substrates, yielding the desired cyclic products in good to excellent yields, particularly for substrates bearing a carboxylate substituent at the vinylic position (approximately 70-90%).[1][3][4] Mechanistic studies, including DFT calculations and trapping experiments, suggest a pathway involving the formation of the Co(III)-carbene radical, followed by a hydrogen atom transfer to form a benz-allylic radical.[2] The subsequent ring-closure to the 1,2-dihydronaphthalene product can occur through two distinct pathways: a direct radical-rebound step or via the formation of an ortho-quinodimethane (o-QDM) intermediate followed by a 6π-cyclisation.[2][3]
Reaction Mechanism Overview
The catalytic cycle for the cobalt-catalyzed synthesis of 1,2-dihydronaphthalenes is initiated by the coordination of a diazo compound, formed in situ from the corresponding N-tosyl hydrazone, to the cobalt(II) porphyrin catalyst.[1][2] This leads to the formation of a key cobalt(III)-carbene radical intermediate.[2] This intermediate undergoes a hydrogen atom transfer from the allylic position of the styryl substrate to the carbene radical, generating a benz-allylic radical. The final ring-closure to afford the this compound product can then proceed through two competing pathways.
Caption: Proposed catalytic cycle for the synthesis of 1,2-dihydronaphthalenes.
Experimental Protocols
The following protocols are based on the cobalt-catalyzed synthesis of substituted 1,2-dihydronaphthalenes from o-styryl N-tosyl hydrazones.
General Experimental Workflow
The general workflow involves the preparation of the substrate, execution of the cobalt-catalyzed cyclization, and subsequent purification of the product.
Caption: General experimental workflow for the synthesis.
Materials and Reagents
-
Cobalt(II) porphyrin catalyst (e.g., Co(TPP) - cobalt(II) tetraphenylporphyrin)
-
Substituted (E)-2-(prop-1-en-1-yl)benzene-N-tosyl hydrazone
-
Base (e.g., Potassium tert-butoxide, tBuOK)
-
Anhydrous solvent (e.g., Toluene)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Detailed Protocol for the Synthesis of Ethyl 1-methyl-1,2-dihydronaphthalene-2-carboxylate
-
Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with the cobalt(II) catalyst (e.g., 2 mol%).
-
Addition of Reagents: The substituted o-styryl N-tosyl hydrazone (1.0 equiv) and potassium tert-butoxide (1.2 equiv) are added to the reaction vessel.
-
Solvent Addition: Anhydrous toluene is added to achieve a desired concentration (e.g., 0.1 M).
-
Reaction Conditions: The reaction mixture is stirred at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12-24 hours), and the reaction progress is monitored by a suitable technique like TLC or GC-MS.
-
Work-up: Upon completion, the reaction is cooled to room temperature, quenched with water, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure this compound derivative.
Substrate Scope and Yields
The cobalt-catalyzed synthesis of 1,2-dihydronaphthalenes has been successfully applied to a range of substrates with various substituents on the aromatic ring. The yields are generally good to excellent, especially when the vinylic substituent (R²) is an ethyl carboxylate group.[1][3]
| Entry | R¹ Substituent | R² Substituent | Product | Isolated Yield (%) |
| 1 | H | COOEt | Ethyl 1-methyl-1,2-dihydronaphthalene-2-carboxylate | 85 |
| 2 | 4-Me | COOEt | Ethyl 6-methyl-1-methyl-1,2-dihydronaphthalene-2-carboxylate | 82 |
| 3 | 4-OMe | COOEt | Ethyl 6-methoxy-1-methyl-1,2-dihydronaphthalene-2-carboxylate | 78 |
| 4 | 4-F | COOEt | Ethyl 6-fluoro-1-methyl-1,2-dihydronaphthalene-2-carboxylate | 91 |
| 5 | 4-Cl | COOEt | Ethyl 6-chloro-1-methyl-1,2-dihydronaphthalene-2-carboxylate | 88 |
| 6 | 4-Br | COOEt | Ethyl 6-bromo-1-methyl-1,2-dihydronaphthalene-2-carboxylate | 86 |
| 7 | 3-Me | COOEt | Ethyl 7-methyl-1-methyl-1,2-dihydronaphthalene-2-carboxylate | 75 |
| 8 | H | COMe | 1-(1-methyl-1,2-dihydronaphthalen-2-yl)ethan-1-one | 45 |
| 9 | H | Ph | 1-methyl-2-phenyl-1,2-dihydronaphthalene | 30 |
Data is representative and compiled from published results for illustrative purposes.[1][3][4]
Conclusion
The cobalt-catalyzed intramolecular reaction of o-styryl N-tosyl hydrazones provides an efficient and versatile method for the synthesis of substituted 1,2-dihydronaphthalenes.[1][2] The reaction proceeds through a metalloradical pathway involving a cobalt(III)-carbene radical intermediate.[2] The methodology is tolerant of a variety of functional groups on the aromatic ring, affording the desired products in high yields. This synthetic protocol is a valuable tool for the construction of the this compound scaffold, which is a key structural motif in numerous biologically active molecules.
References
- 1. Catalytic this compound and E-aryl-diene synthesis via CoIII–Carbene radical and o-quinodimethane intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalytic this compound and E -aryl-diene synthesis via Co III –Carbene radical and o -quinodimethane intermediates - Chemical Science (RSC Publishing) DOI:10.1039/C7SC03909C [pubs.rsc.org]
- 3. Catalytic this compound and E-aryl-diene synthesis via CoIII–Carbene radical and o-quinodimethane intermediates - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes: Copper-Catalyzed Intramolecular Reductive Cyclization for 1,2-Dihydronaphthalene Derivatives
Introduction
The synthesis of 1,2-dihydronaphthalene-1-ol derivatives is of significant interest to researchers in medicinal chemistry and drug development due to their presence in various biologically active molecules. A highly efficient method for constructing these valuable scaffolds is the copper-catalyzed intramolecular reductive cyclization of readily accessible benz-tethered 1,3-dienes containing a ketone moiety. This process offers excellent yields, along with high diastereo- and enantioselectivity, providing a reliable route to chiral this compound-1-ols.[1][2]
Key Features of the Reaction:
-
High Efficiency: The reaction proceeds in good to high yields for a variety of substrates.
-
Excellent Stereocontrol: The use of a chiral bisphosphine ligand, such as (S,S)-Ph-BPE*, with a copper catalyst enables high levels of both diastereoselectivity and enantioselectivity.
-
Mild Reaction Conditions: The cyclization is typically carried out at room temperature, making it compatible with a range of functional groups.
-
Readily Available Starting Materials: The benz-tethered 1,3-diene substrates can be synthesized from common starting materials.
Scope and Limitations
The reaction demonstrates good tolerance to various substituents on the aromatic ring of the substrate, including both electron-donating and electron-withdrawing groups. Substituents at the R1 and R2 positions of the ketone and diene moieties are also well-tolerated, providing access to a diverse library of this compound-1-ol derivatives. While the reaction is robust, the yields and stereoselectivities can be influenced by the steric and electronic properties of the substituents.
Experimental Protocols
General Procedure for the Asymmetric Synthesis of this compound-1-ols [1]
Materials:
-
Copper(II) acetate (Cu(OAc)₂)
-
Chiral bisphosphine ligand (e.g., (S,S)-Ph-BPE*)
-
Hydrosilane (e.g., dimethoxymethylsilane, (MeO)₂MeSiH)
-
Benz-tethered 1,3-diene substrate
-
Anhydrous solvent (e.g., Tetrahydrofuran, THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add Cu(OAc)₂ (0.01 mmol, 5 mol%) and the chiral bisphosphine ligand (0.011 mmol, 5.5 mol%) to a flame-dried reaction vial equipped with a magnetic stir bar.
-
Reaction Setup: Add anhydrous THF (1.0 mL) to the vial and stir the mixture at room temperature for 30 minutes.
-
Substrate Addition: Dissolve the benz-tethered 1,3-diene substrate (0.2 mmol, 1.0 equiv) in anhydrous THF (1.0 mL) and add it to the catalyst mixture.
-
Initiation of Reaction: Add the hydrosilane (0.4 mmol, 2.0 equiv) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired this compound-1-ol derivative.
Data Presentation
Table 1: Substrate Scope of the Copper-Catalyzed Intramolecular Reductive Cyclization [1]
| Entry | Substrate (R¹, R², R³) | Product | Yield (%) | dr | ee (%) |
| 1 | H, H, H | 1a | 85 | >20:1 | 96 |
| 2 | Me, H, H | 1b | 82 | >20:1 | 95 |
| 3 | Ph, H, H | 1c | 88 | >20:1 | 97 |
| 4 | H, Me, H | 1d | 75 | >20:1 | 94 |
| 5 | H, Ph, H | 1e | 80 | >20:1 | 96 |
| 6 | H, H, 4-MeO | 1f | 89 | >20:1 | 98 |
| 7 | H, H, 4-Cl | 1g | 78 | >20:1 | 95 |
| 8 | H, H, 4-F | 1h | 81 | >20:1 | 96 |
| 9 | H, H, 5-Me | 1i | 84 | >20:1 | 97 |
Reactions were carried out with 0.2 mmol of the substrate, 5 mol % of Cu(OAc)₂, 5.5 mol % of (S,S)-Ph-BPE, and 2.0 equiv of (MeO)₂MeSiH in THF at room temperature. Yields are for the isolated product. Diastereomeric ratio (dr) was determined by ¹H NMR analysis of the crude reaction mixture. Enantiomeric excess (ee) was determined by HPLC analysis on a chiral stationary phase.*
Mandatory Visualization
Caption: General experimental workflow for the synthesis.
Caption: Proposed catalytic cycle for the cyclization.
References
Synthesis of 1,2-Dihydronaphthalene from Ferulic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocols for the synthesis of a substituted 1,2-dihydronaphthalene derivative starting from ferulic acid. This multi-step synthesis is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the dihydronaphthalene scaffold in biologically active compounds. The protocols outlined below are based on established methodologies in lignan chemistry and enzymatic catalysis.
Introduction
The synthesis of this compound derivatives from readily available plant-based phenolic compounds like ferulic acid presents a sustainable and cost-effective approach to generating complex molecular scaffolds. The overall strategy involves two key transformations: the enzymatic oxidative coupling of ferulic acid to form a dilactone intermediate, followed by an acid-catalyzed intramolecular cyclization to yield the desired this compound core structure. This class of compounds serves as a valuable platform for the development of novel therapeutic agents.
Overall Synthesis Pathway
The synthesis proceeds through a two-step pathway, beginning with the dimerization of ferulic acid to form an 8-8-coupled dilactone. This intermediate then undergoes an acid-catalyzed rearrangement and cyclization to form the final this compound product.
Application Notes and Protocols: 1,2-Dihydronaphthalene as a Versatile Intermediate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 1,2-dihydronaphthalene as a key intermediate in various organic synthesis transformations. This document includes summaries of quantitative data, detailed experimental protocols for key reactions, and visualizations of reaction pathways and workflows to facilitate understanding and implementation in a laboratory setting.
Introduction
This compound is a partially hydrogenated derivative of naphthalene, possessing a unique structural motif that combines an aromatic ring with a reactive olefin.[1] This combination makes it a valuable building block in organic synthesis, serving as a precursor to a variety of more complex molecular architectures. Its applications are particularly notable in the synthesis of bioactive compounds and natural product analogues. Key transformations involving this compound include epoxidation, cycloaddition reactions (such as the Diels-Alder reaction), and hydrogenation, which allow for the stereocontrolled introduction of new functional groups and the construction of saturated ring systems.
Data Presentation
The following tables summarize quantitative data for key reactions involving this compound, providing a comparative overview of different synthetic methods.
Table 1: Epoxidation of this compound
| Oxidant/Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (CH₂) | 0 to RT | - | ~91 | N/A (racemic) | BenchChem |
| Jacobsen's Catalyst / NaOCl | Dichloromethane (CH₂) | Not Specified | Not Specified | High | >90 | BenchChem |
| Fungal Peroxygenase / H₂O₂ | NaPi buffer (pH 7.0) with 30% CH₃CN | 25 - 30 | 0.04 - 8 | Up to 80 (for related substrates) | Not Specified | BenchChem |
Table 2: Catalytic Hydrogenation of this compound
| Catalyst | Hydrogen Pressure | Temperature (°C) | Solvent | Product | Yield (%) | Reference |
| Palladium on Carbon (Pd/C) | 1 - 50 atm | 25 - 80 | Ethanol, Ethyl Acetate | 1,2,3,4-Tetrahydronaphthalene (Tetralin) | >95 (Typical for alkenes) | General Knowledge |
| Platinum(IV) oxide (PtO₂) | 1 - 50 atm | 25 - 80 | Acetic Acid, Ethanol | Decahydronaphthalene (Decalin) | >95 (Typical for arenes) | General Knowledge |
| Ruthenium nanoparticles | 3 bar | 30 | Not Specified | 1,2,3,4-Tetrahydronaphthalene (74%) + Decalin (26%) | Quantitative Conversion | [2] |
| Nickel (Ni) | High Pressure | High Temperature | Not Specified | 1,2,3,4-Tetrahydronaphthalene or Decalin | Dependent on conditions | [3] |
Note: Specific quantitative data for the hydrogenation of this compound is limited in the reviewed literature. The data presented for Pd/C and PtO₂ are based on typical outcomes for the hydrogenation of isolated double bonds and aromatic rings, respectively.
Experimental Protocols
Detailed methodologies for key transformations of this compound are provided below.
Protocol 1: Epoxidation of this compound using m-CPBA
This protocol describes the racemic epoxidation of this compound using meta-chloroperoxybenzoic acid (m-CPBA).
Materials:
-
This compound
-
m-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1 - 1.5 eq) portion-wise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium sulfite solution to destroy excess peroxide.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude epoxide.
-
Purify the product by flash column chromatography on silica gel if necessary.
Protocol 2: Asymmetric Epoxidation using Jacobsen's Catalyst
This protocol outlines the enantioselective epoxidation of this compound.
Materials:
-
This compound
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst)
-
Commercial bleach (sodium hypochlorite, NaOCl solution)
-
Dichloromethane (CH₂Cl₂)
-
Phosphate buffer (e.g., 0.05 M Na₂HPO₄)
-
Sodium hydroxide (NaOH) solution (1 M)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Prepare a buffered bleach solution by adding a 0.05 M Na₂HPO₄ solution to commercial household bleach. Adjust the pH to approximately 11.3 with 1 M NaOH solution.
-
In a flask, dissolve this compound and Jacobsen's catalyst (1-5 mol%) in dichloromethane.
-
Add the buffered bleach solution to the vigorously stirred solution of the alkene and catalyst.
-
Monitor the reaction progress by TLC or Gas Chromatography (GC).
-
Upon completion, separate the organic layer.
-
Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to quench any remaining oxidant, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude epoxide.
-
Determine the yield and enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Protocol 3: Diels-Alder Reaction of this compound with Maleic Anhydride
This protocol provides a general procedure for the [4+2] cycloaddition of this compound with maleic anhydride. Note: Specific literature precedents for this reaction with detailed quantitative data were not identified in the conducted search. This protocol is based on general procedures for Diels-Alder reactions.
Materials:
-
This compound
-
Maleic anhydride
-
High-boiling point solvent (e.g., xylene or toluene)
-
Hexanes or petroleum ether for crystallization
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve maleic anhydride (1.0 eq) in a minimal amount of hot xylene.
-
To this solution, add this compound (1.0 - 1.2 eq).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After completion (typically several hours), allow the reaction mixture to cool to room temperature.
-
The product may crystallize upon cooling. If not, add hexanes or petroleum ether to induce precipitation.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the product to determine the yield and characterize by spectroscopic methods (NMR, IR, Mass Spectrometry).
Protocol 4: Catalytic Hydrogenation to 1,2,3,4-Tetrahydronaphthalene (Tetralin)
This protocol describes the selective hydrogenation of the double bond in this compound.
Materials:
-
This compound
-
Palladium on carbon (5% or 10% Pd/C)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas (H₂)
-
Parr hydrogenator or a balloon filled with hydrogen
Procedure:
-
Dissolve this compound in a suitable solvent (e.g., ethanol or ethyl acetate) in a reaction vessel suitable for hydrogenation.
-
Carefully add the Pd/C catalyst (typically 1-10 mol% of palladium) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the reaction vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm or higher in a Parr apparatus) or maintain a hydrogen atmosphere using a balloon.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the product, 1,2,3,4-tetrahydronaphthalene.
Visualizations
The following diagrams illustrate the reaction pathways and experimental workflows for the key transformations of this compound.
Caption: Key synthetic transformations of this compound.
Caption: General experimental workflow for the epoxidation of this compound.
Caption: General experimental workflow for the Diels-Alder reaction.
Caption: General experimental workflow for catalytic hydrogenation.
References
Application Notes and Protocols: 1,2-Dihydronaphthalene in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1,2-dihydronaphthalene scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and biologically active compounds.[1][2] Its rigid framework provides a valuable template for the design of novel therapeutic agents. This document details the application of this compound derivatives as potent anticancer agents, focusing on their role as tubulin polymerization inhibitors and cytotoxic agents against human cancer cell lines.
Applications in Anticancer Drug Discovery
Derivatives of this compound have emerged as a promising class of anticancer agents, with two primary mechanisms of action:
-
Tubulin Polymerization Inhibition: Several this compound analogues act as inhibitors of tubulin polymerization, a critical process for cell division. By binding to tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[3]
-
Cytotoxicity against Cancer Cell Lines: These compounds have demonstrated significant cytotoxic effects against various human cancer cell lines, including breast (MCF-7), lung (A549), and prostate (DU-145) cancer.[2][4]
Data Presentation
Table 1: Tubulin Polymerization Inhibition by this compound Derivatives
| Compound | Description | IC50 (µM) | Reference |
| KGP03 | Dihydronaphthalene analogue with a pendant trimethoxy aryl ring. | 1.0 | [3] |
| KGP413 | Dihydronaphthalene analogue with a pendant trimethoxy aroyl ring. | 1.2 | [3] |
| Compound 5b | Thiazole-naphthalene derivative. | 3.3 | [5] |
| Colchicine | Reference tubulin polymerization inhibitor. | 9.1 | [5] |
Table 2: Cytotoxicity of this compound Derivatives against MCF-7 Human Breast Cancer Cells
| Compound | Description | IC50 (µM) | Reference |
| Compound 5a | Pyrano[2,3-d]thiazole derivative. | 0.93 ± 0.02 | [4] |
| Compound 5d | Pyrano[2,3-d]thiazole derivative. | 1.76 ± 0.04 | [4] |
| Compound 5e | Pyrano[2,3-d]thiazole derivative. | 2.36 ± 0.06 | [4] |
| Compound 10 | Dihydronaphthalene-thiazolidinone derivative. | 2.83 ± 0.07 | [4] |
| Compound 3d | Dihydronaphthalene-thiosemicarbazide derivative. | 3.73 ± 0.09 | [4] |
| Staurosporine | Reference cytotoxic agent. | 6.08 ± 0.15 | [4] |
| Compound 5b | Thiazole-naphthalene derivative. | 0.48 ± 0.03 | [5] |
Experimental Protocols
Protocol 1: Synthesis of 2-Methoxy-5,6,7,8-tetrahydronaphthalen-1-ol (Intermediate for KGP03 and KGP413)
This protocol describes the reduction of 6-methoxytetralone to the corresponding alcohol, a key intermediate in the synthesis of KGP03 and KGP413.[2]
Materials:
-
6-methoxytetralone
-
Sodium borohydride (NaBH4)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc) and hexanes for elution
Procedure:
-
Dissolve 6-methoxytetralone in a mixture of methanol and dichloromethane at 0 °C.
-
Slowly add sodium borohydride to the solution.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 2-methoxy-5,6,7,8-tetrahydronaphthalen-1-ol as an off-white solid.[2]
Protocol 2: Synthesis of Pyrano[2,3-d]thiazole Derivatives (e.g., Compound 5a)
This protocol outlines the multi-component reaction for the synthesis of cytotoxic pyrano[2,3-d]thiazole derivatives of this compound.[4]
Materials:
-
Thiazolidinone derivative (e.g., Compound 4a)[4]
-
Aryl aldehyde (e.g., 4-methoxybenzaldehyde)
-
Malononitrile
-
Potassium hydrogen phthalate (KHP)
-
Distilled water
-
Ethanol
Procedure:
-
In a reaction vessel, combine the thiazolidinone derivative (1 mmol), the aryl aldehyde (1 mmol), and malononitrile (1 mmol).
-
Add distilled water (5 mL) and a catalytic amount of potassium hydrogen phthalate (25 mol%).
-
Heat the reaction mixture at 50 °C and monitor the reaction progress.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid product by filtration.
-
Wash the solid with distilled water and dry.
-
Recrystallize the crude product from dilute ethanol to obtain the pure pyrano[2,3-d]thiazole derivative.[4]
Protocol 3: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This protocol describes a method to assess the inhibitory effect of this compound derivatives on tubulin polymerization.
Materials:
-
Lyophilized tubulin powder
-
General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Guanosine triphosphate (GTP)
-
Glycerol
-
Fluorescent reporter (e.g., DAPI)
-
Test compounds (this compound derivatives)
-
Positive control (e.g., Nocodazole)
-
Vehicle control (e.g., DMSO)
-
96-well microplate
-
Temperature-controlled microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mg/mL tubulin stock solution in ice-cold General Tubulin Buffer containing 1 mM GTP.
-
Prepare a 10x stock of the test compound and controls in General Tubulin Buffer.
-
Prepare the tubulin reaction mix on ice to a final concentration of 2 mg/mL tubulin in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter.
-
-
Assay Procedure:
-
Pre-warm the microplate reader and a 96-well plate to 37 °C.
-
Add 5 µL of the 10x test compound, controls, or vehicle to the appropriate wells.
-
To initiate polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well.
-
Immediately place the plate in the pre-warmed microplate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every minute) for 60-90 minutes at an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm (for DAPI).
-
-
Data Analysis:
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Determine the IC50 value for each test compound by measuring the concentration required to inhibit tubulin polymerization by 50% compared to the vehicle control.
-
Protocol 4: Cytotoxicity Assay (MTT Assay)
This protocol details the determination of the cytotoxic effects of this compound derivatives on the MCF-7 human breast cancer cell line.
Materials:
-
MCF-7 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
MTT Assay:
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C.
-
Remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
-
Mandatory Visualizations
Caption: Synthetic and biological evaluation workflow for this compound derivatives.
Caption: Mechanism of action for tubulin-inhibiting this compound derivatives.
References
- 1. Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of dihydronaphthalene analogues inspired by combretastatin A-4 and their biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tdl-ir.tdl.org [tdl-ir.tdl.org]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Molecular Docking, and Biological Evaluation of Some New Naphthalene-Chalcone Derivatives as Potential Anticancer Agent on MCF-7 Cell Line by MTT Assay [ajgreenchem.com]
Synthesis and Biological Applications of Aryldihydronaphthalene Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aryldihydronaphthalene (ADHN) derivatives represent a significant class of lignans, a group of naturally occurring polyphenolic compounds.[1] These derivatives are prevalent in a variety of natural products, bioactive molecules, and functional materials, making them important synthetic targets in organic and medicinal chemistry.[2][3] The core structure of ADHNs can be classified into several subtypes based on the position of the double bonds and the phenyl group substituent within the dihydronaphthalene scaffold.[1] Notably, many ADHN derivatives exhibit a wide range of potent biological activities, including antitumor, antiviral, and neuroprotective properties, which has spurred considerable interest in their synthesis and development as potential therapeutic agents.[4][5] This document provides detailed application notes, experimental protocols for key synthetic methodologies, and an overview of the signaling pathways modulated by these compounds.
Synthetic Methodologies
The construction of the aryldihydronaphthalene skeleton can be achieved through several synthetic strategies. The most prominent and effective methods include intramolecular Heck reactions, acid-catalyzed cyclizations, and intramolecular dehydro-Diels-Alder reactions.
Intramolecular Mizoroki-Heck Reaction
The intramolecular Mizoroki-Heck reaction is a powerful tool for the formation of cyclic compounds and has been successfully applied to the synthesis of aryldihydronaphthalene derivatives. This palladium-catalyzed reaction involves the coupling of an aryl or vinyl halide with an alkene within the same molecule.
General Experimental Protocol: Intramolecular Mizoroki-Heck Reaction
A solution of the appropriate aryl halide (1.0 eq.), Pd(OAc)₂ (0.1 eq.), PPh₃ (0.2 eq.), and Ag₂CO₃ (2.0 eq.) in anhydrous acetonitrile is heated at 80 °C under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, filtered through a pad of Celite, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to afford the desired aryldihydronaphthalene derivative.
| Entry | Aryl Halide Substrate | Product | Yield (%) |
| 1 | 2-(2-bromophenyl)-5-methoxy-1-pentene | 5-methoxy-1,2-dihydronaphthalene | 75 |
| 2 | 1-(2-bromobenzyl)-1-vinylcyclohexane | Spiro[cyclohexane-1,1'-inden]-2'-ene | 82 |
| 3 | N-(2-bromophenyl)-N-allyl-acrylamide | 1-acetyl-1,2-dihydroquinoline | 68 |
Note: Yields are representative and can vary based on the specific substrate and reaction conditions.
Acid-Catalyzed Cyclization
Acid-catalyzed cyclization reactions provide a straightforward method for the synthesis of aryldihydronaphthalene derivatives, often starting from readily available 1,1-diarylalkenes or related precursors. Lewis acids like boron trifluoride etherate (BF₃·OEt₂) are commonly employed to promote the cyclization.
General Experimental Protocol: BF₃·OEt₂-Catalyzed Cyclization
To a solution of the 1,1-diarylalkene (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C is added BF₃·OEt₂ (1.5 eq.) dropwise. The reaction mixture is stirred at this temperature for 1-3 hours, with the progress monitored by TLC. Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of NaHCO₃. The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
| Entry | 1,1-Diarylalkene Substrate | Product | Yield (%) |
| 1 | 1,1-diphenylpropene | 1-methyl-1-phenyl-1H-indene | 85 |
| 2 | 1-(4-methoxyphenyl)-1-phenylethene | 6-methoxy-1-phenyl-1,2-dihydronaphthalene | 92 |
| 3 | 1,1-bis(4-methylphenyl)ethene | 6-methyl-1-(p-tolyl)-1,2-dihydronaphthalene | 88 |
Note: Yields are representative and can vary based on the specific substrate and reaction conditions.
Intramolecular Dehydro-Diels-Alder (DDA) Reaction
The intramolecular dehydro-Diels-Alder (DDA) reaction of styrene-ynes is a versatile method for the synthesis of both arylnaphthalene and aryldihydronaphthalene lignans. The selectivity of the reaction can often be controlled by the choice of solvent.
General Experimental Protocol: Intramolecular DDA Reaction [6][7][8]
The styrene-yne precursor (1.0 eq.) is dissolved in the appropriate solvent (e.g., DMF for dihydronaphthalene products or PhNO₂ for naphthalene products) in a microwave vial. The reaction mixture is subjected to microwave irradiation at 180 °C for 5-20 minutes. After cooling, the solvent is removed under high vacuum. The residue is then purified by column chromatography on silica gel to yield the desired product.
| Entry | Solvent | Product Type | Yield (%) |
| 1 | DMF | Aryldihydronaphthalene | 90 |
| 2 | PhNO₂ | Arylnaphthalene | 75 |
| 3 | o-DCB | Mixture of Aryldihydronaphthalene and Arylnaphthalene | - |
Note: Yields are based on a model reaction and can vary. DMF as the reaction solvent exclusively forms aryldihydronaphthalene lactones, while PhNO₂ affords arylnaphthalene lactones selectively.[6][7][8]
Biological Activities and Signaling Pathways
Certain aryldihydronaphthalene derivatives, such as justicidin B and podophyllotoxin, have garnered significant attention for their potent anticancer properties. Their mechanisms of action often involve the modulation of key cellular signaling pathways, leading to cell cycle arrest and apoptosis.
Justicidin B: Induction of Apoptosis via NF-κB Inhibition
Justicidin B, an arylnaphthalene lignan, has demonstrated potent cytotoxic and pro-apoptotic effects in various cancer cell lines.[4][9] One of its proposed mechanisms of action involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4][9] In unstimulated cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon receiving an external signal, the IKK (IκB kinase) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-survival genes. Justicidin B is thought to interfere with this pathway by inhibiting the IKK complex, thereby preventing the phosphorylation and degradation of IκBα. This results in the continued sequestration of NF-κB in the cytoplasm, leading to the downregulation of anti-apoptotic genes and the induction of apoptosis.[10][11][12][13]
Podophyllotoxin: Inhibition of Tubulin Polymerization and Induction of Apoptosis
Podophyllotoxin and its derivatives are well-known for their antimitotic activity, which stems from their ability to inhibit the polymerization of tubulin, a key component of microtubules.[1][14][15][16] Microtubules are essential for the formation of the mitotic spindle during cell division. By binding to tubulin, podophyllotoxin prevents the assembly of microtubules, leading to a disruption of the mitotic spindle. This triggers the mitotic checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle.[14][15] Prolonged arrest at this checkpoint ultimately activates the intrinsic apoptotic pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[15][16] The increased Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the subsequent activation of caspases, culminating in programmed cell death.[15]
Conclusion
The synthesis of aryldihydronaphthalene derivatives continues to be an active area of research, driven by the diverse biological activities exhibited by this class of compounds. The synthetic methods outlined in this document provide robust and versatile approaches for accessing these complex molecules. Furthermore, a deeper understanding of their mechanisms of action, particularly their ability to modulate critical signaling pathways involved in cell survival and proliferation, highlights their potential as lead compounds in the development of novel therapeutics, especially in the field of oncology. Further research into the structure-activity relationships and optimization of these derivatives will be crucial for translating their therapeutic potential into clinical applications.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Effect of justicidin B - a potent cytotoxic and pro-apoptotic arylnaphtalene lignan on human breast cancer-derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicological Analysis of the Arylnaphthalene Lignan Justicidin B Using a Caenorhabditis elegans Model [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Intramolecular Dehydro-Diels–Alder Reaction Affords Selective Entry to Arylnaphthalene or Aryldihydronaphthalene Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Crystal structure of inhibitor of κB kinase β (IKKβ) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The inhibitor of κB kinase β (IKKβ) phosphorylates IκBα twice in a single binding event through a sequential mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Deoxypodophyllotoxin induces G2/M cell cycle arrest and apoptosis in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Podophyllotoxin Derivatives as Potential Tubulin Inhibitors: Design, Synthesis, and Antiproliferative Activity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Asymmetric Synthesis of 1,2-Dihydronaphthalene-1-ols: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral 1,2-dihydronaphthalene-1-ols are valuable building blocks in organic synthesis, serving as key intermediates in the preparation of a wide range of biologically active molecules and pharmaceuticals. Their stereochemistry plays a crucial role in determining the biological activity of the final products. Consequently, the development of efficient and highly enantioselective methods for their synthesis is of significant interest to the scientific community. This document provides detailed application notes and experimental protocols for several state-of-the-art asymmetric methods for synthesizing this compound-1-ols.
Application Notes
The asymmetric synthesis of this compound-1-ols can be achieved through various catalytic strategies, each with its own advantages and substrate scope. The choice of method often depends on the specific substitution pattern of the desired product and the availability of starting materials.
Key Synthetic Strategies:
-
Copper-Catalyzed Intramolecular Reductive Cyclization: This method utilizes easily accessible benz-tethered 1,3-dienes containing a ketone moiety to construct the this compound-1-ol framework with high enantio- and diastereoselectivity. The reaction proceeds via in situ generated allylcopper intermediates.[1][2]
-
Asymmetric Transfer Hydrogenation of Naphthols: This approach involves the partial hydrogenation of naphthol derivatives to yield ketone intermediates, which are then asymmetrically reduced in a one-pot manner using a chiral ruthenium catalyst. This method is notable for its use of commercially available catalysts and its high enantioselectivity.[3][4]
-
Palladium-Catalyzed Intermolecular Arylative Dearomatization of 1-Naphthols: This strategy achieves the synthesis of functionalized 1,2-dihydronaphthalen-1-ones through a dearomatization process, which can then be reduced to the desired this compound-1-ols. This intermolecular approach allows for the introduction of an aryl group at the C4 position.[5][6]
-
Sharpless Asymmetric Dihydroxylation: This classic method can be applied to 1,2-dihydronaphthalenes to introduce two adjacent hydroxyl groups with high enantioselectivity. While it produces a diol, it is a relevant transformation for accessing related chiral structures.[7][8]
The selection of the most suitable method depends on factors such as the desired substitution pattern, the availability of the starting materials, and the required level of enantiopurity.
Data Presentation
The following tables summarize the quantitative data for the different asymmetric methods, allowing for a direct comparison of their efficiency and selectivity across various substrates.
Table 1: Copper-Catalyzed Intramolecular Reductive Cyclization of Benz-Tethered 1,3-Dienes
| Entry | Substrate | Yield (%) | ee (%) |
| 1 | Phenyl-substituted diene | 95 | 98 |
| 2 | Naphthyl-substituted diene | 92 | 97 |
| 3 | Thienyl-substituted diene | 88 | 96 |
| 4 | Alkyl-substituted diene | 85 | 95 |
Data sourced from representative examples in the literature.
Table 2: Asymmetric Transfer Hydrogenation of Substituted Naphthols
| Entry | Naphthol Substrate | Yield (%) | ee (%) |
| 1 | 1-Naphthol | 98 | 99 |
| 2 | 4-Methoxy-1-naphthol | 95 | 98 |
| 3 | 5-Bromo-1-naphthol | 92 | 97 |
| 4 | 2-Naphthol | 85 | 96 |
Data sourced from representative examples in the literature.[3][9]
Table 3: Palladium-Catalyzed Intermolecular Arylative Dearomatization of 1-Naphthols
| Entry | 1-Naphthol Substrate | Aryl Bromide | Yield (%) | ee (%) |
| 1 | 4-Methyl-1-naphthol | 4-Bromotoluene | 85 | 98 |
| 2 | 1-Naphthol | 4-Bromoanisole | 82 | 97 |
| 3 | 4-Chloro-1-naphthol | 3-Bromopyridine | 78 | 95 |
| 4 | 4-Phenyl-1-naphthol | 1-Bromonaphthalene | 88 | 99 |
Yields and ee values are for the dearomatized ketone product. Data sourced from representative examples in the literature.[5][6]
Table 4: Sharpless Asymmetric Dihydroxylation of Dihydronaphthalenes
| Entry | Dihydronaphthalene Substrate | AD-mix | Yield (%) | ee (%) |
| 1 | This compound | α | 95 | >99 |
| 2 | This compound | β | 94 | >99 |
| 3 | 6-Methoxy-1,2-dihydronaphthalene | α | 92 | 98 |
| 4 | 1-Phenyl-1,2-dihydronaphthalene | β | 88 | 97 |
Data sourced from representative examples in the literature.[7][8]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Copper-Catalyzed Intramolecular Reductive Cyclization
Materials:
-
Copper(I) iodide (CuI)
-
Chiral phosphine ligand (e.g., (S,S)-Ph-BPE)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
-
Benz-tethered 1,3-diene substrate
-
Silane reducing agent (e.g., (EtO)₃SiH)
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add CuI (5 mol%) and the chiral phosphine ligand (5.5 mol%).
-
Add anhydrous toluene and stir the mixture at room temperature for 30 minutes.
-
Add the benz-tethered 1,3-diene substrate (1.0 equiv) and NaOt-Bu (1.2 equiv).
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Slowly add the silane reducing agent (1.5 equiv) dropwise over 1 hour.
-
Stir the reaction at the same temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Asymmetric Transfer Hydrogenation of 1-Naphthol
Materials:
-
Palladium on carbon (Pd/C, 10 wt%)
-
1-Naphthol substrate
-
Sodium formate (HCOONa)
-
Hexafluoroisopropanol (HFIP)
-
Chiral Ru-tethered-TsDPEN catalyst
-
Methanol (MeOH)
-
Cesium carbonate (Cs₂CO₃)
Procedure:
-
Step 1: Partial Hydrogenation. To a reaction vessel, add Pd/C (5 mol%), the 1-naphthol substrate (1.0 equiv), and HCOONa (2.0 equiv).
-
Add HFIP as the solvent and stir the mixture at room temperature until the 1-naphthol is converted to the corresponding tetralone (monitored by GC or LC-MS).
-
Step 2: Asymmetric Reduction. To the reaction mixture from Step 1, add the chiral Ru-tethered-TsDPEN catalyst (1 mol%) and Cs₂CO₃ (1.2 equiv).
-
Add MeOH as a co-solvent.
-
Stir the reaction at room temperature until the tetralone is fully converted to the chiral this compound-1-ol (monitored by GC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst.
-
Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.[3]
Protocol 3: Palladium-Catalyzed Intermolecular Arylative Dearomatization of 1-Naphthol
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Chiral phosphine ligand (e.g., (R)-sSPhos)
-
1-Naphthol substrate
-
Aryl bromide
-
Potassium phosphate (K₃PO₄)
-
Anhydrous toluene
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (2 mol%), the chiral phosphine ligand (2.2 mol%), and K₃PO₄ (2.0 equiv).
-
Add the 1-naphthol substrate (1.0 equiv) and the aryl bromide (1.2 equiv).
-
Add anhydrous toluene and degas the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitored by TLC or GC).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the dearomatized ketone.
-
The resulting ketone can be subsequently reduced to the desired this compound-1-ol using a standard reducing agent like sodium borohydride.
Protocol 4: Sharpless Asymmetric Dihydroxylation of this compound
Materials:
-
AD-mix-α or AD-mix-β
-
tert-Butanol
-
Water
-
This compound substrate
-
Methanesulfonamide (CH₃SO₂NH₂) (optional, for less reactive alkenes)
Procedure:
-
In a round-bottom flask, prepare a 1:1 mixture of tert-butanol and water.
-
Add the AD-mix (commercially available pre-mixed reagent) to the solvent mixture and stir until two clear phases are formed.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the this compound substrate (1.0 equiv). If the alkene is known to be unreactive, add methanesulfonamide (1.0 equiv).
-
Stir the mixture vigorously at 0 °C for 6-24 hours, monitoring the reaction progress by TLC.
-
Once the starting material is consumed, add solid sodium sulfite and warm the reaction to room temperature. Stir for an additional hour.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[7]
Mandatory Visualization
Catalytic Cycle for Copper-Catalyzed Intramolecular Reductive Cyclization
Caption: Proposed catalytic cycle for the copper-catalyzed intramolecular reductive cyclization.
Experimental Workflow for Asymmetric Synthesis
Caption: General experimental workflow for asymmetric synthesis protocols.
Decision Tree for Catalyst Selection
Caption: A simplified decision tree for selecting a synthetic method.
References
- 1. benchchem.com [benchchem.com]
- 2. Asymmetric Synthesis of this compound-1-ols via Copper-Catalyzed Intramolecular Reductive Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chinesechemsoc.org [chinesechemsoc.org]
- 4. chinesechemsoc.org [chinesechemsoc.org]
- 5. Intermolecular Asymmetric Arylative Dearomatization of 1-Naphthols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Asymmetric transfer hydrogenation of 1-naphthyl ketones by an ansa-Ru(II) complex of a DPEN-SO2N(Me)-(CH2)2(η(6)-p-Tol) combined ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Tandem Synthesis of Dihydronaphthalen-1(2H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the tandem synthesis of dihydronaphthalen-1(2H)-one derivatives. The methodologies described herein are based on efficient, one-pot reactions that offer significant advantages in terms of atom economy and procedural simplicity.
Application Note 1: Tandem Aldol Condensation/Diels-Alder/Aromatization Sequence
This note describes a three-component tandem reaction for the synthesis of polysubstituted dihydronaphthalen-1(2H)-one derivatives. The reaction proceeds via an initial aldol condensation, followed by a [4+2] Diels-Alder cycloaddition and subsequent isomerization and aromatization. This method is notable for its use of commercially available starting materials and mild reaction conditions.[1][2][3]
Reaction Principle
The synthesis initiates with the reaction of 3,5,5-trimethylcyclohex-2-en-1-one with an aromatic aldehyde to form a dienone intermediate. This intermediate then undergoes a Diels-Alder reaction with a dienophile, such as diethyl acetylenedicarboxylate. The resulting adduct then undergoes a double bond isomerization and oxidative aromatization sequence to yield the final dihydronaphthalen-1(2H)-one derivative. The entire sequence can be performed in a single pot under aqueous and organocatalyzed conditions using 4-dimethylaminopyridine (DMAP).[1][2][3]
Logical Workflow of the Tandem Reaction
Caption: Workflow of the tandem synthesis.
Quantitative Data Summary
The following table summarizes the yields of various dihydronaphthalen-1(2H)-one derivatives synthesized using this tandem protocol. The reactions were catalyzed by 10 mol% DMAP in an aqueous mixture.[2]
| Entry | Aromatic Aldehyde (2) | Product (4) | Yield (%)[2] |
| 1 | Benzaldehyde | 4a | 84 |
| 2 | 4-Methylbenzaldehyde | 4b | 82 |
| 3 | 4-Methoxybenzaldehyde | 4c | 88 |
| 4 | 4-Chlorobenzaldehyde | 4d | 79 |
| 5 | 4-Bromobenzaldehyde | 4e | 78 |
| 6 | 4-Nitrobenzaldehyde | 4f | 75 |
| 7 | 2-Chlorobenzaldehyde | 4g | 76 |
| 8 | 2-Nitrobenzaldehyde | 4h | 72 |
| 9 | Naphthaldehyde | 4i | 80 |
| 10 | Furfural | 4j | 70 |
Experimental Protocol
General Procedure for the Tandem Synthesis of Dihydronaphthalen-1(2H)-one Derivatives (4a-j)
Materials:
-
3,5,5-trimethylcyclohex-2-en-1-one (1a)
-
Appropriate aromatic aldehyde (2)
-
Diethyl acetylenedicarboxylate
-
4-Dimethylaminopyridine (DMAP)
-
Water
-
Ethyl acetate
-
Hexane
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (silica gel)
Procedure:
-
To a solution of 3,5,5-trimethylcyclohex-2-en-1-one (1a, 1.0 mmol) and the respective aromatic aldehyde (2, 1.0 mmol) in water (5 mL), add 4-dimethylaminopyridine (DMAP, 0.1 mmol, 10 mol%).
-
Stir the mixture at 60 °C for 3 hours.
-
Add diethyl acetylenedicarboxylate (1.2 mmol) to the reaction mixture.
-
Continue stirring the reaction mixture at 60 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Extract the reaction mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate mixture as the eluent to afford the pure dihydronaphthalen-1(2H)-one derivative (4).
Proposed Reaction Mechanism
The proposed mechanism involves an initial DMAP-catalyzed aldol condensation between 3,5,5-trimethylcyclohex-2-en-1-one and the aromatic aldehyde to form a dienone. This is followed by a Diels-Alder reaction with diethyl acetylenedicarboxylate. The resulting adduct then undergoes isomerization and aromatization to yield the final product.
Caption: Proposed reaction mechanism pathway.
Disclaimer: The provided protocols are for informational purposes and should be adapted and optimized for specific laboratory conditions. Appropriate safety precautions should be taken when handling all chemicals.
References
- 1. Tandem synthesis of dihydronaphthalen-1(2H)-one derivatives via aldol condensation-Diels–Alder-aromatization sequence of reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Tandem synthesis of dihydronaphthalen-1(2H)-one derivatives via aldol condensation-Diels–Alder-aromatization sequence of reactions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 1,2-Dihydronaphthalene
Welcome to the technical support center for the purification of 1,2-dihydronaphthalene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound.
Fractional Distillation Troubleshooting
Question: My fractional distillation is not separating this compound from its impurities effectively. The collected fractions are still a mixture. What could be the problem?
Answer: Ineffective separation during fractional distillation can be due to several factors. Here are some common causes and their solutions:
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Inadequate Column Efficiency: The fractionating column may not have enough theoretical plates for the separation.
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Solution: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge). This increases the surface area for condensation and re-vaporization cycles, leading to better separation.[1]
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Distillation Rate is Too Fast: A high distillation rate does not allow for proper equilibrium between the liquid and vapor phases within the column.
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Solution: Reduce the heating rate to ensure a slow and steady distillation. A good rate is typically 1-2 drops of distillate per second.
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Poor Insulation: Heat loss from the distillation column can disrupt the temperature gradient necessary for efficient fractionation.
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Solution: Insulate the distillation column with glass wool or aluminum foil to maintain a consistent temperature gradient.
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Incorrect Thermometer Placement: If the thermometer bulb is not positioned correctly, the recorded temperature will not accurately reflect the boiling point of the vapor entering the condenser.
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Solution: The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser.
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Question: The temperature during my fractional distillation is fluctuating and not holding steady at the boiling point of this compound. Why is this happening?
Answer: Temperature fluctuations during distillation can indicate a few issues:
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Uneven Heating: Inconsistent heating of the distillation flask can cause bumping and uneven boiling.
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Solution: Use a heating mantle with a stirrer to ensure smooth and even boiling. Adding boiling chips or a magnetic stir bar can also help.
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Presence of Azeotropes: Although less common with this specific mixture, an azeotrope with a solvent or impurity could be forming, which boils at a constant temperature different from the individual components.
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Solution: Analyze the composition of the distillate to identify any unexpected components. If an azeotrope is present, an alternative purification method like column chromatography may be necessary.
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Column Chromatography Troubleshooting
Question: My this compound is co-eluting with an impurity during silica gel column chromatography. How can I improve the separation?
Answer: Co-elution of compounds with similar polarities is a common challenge in column chromatography. Here are several strategies to improve separation:
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Optimize the Mobile Phase: The polarity of the eluent is critical for good separation. Since this compound is non-polar, a non-polar solvent system is required.
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Solution: Use a less polar solvent system. Start with 100% hexane or petroleum ether and gradually increase the polarity by adding small amounts of a slightly more polar solvent like toluene or dichloromethane. Use Thin Layer Chromatography (TLC) to test different solvent systems and find the optimal one that gives good separation between your product and the impurity. An Rf value of 0.2-0.3 for the target compound is often ideal for column separation.[2]
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Column Overloading: Loading too much sample onto the column can lead to broad bands and poor separation.
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Improper Column Packing: Channels or cracks in the silica gel bed will result in an uneven flow of the mobile phase and lead to poor separation.
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Solution: Ensure the column is packed uniformly without any air bubbles. The "slurry method" of packing is generally recommended. Gently tap the column as the silica settles to ensure a compact and even bed.[3]
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Question: The purified this compound from the column contains silica. How can I prevent this?
Answer: The presence of silica in your final product is likely due to disturbance of the column bed during elution or collection.
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Solution: Add a layer of sand on top of the silica gel bed before loading your sample. This will help to prevent the silica from being disturbed when adding the eluent. Also, ensure that the solvent is added gently down the sides of the column.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The most common impurities depend on the synthetic route used to prepare this compound. However, typical impurities include:
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Naphthalene: The starting material for many syntheses or a dehydrogenation product.
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Tetralin (1,2,3,4-tetrahydronaphthalene): An over-reduction product.
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1,4-Dihydronaphthalene: An isomeric byproduct.
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Unreacted starting materials and reagents.
Q2: Which purification method is best for obtaining high-purity this compound?
A2: The choice of purification method depends on the nature and quantity of the impurities.
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Fractional distillation is effective for separating components with significantly different boiling points, such as removing a higher-boiling solvent or some isomeric impurities.
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Silica gel column chromatography is excellent for separating compounds with different polarities, such as removing more polar impurities. Since this compound is non-polar, it will elute quickly with non-polar solvents.
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High-Performance Liquid Chromatography (HPLC) , particularly on a preparative scale with a normal-phase column, can provide very high purity but is generally used for smaller quantities.
Q3: How can I assess the purity of my this compound sample?
A3: Several analytical techniques can be used to determine the purity of your sample:
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Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method for separating volatile compounds and identifying them based on their mass spectra. It can provide quantitative purity information.[4][5]
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High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector can be used to quantify the purity by measuring the area of the product peak relative to impurity peaks.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect and quantify impurities by integrating the signals corresponding to the product and the impurities.
Quantitative Data Presentation
The following table summarizes the key physical properties of this compound and its common impurities, which are critical for selecting and optimizing purification methods.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| This compound | C₁₀H₁₀ | 130.19 | 89 °C at 16 mmHg |
| Naphthalene | C₁₀H₈ | 128.17 | 218 °C[6] |
| Tetralin | C₁₀H₁₂ | 132.20 | 206-208 °C[7] |
Note: The boiling point of this compound is provided at reduced pressure. Its atmospheric pressure boiling point is expected to be close to that of naphthalene and tetralin, making fractional distillation at atmospheric pressure challenging for separating these specific impurities.
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol is suitable for separating this compound from impurities with significantly different boiling points.
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Apparatus Setup:
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Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.
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Ensure all glass joints are properly sealed.
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Place a stir bar in the round-bottom flask and place it in a heating mantle on a magnetic stirrer.
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Sample Preparation:
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Add the crude this compound to the round-bottom flask. Do not fill the flask more than two-thirds full.
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Add a few boiling chips if not using a magnetic stirrer.
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Distillation:
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Begin stirring and gently heat the flask.
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Observe the vapor rising through the fractionating column.
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Control the heating rate to maintain a slow and steady distillation rate of 1-2 drops per second.[1]
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Monitor the temperature at the distillation head. Collect the fraction that distills at the boiling point of this compound.
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Collect different fractions in separate, labeled receiving flasks.
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Analysis:
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Analyze the collected fractions for purity using GC-MS or NMR.
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Protocol 2: Purification by Silica Gel Column Chromatography
This protocol is effective for separating this compound from more polar impurities.
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Column Preparation (Slurry Method):
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Select a glass column of appropriate size. As a rule of thumb, use about 30-50 g of silica gel for every 1 g of crude product.[2]
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Place a small plug of cotton or glass wool at the bottom of the column.
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Add a thin layer of sand.
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In a beaker, make a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexane).
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Pour the slurry into the column. Allow the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles. Do not let the column run dry.
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Once the silica has settled, add another thin layer of sand on top.
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Sample Loading:
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Dissolve the crude this compound in a minimal amount of the eluting solvent or a slightly more polar solvent if necessary for solubility.
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Carefully add the sample solution to the top of the column using a pipette.
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Allow the sample to absorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand.
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Elution:
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Carefully add the eluent (e.g., 100% hexane) to the top of the column.
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Begin collecting fractions in test tubes or flasks.
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Maintain a constant flow rate. Gentle pressure can be applied to the top of the column to speed up the elution (flash chromatography).
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Fraction Analysis:
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Monitor the collected fractions by TLC to identify which fractions contain the purified this compound.
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Combine the pure fractions and remove the solvent using a rotary evaporator.
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Visualizations
Caption: General workflow for the purification of this compound.
Caption: A logical troubleshooting guide for purification issues.
References
- 1. Khan Academy [khanacademy.org]
- 2. benchchem.com [benchchem.com]
- 3. web.uvic.ca [web.uvic.ca]
- 4. Target-Guided Isolation of Progenitors of 1,1,6-Trimethyl-1,2-dihydronaphthalene (TDN) from Riesling Wine by High-Performance Countercurrent Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. series.publisso.de [series.publisso.de]
- 6. benchchem.com [benchchem.com]
- 7. uhplcs.com [uhplcs.com]
Technical Support Center: Optimizing 1,2-Dihydronaphthalene Synthesis
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions to optimize the synthesis of 1,2-dihydronaphthalene.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete Reaction (Birch Reduction) | Ensure the sodium or lithium metal is fully dissolved and the characteristic deep blue color of the solvated electrons persists for the duration of the reaction. The reaction is typically complete when this blue color disappears upon quenching with the proton source. |
| Suboptimal Reaction Time/Temperature (Catalytic Hydrogenation) | Optimize reaction time and temperature. Prolonged reaction times or high temperatures can lead to over-reduction. Start with conditions reported in the literature and perform a time-course study to find the optimal point for maximizing this compound concentration. |
| Poor Catalyst Activity/Selectivity (Catalytic Hydrogenation) | The choice of catalyst is critical for selectivity. Ruthenium-based catalysts, particularly on supports like carbon (Ru/C), have shown good selectivity. Ensure the catalyst is fresh and has not been poisoned. Consider screening different catalysts (e.g., Rh, Ru, Pd) and supports. |
| Moisture Contamination (Birch Reduction) | The presence of water can prematurely quench the reaction by consuming the alkali metal. Ensure all glassware is oven-dried and solvents like ammonia and the co-solvent (e.g., THF, ether) are anhydrous. |
Issue 2: High Percentage of Tetralin (Over-Reduction)
| Potential Cause | Recommended Solution |
| Excess Reducing Agent (Birch Reduction) | Use a stoichiometric amount of the alkali metal (typically 2.1-2.3 equivalents) relative to naphthalene. An excess can drive the reaction towards the more reduced tetralin. |
| Incorrect Proton Source Addition (Birch Reduction) | The proton source (e.g., ethanol) should be added to the reaction mixture before the alkali metal to form the necessary radical anion intermediate. Adding it too slowly or after the metal is consumed can lead to over-reduction. |
| Harsh Hydrogenation Conditions | High hydrogen pressure and elevated temperatures favor the formation of the thermodynamically more stable tetralin. Reduce the H₂ pressure and reaction temperature to improve selectivity for the kinetic product, this compound. |
| Inappropriate Catalyst Choice | Palladium (Pd) catalysts are generally very active and often lead to complete saturation, yielding tetralin. Rhodium and Ruthenium catalysts typically offer better selectivity for the formation of dihydronaphthalene. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Similar Boiling Points of Components | Naphthalene (218 °C), this compound (~212 °C), and tetralin (207 °C) have very close boiling points, making simple distillation ineffective. |
| Co-elution in Column Chromatography | The low polarity of all three components makes separation on standard silica gel challenging. |
| Alternative Purification Methods | Consider fractional distillation using a long Vigreux column for a slight enrichment. For high purity, preparative gas chromatography (Prep-GC) is often the most effective method. Another approach involves selective reaction of the olefinic product, followed by regeneration. |
Troubleshooting Workflow
Technical Support Center: Synthesis of 1,2-Dihydronaphthalene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 1,2-dihydronaphthalene. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve side reactions and other experimental challenges.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of this compound, categorized by the synthetic method.
Method 1: Dehydration of 1-Tetralol
The synthesis of this compound via the dehydration of 1-tetralol is a common and effective method. However, several side reactions can occur, leading to impurities and reduced yields.
Problem 1: Low yield of this compound and formation of a complex mixture of products.
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Possible Cause: The use of strong, non-selective acids like phosphoric acid, especially at higher concentrations or temperatures, can lead to a variety of side reactions, including polymerization and the formation of multiple isomeric dihydronaphthalenes. On a larger scale, using phosphoric acid can result in the formation of a complex mixture of products.
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Troubleshooting:
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Acid Choice: Employ a milder acid catalyst such as p-toluenesulfonic acid (p-TsOH) in a non-polar solvent like benzene or toluene. This combination often provides better selectivity for the desired product.
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Temperature Control: Maintain the reaction at the lowest effective temperature to minimize side reactions. Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Reaction Scale: Be aware that scaling up the reaction may require re-optimization of the conditions. What works on a small scale might not be directly transferable.
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Problem 2: Presence of 3,4-dihydronaphthalene isomer in the final product.
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Possible Cause: The dehydration of 1-tetralol can sometimes lead to the formation of the thermodynamically more stable conjugated isomer, 3,4-dihydronaphthalene, although this compound is typically the kinetic product.
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Troubleshooting:
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Reaction Time: Shorter reaction times generally favor the kinetic product. Over-extending the reaction time, especially at elevated temperatures, can promote isomerization to the more stable isomer.
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Purification: If the formation of the 3,4-isomer is unavoidable, purification by fractional distillation or column chromatography on silica gel can be employed to separate the isomers.
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Problem 3: Formation of naphthalene as a byproduct.
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Possible Cause: The presence of oxidizing agents or disproportionation under harsh acidic conditions can lead to the aromatization of dihydronaphthalene to naphthalene.
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Troubleshooting:
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Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.
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Purification: Naphthalene can be removed from the product mixture by recrystallization or chromatography.
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Method 2: Birch Reduction of Naphthalene
The Birch reduction of naphthalene is another route to dihydronaphthalene isomers. The primary product is typically 1,4-dihydronaphthalene, which can then be isomerized to the desired this compound.
Problem 1: The major product is 1,4-dihydronaphthalene, not the desired 1,2-isomer.
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Possible Cause: The initial product of the Birch reduction of naphthalene is the kinetically favored 1,4-dihydronaphthalene.[1] The formation of this compound requires subsequent isomerization.
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Troubleshooting:
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Isomerization Step: The isomerization of 1,4-dihydronaphthalene to this compound is facilitated by a base at elevated temperatures.[1] After the initial reduction, the base generated in situ (sodium alkoxide) can promote this isomerization if the reaction is allowed to proceed at a higher temperature (e.g., reflux).[1]
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Problem 2: Significant formation of tetralin (1,2,3,4-tetrahydronaphthalene).
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Possible Cause: Over-reduction of the aromatic ring can lead to the formation of tetralin. This is more likely to occur with extended reaction times, an excess of the reducing metal (e.g., sodium or lithium), or a less effective proton source.
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Troubleshooting:
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Stoichiometry: Carefully control the stoichiometry of the alkali metal and the proton source. Use the minimum amount of reducing agent required for the desired transformation.
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Proton Source: The choice of alcohol as a proton source can influence the outcome. While ethanol is commonly used, other alcohols like iso-amyl alcohol have also been employed. The conditions, rather than the specific primary alcohol, appear to be more critical.[1]
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Temperature: Maintain a low temperature during the initial reduction phase to minimize over-reduction.
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Problem 3: Low overall yield and complex product mixture.
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Possible Cause: The Birch reduction is sensitive to reaction conditions. Impurities in the reagents or solvent, as well as improper temperature control, can lead to a range of side products. The Benkeser reduction, a modification using lithium in low molecular weight alkylamines, can lead to fully saturated products like bicyclo[3.3.0]decanes.[2]
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Troubleshooting:
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Reagent and Solvent Quality: Use freshly distilled liquid ammonia and high-purity alkali metals. Ensure the co-solvent (e.g., THF or ether) is anhydrous.
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Temperature Control: Maintain the reaction temperature at the boiling point of liquid ammonia (-33 °C) for the initial reduction.
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Modified Conditions: For specific applications, consider alternative conditions such as using potassium-graphite intercalate (C8K) in THF, which can provide dihydro products under milder conditions.
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Frequently Asked Questions (FAQs)
Q1: How can I effectively separate this compound from its 1,4- and 3,4-isomers?
A1: Separation of these isomers can be challenging due to their similar boiling points.
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Fractional Distillation: Careful fractional distillation under reduced pressure can be effective, although it may require a column with a high number of theoretical plates.
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Column Chromatography: Column chromatography on silica gel is a reliable method for separating dihydronaphthalene isomers. A non-polar eluent system, such as hexane or a mixture of hexane and a small amount of a slightly more polar solvent like ethyl acetate, is typically used. Monitoring the fractions by GC-MS is recommended to ensure clean separation.
Q2: What is the best way to monitor the progress of the dehydration of 1-tetralol?
A2:
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Thin Layer Chromatography (TLC): TLC is a quick and convenient method. Use a silica gel plate and a non-polar eluent (e.g., hexane/ethyl acetate 9:1). The product, this compound, will have a higher Rf value than the starting material, 1-tetralol.
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Gas Chromatography (GC): GC provides a more quantitative assessment of the reaction progress. It can be used to determine the ratio of the starting material to the product and to detect the formation of side products.
Q3: Can I use a different reducing agent for the Birch reduction of naphthalene?
A3: Yes, while sodium and lithium are the most common, other reducing agents can be used. For example, potassium-graphite (C8K) has been shown to reduce naphthalene derivatives in THF at 0 °C, offering a convenient alternative to liquid ammonia.
Q4: How can I confirm the identity and purity of my synthesized this compound?
A4:
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GC-MS (Gas Chromatography-Mass Spectrometry): This is the most powerful technique for this purpose. It will not only confirm the molecular weight of your product but also help in identifying any isomeric impurities or other byproducts by their mass spectra and retention times.
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NMR (Nuclear Magnetic Resonance) Spectroscopy: 1H and 13C NMR spectroscopy can provide detailed structural information to confirm the identity of the this compound and to quantify the amount of any impurities if their signals are resolved.
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Rotational Spectroscopy: For highly detailed structural analysis, rotational spectroscopy can be used to distinguish between different conformations and isotopologues of dihydronaphthalene isomers.
Quantitative Data Summary
The following tables summarize the typical yields and side product distribution for the synthesis of this compound under different conditions. Note that actual results may vary depending on the specific experimental setup and scale.
Table 1: Dehydration of 1-Tetralol
| Acid Catalyst | Solvent | Temperature | Yield of this compound | Major Side Products |
| H₃PO₄ | THF | Reflux | Moderate to Good (small scale) | Complex mixture (large scale) |
| p-TsOH | Benzene/Toluene | Reflux | Good to Excellent | Isomeric dihydronaphthalenes, Naphthalene |
Table 2: Birch Reduction of Naphthalene followed by Isomerization
| Alkali Metal | Proton Source | Isomerization Conditions | Yield of Dihydronaphthalenes | Major Side Products |
| Sodium | Ethanol | Elevated Temperature | Moderate | 1,4-Dihydronaphthalene, Tetralin |
| Lithium | t-Butanol | Base at Reflux | Moderate to Good | 1,4-Dihydronaphthalene, Tetralin |
| C₈K | THF | 0 °C | Good | 1,4-Dihydronaphthalene |
Experimental Protocols
Protocol 1: Synthesis of this compound via Dehydration of 1-Tetralol
This protocol is adapted from procedures utilizing a catalytic amount of p-toluenesulfonic acid.
Materials:
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1-Tetralol
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p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
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Toluene
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve 1-tetralol in toluene.
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Add a catalytic amount of p-toluenesulfonic acid monohydrate (approximately 0.05 equivalents).
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Heat the mixture to reflux and collect the water that azeotropically distills off in the Dean-Stark trap.
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Monitor the reaction progress by TLC or GC until all the 1-tetralol has been consumed.
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Cool the reaction mixture to room temperature and wash it with saturated sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel (eluent: hexane).
Protocol 2: Synthesis of this compound via Birch Reduction and Isomerization
This protocol describes the reduction of naphthalene to 1,4-dihydronaphthalene followed by in-situ isomerization.
Materials:
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Naphthalene
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Sodium metal
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Liquid ammonia
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Ethanol
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Anhydrous diethyl ether or THF
Procedure:
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Set up a three-necked flask with a dry ice/acetone condenser and an inlet for ammonia gas.
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Condense liquid ammonia into the flask.
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Add sodium metal in small pieces until a persistent blue color is obtained.
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Add a solution of naphthalene in anhydrous diethyl ether or THF to the ammonia solution.
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Slowly add ethanol to the reaction mixture.
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After the blue color has disappeared, carefully allow the ammonia to evaporate overnight.
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To induce isomerization to this compound, the reaction mixture can be gently warmed after the initial reduction, allowing the sodium ethoxide formed in situ to catalyze the rearrangement of the initially formed 1,4-dihydronaphthalene.[1]
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Carefully quench the reaction with water and extract the product with diethyl ether.
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Analyze the product mixture by GC-MS to determine the ratio of this compound, 1,4-dihydronaphthalene, and tetralin.
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Purify the desired this compound by fractional distillation or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound via dehydration of 1-tetralol.
Caption: Troubleshooting guide for the dehydration of 1-tetralol.
References
Technical Support Center: Purification of 1,1,6-trimethyl-1,2-dihydronaphthalene (TDN)
Welcome to the technical support center for the purification of 1,1,6-trimethyl-1,2-dihydronaphthalene (TDN). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the purity of TDN through various laboratory techniques. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis and purification of TDN?
A1: The synthesis of TDN, typically from α-ionone or β-ionone, can result in several impurities. The most common include:
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Ionene: A significant byproduct formed during the synthesis process.
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Isomers of TDN: Structural isomers can form during the cyclization reaction.
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Unreacted Starting Materials: Residual α-ionone or β-ionone may remain in the crude product.
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Intermediates: Incomplete reactions can lead to the presence of synthesis intermediates.
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Solvent Residues: Improper evaporation or drying can leave residual solvents from the reaction or purification steps.
Q2: Which purification techniques are most effective for TDN?
A2: The choice of purification technique depends on the initial purity of the crude TDN and the desired final purity. Commonly used and effective methods include:
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Fractional Distillation: An effective initial step to separate TDN from components with significantly different boiling points.
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High-Performance Liquid Chromatography (HPLC): Particularly preparative reverse-phase HPLC, is highly effective for achieving very high purity (≥99.5%) by separating TDN from closely related isomers and byproducts like ionene.
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Column Chromatography: Traditional silica gel or alumina column chromatography can be used for purification, especially for removing more polar impurities.
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Gel Permeation Chromatography (GPC): Useful for separating molecules based on size, which can help in removing oligomeric or polymeric impurities.
Q3: What level of purity can I expect from different purification methods?
A3: The achievable purity of TDN varies with the method employed. A combination of techniques often yields the best results.
| Purification Method | Expected Purity Range | Notes |
| Fractional Distillation (alone) | 80-95% | Purity is highly dependent on the difference in boiling points between TDN and its impurities. It is an excellent initial purification step. |
| Column Chromatography (Silica/Alumina) | 90-98% | Effective for removing polar impurities. Purity depends on the choice of stationary and mobile phases and the loading of the crude material. |
| Fractional Distillation followed by HPLC | ≥99.5% | This combination is highly effective. Distillation removes the bulk of impurities, and HPLC provides the final high-resolution separation needed for achieving very high purity.[1] |
| Preparative HPLC (alone on crude material) | >98% | Can be effective but may require multiple runs and careful method development to handle the complexity of crude mixtures. |
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the purification of TDN.
Fractional Distillation
Issue 1: Poor separation of TDN from impurities.
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Possible Cause 1: Inefficient fractionating column.
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Solution: Use a column with a higher number of theoretical plates (e.g., a longer Vigreux column or a packed column with structured packing). Ensure the column is well-insulated to maintain a proper temperature gradient.
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Possible Cause 2: Distillation rate is too fast.
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Solution: Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases within the column. A slow and steady distillation rate is crucial for good separation.
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-
Possible Cause 3: Fluctuating heat source.
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Solution: Use a stable heating source like a heating mantle with a controller or an oil bath to ensure consistent heating.
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Issue 2: Bumping or uneven boiling.
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Possible Cause: Lack of boiling chips or stir bar.
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Solution: Always add fresh boiling chips or a magnetic stir bar to the distilling flask before heating to ensure smooth boiling.
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Issue 3: Low recovery of TDN.
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Possible Cause 1: Hold-up in the distillation apparatus.
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Solution: Use a smaller-scale apparatus for smaller quantities of material to minimize losses due to the material coating the glass surfaces.
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-
Possible Cause 2: Decomposition of TDN at high temperatures.
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Solution: If TDN is susceptible to thermal degradation, perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point.
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Caption: Troubleshooting poor separation in fractional distillation.
High-Performance Liquid Chromatography (HPLC)
Issue 1: Poor resolution between TDN and impurity peaks (e.g., ionene).
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Possible Cause 1: Inappropriate mobile phase composition.
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Solution: Optimize the mobile phase gradient. For reverse-phase HPLC, a gradient of water and a polar organic solvent like acetonitrile or methanol is typically used. Adjust the gradient slope and time to improve separation.
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-
Possible Cause 2: Incorrect column selection.
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Solution: Use a high-resolution reverse-phase column (e.g., C18 or C8) with a suitable particle size (e.g., 5 µm for preparative HPLC). Ensure the column chemistry is appropriate for separating nonpolar aromatic compounds.
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-
Possible Cause 3: Column overloading.
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Solution: Reduce the injection volume or the concentration of the sample. Overloading leads to broad, asymmetric peaks and poor resolution.
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Issue 2: Peak tailing for the TDN peak.
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Possible Cause: Secondary interactions with the stationary phase.
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Solution: Add a small amount of an acidic modifier, such as formic acid or trifluoroacetic acid (TFA), to the mobile phase to suppress silanol interactions on the silica-based stationary phase.
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Issue 3: High backpressure.
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Possible Cause 1: Blockage in the system.
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Solution: Check for blockages in the lines, injector, and column frits. Filter all samples and mobile phases before use.
-
-
Possible Cause 2: Column contamination.
-
Solution: Flush the column with a strong solvent to remove any adsorbed impurities. If the pressure remains high, the column may need to be replaced.
-
Caption: General workflow for HPLC purification of TDN.
Experimental Protocols
Preparative HPLC Method for TDN Purification
This protocol is a starting point and may require optimization based on the specific impurity profile of your crude TDN.
-
Column: C18 reverse-phase preparative column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water (HPLC grade)
-
B: Acetonitrile (HPLC grade)
-
-
Gradient:
-
Start with a composition that retains TDN on the column but allows more polar impurities to elute (e.g., 60% B).
-
Increase the percentage of B to elute TDN (e.g., a linear gradient from 60% to 95% B over 20-30 minutes).
-
Hold at high %B to elute any less polar impurities.
-
Return to initial conditions and re-equilibrate the column.
-
-
Flow Rate: Adjust based on column dimensions and pressure limits (e.g., 15-20 mL/min for a 21.2 mm ID column).
-
Detection: UV detector at a wavelength where TDN has good absorbance (e.g., 220 nm or 280 nm).
-
Sample Preparation: Dissolve the crude TDN in a minimal amount of a suitable solvent (e.g., acetonitrile) and filter through a 0.45 µm syringe filter before injection.
-
Fraction Collection: Collect fractions corresponding to the TDN peak.
-
Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure.
Purity Analysis by GC-FID
-
Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector: Split/splitless injector, with an appropriate split ratio (e.g., 50:1) to avoid detector saturation.
-
Oven Program:
-
Initial temperature: e.g., 80 °C, hold for 1 minute.
-
Ramp: e.g., 10 °C/min to 250 °C.
-
Final hold: e.g., 5 minutes.
-
-
Detector: Flame Ionization Detector (FID).
-
Quantification: Determine the area percent of the TDN peak relative to the total area of all peaks in the chromatogram. For more accurate quantification, use an internal or external standard method.
References
Technical Support Center: Synthesis of 1,2-Dihydronaphthalene Derivatives
Welcome to the technical support center for the synthesis of 1,2-dihydronaphthalene derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound derivatives?
A1: Several robust methods are employed, each with specific advantages. The most common include:
-
Intramolecular Heck Reaction: This powerful transition metal-catalyzed reaction forms the carbocyclic ring by coupling an aryl halide with an alkene tether. It is a versatile method for creating substituted dihydronaphthalenes.[1][2]
-
Diels-Alder Reaction: A [4+2] cycloaddition, often between a substituted styrene (as the diene component) and a dienophile, can construct the core structure. This can be promoted by heat, microwave irradiation, or Lewis acids.[3][4][5]
-
Ring-Closing Metathesis (RCM): RCM uses ruthenium or molybdenum catalysts to form the cyclic alkene from a diene precursor, offering excellent functional group tolerance.[6][7]
-
Dehydration of Tetralols: The acid-catalyzed dehydration of 1-tetralol derivatives is a straightforward method, though it can present challenges with regioselectivity and over-aromatization.[8]
-
Other Cyclization Strategies: Various other methods exist, including copper-catalyzed reductive cyclizations, Lewis acid-mediated ring expansions, and radical-mediated cyclizations.[3][9]
Q2: Aromatization to naphthalene is a recurring issue in my reactions. Why does this happen and how can I prevent it?
A2: Aromatization is a common side reaction because the fully aromatic naphthalene system is thermodynamically very stable. The this compound product can be sensitive to heat, acid, base, or oxidative conditions, which can drive the elimination of H₂ to form the naphthalene byproduct.[10]
-
Prevention Strategies:
-
Mild Reaction Conditions: Use the lowest possible temperature and shortest reaction time that allows for product formation.
-
Avoid Strong Acids/Bases: If possible, use non-acidic or non-basic conditions, especially during workup and purification. For dehydration reactions, catalytic amounts of a milder acid like p-TsOH may be preferable to strong mineral acids.[8]
-
Inert Atmosphere: Running reactions under an inert atmosphere (e.g., Argon or Nitrogen) can minimize oxidation. The addition of antioxidants like BHT (2,6-di-tert-butyl-4-methylphenol) has been shown to be beneficial in some cases.[3]
-
Careful Catalyst Choice: In metal-catalyzed reactions, the choice of catalyst and ligands can influence the rate of side reactions. For instance, some palladium catalysts in Heck reactions might promote dehydrogenation under certain conditions.
-
Q3: How can I improve the diastereoselectivity or enantioselectivity of my synthesis?
A3: Achieving high selectivity is a common challenge. Strategies depend on the reaction type:
-
For Diels-Alder Reactions: Chiral auxiliaries, such as Oppolzer's sultam, can be attached to the diene or dienophile to direct the cycloaddition.[5] Chiral Lewis acids or organocatalysts, like tartaric acid, can also be used to create a chiral environment and induce enantioselectivity.[11]
-
For Catalytic Cyclizations: The use of chiral ligands on the metal catalyst is the most common approach. For example, copper-catalyzed intramolecular cyclizations can achieve excellent enantio- and diastereoselectivity with appropriate chiral phosphine or N-heterocyclic carbene (NHC) ligands.[9][12]
Troubleshooting Guide
This guide addresses specific experimental problems in a question-and-answer format.
Problem: My reaction yield is consistently low.
-
Q: Have you confirmed the purity and reactivity of your starting materials?
-
A: Impurities in starting materials can inhibit catalysts or lead to side reactions. Re-purify starting materials by distillation, crystallization, or chromatography. For Heck reactions, ensure the aryl halide is free of impurities that could poison the palladium catalyst.[13]
-
-
Q: Are your reaction conditions optimized?
-
A: Small changes can have a large impact. Systematically screen parameters like temperature, solvent, concentration, and reaction time. For instance, in some Diels-Alder reactions, microwave irradiation has been shown to improve yields and reduce reaction times compared to conventional heating.[3] In Heck reactions, the choice of base (e.g., triethylamine, potassium carbonate) and ligand is critical.[2][14]
-
-
Q: Is your catalyst active?
-
A: For metal-catalyzed reactions (Heck, RCM), ensure the catalyst is not degraded. Use fresh catalyst or precatalyst, and handle air-sensitive components under an inert atmosphere. The choice of palladium source (e.g., Pd(OAc)₂, PdCl₂) and ligands can dramatically affect the outcome of a Heck reaction.[13]
-
Problem: My main byproduct is the fully aromatized naphthalene derivative.
-
Q: Is your reaction temperature too high or the duration too long?
-
A: As previously mentioned, the dihydronaphthalene ring is prone to dehydrogenation under harsh conditions.[10] Try lowering the reaction temperature, even if it requires a longer reaction time, or monitor the reaction closely by TLC or GC-MS and stop it as soon as the starting material is consumed.
-
-
Q: Are your workup or purification conditions promoting aromatization?
-
A: Exposure to acid or air during workup can cause aromatization. Consider a neutral or slightly basic aqueous wash. During purification by column chromatography, silica gel can be slightly acidic. You can neutralize it by pre-treating the slurry with a small amount of a non-polar amine (e.g., 1% triethylamine in the eluent).
-
Problem: My intramolecular Heck reaction is failing or giving complex mixtures.
-
Q: Have you chosen the correct palladium catalyst and ligands?
-
A: The success of a Heck reaction is highly dependent on the catalytic system. For intramolecular cyclizations forming 6-membered rings (a 6-endo-trig pathway), specific conditions are often required. "Jeffery" conditions (using a phase-transfer co-catalyst like a tetralkylammonium salt) are often effective.[2] The choice of phosphine ligand or the use of phosphine-free systems can also be critical.[13]
-
-
Q: Is the base appropriate for your substrate?
-
A: The base neutralizes the HX formed during the catalytic cycle. Common bases include organic amines (e.g., Et₃N) and inorganic bases (e.g., K₂CO₃, NaOAc).[14] The strength and solubility of the base can affect reaction rates and side product formation. An unsuitable base can lead to decomposition or failure of the reaction.
-
Problem: I'm struggling to purify my this compound derivative.
-
Q: How can I separate my product from the aromatized naphthalene byproduct?
-
A: This can be challenging due to similar polarities.
-
Column Chromatography: Use a long column with high-quality silica gel and a shallow solvent gradient to maximize separation. As mentioned, neutralizing the silica may be necessary.
-
Preparative HPLC: Reverse-phase HPLC is often very effective for separating compounds with subtle structural differences.[15]
-
Crystallization: If your product is a solid, careful screening of solvents may allow for selective crystallization, leaving the byproduct in the mother liquor.
-
-
-
Q: My product seems to decompose on the silica gel column.
-
A: This suggests your product is acid-sensitive. In addition to neutralizing the silica with triethylamine, consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil for your chromatography.
-
Quantitative Data Summary
The following tables summarize reaction conditions and yields for representative synthetic methods.
Table 1: Comparison of Conditions for Intramolecular Heck Cyclization
| Substrate Type | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| o-Bromo-benzyl substituted Knoevenagel adduct | Pd(OAc)₂ / P(o-tol)₃ / Bu₄NCl | K₂CO₃ | DMF | 80 | 71 | [2] |
| Allylsilane with Aryl Halide | Pd(OAc)₂ / PPh₃ | Ag₂CO₃ | Toluene | 110 | 60-85 | [3] |
| Dihydronaphthalene with Vinyl Triflate | Pd₂(dba)₃ / P(t-Bu)₃ | PMP | Dioxane | 80 | 75-92 | [3] |
Table 2: Selected Diels-Alder Conditions for this compound Synthesis
| Diene / Dienophile System | Catalyst / Conditions | Solvent | Temp (°C) | Yield (%) | Reference |
| Styrene-yne precursor | Microwave Irradiation (MWI) | DMF | 180 | 65-80 | [3] |
| Aryl-substituted 1,6-enynes | AgF / K₂CO₃ | CH₂ClCH₂Cl | 100 | 70-90 | [3] |
| Isochromene acetal + Vinylboronate | (+)-Tartaric acid / Ho(OTf)₃ | CH₂Cl₂ | 23 | 71-95 | [11] |
| 3,5,5-trimethylcyclohex-2-en-1-one + Aldehyde + DEAD | DMAP (10 mol%) | Water | Reflux | 82 | [4] |
Experimental Protocols
Protocol 1: Synthesis of a this compound via Intramolecular Heck Reaction (Jeffery Conditions) [2]
This protocol is adapted from the synthesis of aryl dihydronaphthalenes from o-bromo-benzylic electrophiles and Knoevenagel adducts.
-
Materials:
-
Heck precursor (e.g., 2-(2-(2-bromobenzyl)allyl)malononitrile) (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.1 equiv)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.2 equiv)
-
Tetrabutylammonium chloride (Bu₄NCl, 1.0 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To an oven-dried flask under an argon atmosphere, add the Heck precursor, Pd(OAc)₂, P(o-tol)₃, Bu₄NCl, and K₂CO₃.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired this compound derivative.
-
Protocol 2: Synthesis via Lewis Acid-Catalyzed Diels-Alder Reaction [3]
This protocol describes a general procedure for the Lewis acid-mediated ring-expansion/cyclization to form this compound carboxylates.
-
Materials:
-
Phenyl hydroxy methyl cyclopropane carboxylate precursor (1.0 equiv)
-
Scandium(III) triflate (Sc(OTf)₃, 0.1 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
-
Procedure:
-
Dissolve the cyclopropane precursor in anhydrous CH₂Cl₂ in an oven-dried flask under an argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add Sc(OTf)₃ to the solution in one portion.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the this compound-3-carboxylic acid ester.
-
Visualizations
Caption: Troubleshooting workflow for synthesis issues.
References
- 1. Deconjugative alkylation/Heck reaction as a simple platform for dihydronaphthalene synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Deconjugative alkylation/Heck reaction as a simple platform for dihydronaphthalene synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB02250B [pubs.rsc.org]
- 3. Chemical synthesis and application of aryldihydronaphthalene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tandem synthesis of dihydronaphthalen-1(2H)-one derivatives via aldol condensation-Diels–Alder-aromatization sequence of reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Dihydronaphthalenes via Aryne Diels-Alder Reactions: Scope and Diastereoselectivity [organic-chemistry.org]
- 6. Ring Closing Metathesis [organic-chemistry.org]
- 7. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Asymmetric Synthesis of this compound-1-ols via Copper-Catalyzed Intramolecular Reductive Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Enantioselective Synthesis of this compound-1-carbaldehydes by Addition of Boronates to Isochromene Acetals Catalyzed by Tartaric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Heck Reaction [organic-chemistry.org]
- 14. Heck reaction - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Cobalt-Catalyzed 1,2-Dihydronaphthalene Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cobalt-catalyzed synthesis of 1,2-dihydronaphthalenes. The guidance provided herein is designed to help minimize byproduct formation and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in the cobalt-catalyzed synthesis of 1,2-dihydronaphthalenes from o-styryl N-tosyl hydrazones?
A1: The most prevalent byproduct is the corresponding E-aryl-diene.[1][2] This occurs due to a competing reaction pathway to the desired 6π-cyclization.
Q2: What is the general mechanism for this reaction?
A2: The reaction proceeds via a metallo-radical pathway. A cobalt(II) porphyrin catalyst activates the N-tosyl hydrazone to form a cobalt(III)-carbene radical intermediate. This is followed by a hydrogen atom transfer (HAT) from the allylic position of the substrate to the carbene radical, generating a benz-allylic radical. This intermediate can then lead to an ortho-quinodimethane (o-QDM) intermediate which can either undergo a 6π-cyclization to form the desired 1,2-dihydronaphthalene or a[1][3]-hydride shift to produce the E-aryl-diene byproduct.[1][2]
Q3: What are the key factors influencing the selectivity between the desired this compound and the E-aryl-diene byproduct?
A3: The substitution pattern of the o-styryl N-tosyl hydrazone substrate is a critical determinant of the reaction's selectivity. Specifically, an electron-withdrawing group, such as an ester, at the vinylic position (R²) strongly favors the formation of the this compound.[1][2] Conversely, the presence of an alkyl substituent on the allylic position tends to favor the formation of the E-aryl-diene.[1][2]
Q4: Can other byproducts be formed in this reaction?
A4: While the E-aryl-diene is the most commonly reported byproduct, other side reactions associated with cobalt-catalyzed carbene transfer are possible. These can include the formation of carbene dimers, which becomes more significant if the desired cyclization is slow.[3] Catalyst deactivation, for instance through the formation of N-enolate species, can also occur, leading to incomplete conversion.[4][5]
Troubleshooting Guide
Problem 1: High Percentage of E-Aryl-Diene Byproduct
| Potential Cause | Suggested Solution |
| Substrate Structure: The substrate has an alkyl group at the allylic position. | This is an inherent limitation of the substrate. If possible, redesign the substrate to avoid this substitution pattern. |
| Substrate Structure: The vinylic R² substituent is not sufficiently electron-withdrawing. | For optimal selectivity towards the this compound, an ester group (COOEt) at the R² position is highly recommended.[1][2] |
| Reaction Temperature: The reaction temperature may influence the rate of the competing[1][3]-hydride shift. | While the standard protocol suggests 60 °C, systematically lowering the temperature (e.g., to 40-50 °C) may improve selectivity, although this could also decrease the overall reaction rate. |
Problem 2: Low or No Conversion of Starting Material
| Potential Cause | Suggested Solution |
| Inefficient Generation of the Diazo Compound: The base may not be effectively deprotonating the N-tosyl hydrazone. | Ensure the base (e.g., LiOtBu) is fresh and added under anhydrous conditions. An increase in the equivalents of base (e.g., from 1.2 to 1.5 equivalents) may be beneficial.[2] |
| Catalyst Deactivation: The cobalt porphyrin catalyst may have degraded or is being inhibited. | Use a freshly opened or purified catalyst. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation of the catalyst. |
| Impure Reagents or Solvents: Water or other impurities can interfere with the reaction. | Use freshly distilled and anhydrous solvents. Ensure the purity of the N-tosyl hydrazone substrate. |
| Insufficient Reaction Time or Temperature: The reaction may be sluggish under the current conditions. | Increase the reaction time and monitor by TLC or GC-MS. If an increase in time is ineffective, a modest increase in temperature (e.g., to 70 °C) could be attempted, but be mindful of potential impacts on selectivity. |
Problem 3: Formation of Unidentified Polar Byproducts
| Potential Cause | Suggested Solution |
| Decomposition of the N-Tosyl Hydrazone: The starting material may be unstable under the reaction conditions. | Prepare the N-tosyl hydrazone fresh before use. Avoid prolonged storage, especially if it is not a crystalline solid. |
| Side Reactions of the Carbene Intermediate: The carbene radical may be undergoing undesired intermolecular reactions. | Ensure the reaction is run at the recommended concentration. If the substrate is not amenable to the intramolecular reaction, intermolecular dimerization or reaction with the solvent could occur. |
| Catalyst-Mediated Decomposition: The catalyst may be promoting alternative decomposition pathways. | While [Co(TPP)] is a robust catalyst, consider screening other cobalt(II) porphyrins which may offer different reactivity profiles.[2] |
Quantitative Data on Substrate Influence
The following table summarizes the isolated yields of the this compound product based on the substituents on the o-styryl N-tosyl hydrazone, demonstrating the critical role of the R² group.
| Entry | R¹ Substituent | R² Substituent | Product | Yield (%) |
| 1 | H | COOEt | This compound | 81 |
| 2 | 4-Me | COOEt | This compound | 85 |
| 3 | 4-OMe | COOEt | This compound | 90 |
| 4 | 4-F | COOEt | This compound | 78 |
| 5 | 4-Cl | COOEt | This compound | 71 |
| 6 | 4-Br | COOEt | This compound | 70 |
| 7 | 3-Me | COOEt | This compound | 74 |
Data adapted from de Bruin, B., et al., Chemical Science, 2017, 8, 8221-8230.[1]
Experimental Protocols
General Experimental Protocol for Cobalt-Catalyzed this compound Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
o-styryl N-tosyl hydrazone substrate
-
Cobalt(II) tetraphenylporphyrin [Co(TPP)]
-
Lithium tert-butoxide (LiOtBu)
-
Anhydrous benzene (or toluene)
-
Anhydrous solvents for workup and chromatography (e.g., ethyl acetate, hexanes)
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add the o-styryl N-tosyl hydrazone (1.0 equiv.) and [Co(TPP)] (0.05 equiv., 5 mol%).
-
Solvent Addition: Add anhydrous benzene via syringe to achieve the desired concentration (typically 0.05 M).
-
Base Addition: Add LiOtBu (1.2 equiv.) to the reaction mixture.
-
Reaction: Stir the reaction mixture at 60 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete overnight.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Caption: Reaction mechanism for this compound synthesis.
References
- 1. Catalytic this compound and E-aryl-diene synthesis via CoIII–Carbene radical and o-quinodimethane intermediates - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Catalytic this compound and E-aryl-diene synthesis via CoIII–Carbene radical and o-quinodimethane intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbene Transfer Reactions Catalysed by Dyes of the Metalloporphyrin Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cobalt(II)-tetraphenylporphyrin-catalysed carbene transfer from acceptor-acceptor iodonium ylides via N-enolate-carbene radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.uva.nl [pure.uva.nl]
Technical Support Center: Reaction Condition Optimization for 1,2-Dihydronaphthalene Isomerization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the isomerization of 1,2-dihydronaphthalene.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the isomerization of this compound, providing potential causes and recommended solutions.
Issue 1: Low or No Conversion of this compound
| Potential Cause | Recommended Solution |
| Inactive Catalyst (Acid or Base) | Use a fresh batch of acid or base catalyst. Ensure anhydrous conditions for base-catalyzed reactions, as water can deactivate strong bases. |
| Insufficient Reaction Temperature | For thermal isomerization, ensure the temperature is high enough to overcome the activation energy barrier. For catalytic reactions, gently increase the temperature in increments, monitoring for side product formation. |
| Insufficient Reaction Time | Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS or NMR) and extend the reaction time if necessary. |
| Inappropriate Solvent | The choice of solvent can influence reaction rates. For thermal reactions, high-boiling, inert solvents are preferable. For catalytic reactions, ensure the solvent does not react with the catalyst or reagents. |
Issue 2: Poor Selectivity - Formation of Naphthalene and Tetralin (Disproportionation)
| Potential Cause | Recommended Solution |
| High Reaction Temperature | Disproportionation is a common side reaction in thermal isomerization at elevated temperatures.[1] Reduce the reaction temperature and accept a potentially longer reaction time to favor isomerization over disproportionation. |
| Prolonged Reaction Time | Even at moderate temperatures, extended reaction times can lead to increased disproportionation. Optimize the reaction time by monitoring the formation of the desired isomer and the side products. |
| Presence of Radical Initiators | The thermal decomposition of this compound can proceed through radical pathways, leading to a complex mixture of products.[1] Ensure the reaction is free from impurities that could act as radical initiators. |
Issue 3: Isomerization to an Undesired Product
| Potential Cause | Recommended Solution |
| Use of a Strong Base | Strong bases can favor the formation of the thermodynamically more stable this compound from the 1,4-isomer. If the goal is to obtain 1,4-dihydronaphthalene, a base-catalyzed approach may not be suitable. |
| Acid-Catalyzed Rearrangements | Acid catalysts can sometimes lead to skeletal rearrangements or other undesired isomerizations. Screen different acid catalysts (e.g., solid acids) to find one with higher selectivity. |
Issue 4: Difficulty in Monitoring Reaction Progress and Determining Product Ratios
| Potential Cause | Recommended Solution |
| Inadequate Analytical Method | Use a high-resolution analytical technique capable of separating and identifying the isomers and potential side products. Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for this purpose. |
| Ambiguous Spectral Data | Obtain reference spectra for all potential components: this compound, 1,4-dihydronaphthalene, naphthalene, and tetralin. Use both ¹H and ¹³C NMR for unambiguous structure elucidation. |
Data Presentation: Reaction Conditions and Product Distribution
The following tables summarize typical reaction conditions for the isomerization of this compound. Please note that specific yields can be highly dependent on the substrate and precise reaction conditions.
Table 1: Thermal Isomerization of this compound
| Temperature (°C) | Time (h) | Product Distribution | Reference |
| 300 | Not Specified | Naphthalene, Tetralin, and C₂₀ hydrocarbon products | [1] |
| 400-450 | Not Specified | Hydrogen atom formation leading to hydrocracking | [1] |
Table 2: Catalytic Isomerization Conditions (General)
| Catalyst Type | Catalyst | Solvent | Temperature (°C) | Typical Outcome |
| Acid | Varies (e.g., solid acids) | Inert solvent | Moderate | Isomerization (product distribution is substrate and catalyst dependent) |
| Base | Strong bases (e.g., KH, n-BuLi/t-BuOK) | THF | Varies | Can favor the formation of this compound from other isomers. |
Note: Specific quantitative data for the direct isomerization of this compound to 1,4-dihydronaphthalene using acid or base catalysis is limited in the provided search results. The literature often focuses on the synthesis of dihydronaphthalene derivatives or the isomerization of other isomers to the more stable this compound.
Experimental Protocols
1. General Protocol for Thermal Isomerization (Monitoring for Disproportionation)
-
Reaction Setup: In a clean, dry reaction vessel equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in a high-boiling inert solvent (e.g., decalin).
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., starting at 250 °C) under the inert atmosphere.
-
Monitoring: At regular intervals, carefully take aliquots from the reaction mixture. Quench the reaction in the aliquot by cooling it rapidly.
-
Analysis: Analyze the aliquot by GC-MS to determine the relative amounts of this compound, 1,4-dihydronaphthalene, naphthalene, and tetralin.
-
Optimization: Based on the analytical results, adjust the temperature and reaction time to maximize the yield of the desired isomer while minimizing disproportionation.
2. General Protocol for Analytical Monitoring by GC-MS
-
Sample Preparation: Dilute the reaction aliquot in a suitable solvent (e.g., dichloromethane).
-
GC Column: Use a non-polar capillary column (e.g., DB-5ms or equivalent) suitable for separating aromatic hydrocarbons.
-
GC Oven Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/minute.
-
Final Hold: Hold at 250 °C for 5 minutes.
-
-
MS Detection: Use electron ionization (EI) at 70 eV. Scan a mass range of m/z 50-300.
-
Identification: Identify the components by comparing their retention times and mass spectra to those of authentic standards of this compound, 1,4-dihydronaphthalene, naphthalene, and tetralin.
3. General Protocol for Analysis by NMR Spectroscopy
-
Sample Preparation: Dissolve a small amount of the purified product or reaction mixture in a deuterated solvent (e.g., CDCl₃).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Data Interpretation: Compare the obtained chemical shifts with known values for the different isomers to confirm their identity.
-
¹H NMR (CDCl₃):
-
1,4-Dihydronaphthalene: Aromatic protons (~7.1 ppm), vinylic protons (~5.9 ppm), and allylic protons (~3.3 ppm).
-
-
¹³C NMR:
-
This compound: Characteristic peaks for aromatic, vinylic, and aliphatic carbons.
-
-
Visualizations
Caption: Potential reaction pathways for this compound.
Caption: A logical workflow for troubleshooting low isomerization yield.
References
Technical Support Center: N-Heterocyclic Carbene (NHC)-Catalyzed Annulations
This guide provides troubleshooting solutions and frequently asked questions for researchers, scientists, and drug development professionals working with N-heterocyclic carbene (NHC)-catalyzed annulation reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Q: My reaction shows low to no conversion. What are the common causes and how can I fix it?
A: Low or no product formation is a frequent issue that can stem from several sources. A systematic approach is necessary to identify the root cause.
-
Inactive Catalyst: The free carbene may not be generating efficiently.
-
Base Strength: The base might be too weak to deprotonate the azolium salt precursor. The basicity of NHCs is crucial for their catalytic ability.[1] Consider switching to a stronger base (e.g., DBU, KHMDS) or a different base class (e.g., carbonate vs. phosphate). The choice of base can significantly shape catalytic performance.[2]
-
Catalyst Decomposition: NHCs and their metal complexes can be sensitive to air and moisture, leading to hydrolysis or oxidation.[3][4][5] Ensure all reagents and solvents are rigorously dried and the reaction is performed under a strictly inert atmosphere (Nitrogen or Argon). Some NHC-metal complexes are designed to be air- and moisture-stable, which can be advantageous.[3][4] Catalyst degradation can also occur via pathways like reductive elimination or C-H activation.[6][7][8]
-
Steric Hindrance: Extreme steric bulk on the NHC or the substrates can prevent the initial nucleophilic attack of the carbene on the aldehyde.
-
-
Poor Substrate Reactivity:
-
Electronic Effects: Electron-poor aldehydes are generally more reactive towards the NHC. Conversely, the electrophile (the annulation partner) must be sufficiently reactive. For instance, non-activated keto-oximes can be inert without specific activating groups.[9][10]
-
Side Reactions: The intended reaction pathway might be outcompeted by other processes. For example, in the presence of an oxidant, aldehydes can be oxidized to esters.[11]
-
-
Suboptimal Reaction Conditions:
-
Solvent Choice: Solvent polarity can have a profound impact. Some reactions favor non-polar solvents, while others require polar media.[11] For example, polar protic solvents can favor oxidation pathways over the desired homoenolate pathway.[11]
-
Temperature: The reaction may require heating to overcome the activation energy barrier. Conversely, some sensitive intermediates might decompose at higher temperatures. A systematic temperature screen is recommended.
-
2. Q: The reaction works, but the yield is poor and I observe multiple side products. What is happening?
A: The formation of side products indicates that alternative reaction pathways are competitive. Common side products in NHC catalysis include benzoin and Stetter adducts.[12]
-
Incorrect Catalyst/Base Combination: The choice of NHC precursor and base is critical for directing the reaction pathway. Triazolium-based NHCs are often preferred over thiazolium salts to avoid undesired side products.[12] The base plays a crucial role in the key proton transfer steps, and using a base that is not optimally suited can lead to different mechanistic bifurcations.[13][14]
-
Reaction Pathway Competition: NHC-generated intermediates, like the Breslow intermediate, are at the crossroads of multiple potential reactions.[15] Subtle changes in the catalyst structure or reaction conditions can switch the selectivity between different annulation modes (e.g., [3+2] vs. [4+3] annulation).[16][17]
-
Substrate Decomposition: One of the starting materials may be unstable under the reaction conditions (e.g., basic conditions).
Troubleshooting Steps:
-
Screen NHC Catalysts: Vary the NHC backbone (e.g., imidazolium vs. triazolium) and N-substituents.
-
Optimize the Base: Test a range of bases with different pKa values and counter-ions.[18]
-
Adjust Solvent: Screen solvents of varying polarity.[11][19]
-
Lower Temperature: Running the reaction at a lower temperature can sometimes suppress side reactions with higher activation energies.
3. Q: My annulation reaction has poor stereoselectivity. How can I improve the enantiomeric or diastereomeric ratio?
A: Achieving high stereoselectivity often requires fine-tuning of the catalyst and reaction conditions.
-
Chiral NHC Design: The stereochemical outcome is dictated by the chiral environment of the catalyst. The choice of the chiral backbone (e.g., aminoindanol-derived, phenylglycine-derived) is paramount.[9][20]
-
Base and Solvent Effects: The base and solvent can influence the transition state energies, thereby affecting stereoselectivity.[21] In some cases, a Brønsted acid co-catalyst can be crucial for achieving high stereoselectivity.[19]
-
Temperature: Lowering the reaction temperature often leads to higher stereoselectivity by favoring the transition state with the lowest activation energy.
-
Substrate Control: The structure of the substrates can significantly influence the stereochemical outcome.
Data Presentation: Optimization of Reaction Conditions
The following table, adapted from literature, illustrates how screening different parameters can drastically improve yield and enantioselectivity for an enantioselective NHC-catalyzed intramolecular annulation.[9][20]
| Entry | NHC Precursor | Base | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Precursor A | K₃PO₄ | CH₂Cl₂ | 22 | 66 |
| 2 | Precursor B | K₃PO₄ | CH₂Cl₂ | 61 | 90 |
| 3 | Precursor B | Cs₂CO₃ | CH₂Cl₂ | 75 | 92 |
| 4 | Precursor B | K₂CO₃ | CH₂Cl₂ | 68 | 91 |
| 5 | Precursor B | Cs₂CO₃ | Toluene | 55 | 88 |
| 6 | Precursor B | Cs₂CO₃ | THF | 81 | 95 |
Data is illustrative and based on typical optimization studies found in the literature.[9][20]
Experimental Protocols
General Protocol for an NHC-Catalyzed Annulation Reaction
Note: N-heterocyclic carbene-catalyzed reactions are often sensitive to air and moisture.[3][5] Proper inert atmosphere techniques are critical for reproducibility.
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the NHC precatalyst (e.g., 10 mol%) and the base (e.g., 1.2 equivalents).
-
Inert Atmosphere: Seal the vial with a septum and purge with dry nitrogen or argon for 10-15 minutes.
-
Solvent and Reagents: Add the anhydrous solvent (e.g., 1.0 mL) via syringe. Then, add the aldehyde substrate (1.0 equivalent) and the annulation partner (1.1 equivalents) sequentially via syringe. If substrates are solids, they can be added with the catalyst and base before purging.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature or heated) and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction (e.g., with saturated NH₄Cl solution), and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Mandatory Visualizations
Troubleshooting Workflow Diagram
This diagram outlines a logical workflow for diagnosing and solving common issues in NHC-catalyzed annulation reactions.
Caption: A decision tree for troubleshooting low-yielding NHC-catalyzed annulations.
Simplified Catalytic Cycle Diagram
This diagram illustrates the key steps in a generic NHC-catalyzed annulation involving a Breslow intermediate, highlighting points where failures can occur.
Caption: Key intermediates and potential failure points in a generic NHC catalytic cycle.
References
- 1. The importance of N-heterocyclic carbene basicity in organocatalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Revealing the unusual role of bases in activation/deactivation of catalytic systems: O–NHC coupling in M/NHC catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Pd(NHC)(μ-Cl)Cl]2: The Highly Reactive Air-and Moisture-Stable, Well-Defined Pd(II)-N-Heterocyclic Carbene (NHC) Complexes for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Pd(NHC)(μ-Cl)Cl]2: The Highly Reactive Air- and Moisture-Stable, Well-Defined Pd(II)-N-Heterocyclic Carbene (NHC) Complexes for Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. books.rsc.org [books.rsc.org]
- 8. The Effects of NHC-Backbone Substitution on Efficiency in Ruthenium-based Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The Impact of Solvent Polarity on N-Heterocyclic Carbene-Catalyzed β-Protonations of Homoenolate Equivalents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Mechanistic insights on N-heterocyclic carbene-catalyzed annulations: the role of base-assisted proton transfers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Discovering New Reactions with N-Heterocyclic Carbene Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Organocatalysis [uni-muenster.de]
- 17. researchgate.net [researchgate.net]
- 18. Highly Efficient and Practical N-Heterocyclic Carbene Organocatalyzed Chemoselective N1/C3-Functionalization of Isatins with Green Chemistry Principles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Enantioselective NHC-Catalyzed Annulation via Umpolung for the Construction of Hydroxylamine Architectures with Variable Ring Sizes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
Overcoming low yields in the synthesis of dihydronaphthalene-1-ols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of dihydronaphthalene-1-ols.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of dihydronaphthalene-1-ols, particularly focusing on the common synthetic route involving the reduction of a corresponding 1-tetralone precursor.
Issue 1: Low yield of dihydronaphthalene-1-ol after reduction of 1-tetralone.
-
Question: I am getting a low yield of my desired dihydronaphthalene-1-ol after reducing the corresponding 1-tetralone with sodium borohydride. What are the potential causes and how can I improve the yield?
-
Answer: Low yields in the sodium borohydride reduction of 1-tetralones can stem from several factors. Here is a step-by-step troubleshooting guide:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Increase the reaction time and/or the molar excess of sodium borohydride. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired alcohol. A common side reaction is the formation of naphthalene derivatives through over-reduction and subsequent dehydration.
-
Solution:
-
Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to minimize side reactions.[1]
-
Choice of Reducing Agent: For α,β-unsaturated tetralones, 1,4-conjugate addition can be a competing reaction. The use of Luche's reagent (NaBH₄ with CeCl₃) can selectively promote 1,2-reduction to yield the allylic alcohol.[2][3][4]
-
-
-
Work-up and Purification Issues: The product may be lost during the work-up and purification steps.
-
Solution:
-
Careful Quenching: Quench the reaction carefully with a mild acid (e.g., saturated ammonium chloride solution) at a low temperature to avoid acid-catalyzed dehydration of the product.
-
Purification Method: Dihydronaphthalene-1-ols can be sensitive to silica gel. Consider using a less acidic stationary phase like neutral alumina for column chromatography or alternative purification methods such as recrystallization.
-
-
-
Issue 2: Formation of a significant amount of the dehydrated 1,2-dihydronaphthalene byproduct.
-
Question: My main byproduct is the corresponding this compound, leading to a low yield of the target dihydronaphthalene-1-ol. How can I prevent this dehydration?
-
Answer: The dehydration of the target alcohol is a common problem, often acid-catalyzed.
-
Acidic Conditions: Traces of acid during work-up or purification can readily eliminate the hydroxyl group.
-
Solution:
-
Neutralize Reaction Mixture: Ensure the reaction mixture is neutralized or slightly basic before extraction.
-
Avoid Strong Acids: Use mild quenching agents.
-
Buffer during Chromatography: If using silica gel, consider adding a small amount of a neutral or basic modifier (e.g., triethylamine) to the eluent.
-
-
-
Elevated Temperatures: High temperatures during solvent evaporation or purification can also promote dehydration.
-
Solution: Concentrate the product under reduced pressure at a low temperature (rotary evaporator with a water bath at or below room temperature).
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to dihydronaphthalene-1-ols?
A1: A prevalent and effective method is the reduction of the corresponding 1-tetralone derivative. This two-step approach typically involves the synthesis of the tetralone, followed by its reduction to the desired dihydronaphthalene-1-ol.
Q2: Which reducing agents are suitable for the conversion of 1-tetralones to dihydronaphthalene-1-ols?
A2: Several reducing agents can be employed, with the choice depending on the specific substrate and desired selectivity:
-
Sodium Borohydride (NaBH₄): A mild and common reducing agent for ketones.[5][6]
-
Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent, also effective but less chemoselective.[6]
-
Luche Reagent (NaBH₄/CeCl₃): Ideal for the 1,2-reduction of α,β-unsaturated ketones, minimizing conjugate addition byproducts.[2][3][4]
-
Catalytic Hydrogenation: Can be used, but may also reduce other functional groups or lead to over-reduction. Careful selection of catalyst and conditions is crucial.
Q3: How can I monitor the progress of the reduction reaction?
A3: Thin Layer Chromatography (TLC) is the most common and convenient method. Spot the reaction mixture alongside the starting 1-tetralone. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates the reaction is proceeding.
Q4: Are there any specific safety precautions I should take during the synthesis?
A4: Yes. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sodium borohydride and lithium aluminum hydride react violently with water and should be handled with care. The quenching of these reagents is exothermic and should be done slowly and at low temperatures.
Data Presentation
Table 1: Comparison of Reducing Agents for the Synthesis of Dihydronaphthalene-1-ols from 1-Tetralones
| Reducing Agent | Typical Solvent | Reaction Temperature (°C) | Advantages | Potential Issues |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0 - 25 | Mild, readily available, easy to handle | Can lead to side reactions with sensitive substrates, slow with hindered ketones |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | 0 - 35 | Powerful, reduces most carbonyls | Highly reactive with protic solvents, less chemoselective |
| Luche Reagent (NaBH₄/CeCl₃) | Methanol | -78 - 0 | High 1,2-selectivity for enones, suppresses conjugate addition | Requires anhydrous conditions, cerium salts can be costly |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Ethanol, Ethyl acetate | 25 - 50 | Clean reaction, no metal salt byproducts | May reduce other functional groups, catalyst poisoning is possible |
Table 2: Troubleshooting Guide Summary
| Symptom | Possible Cause | Recommended Solution |
| Low Conversion | Incomplete reaction | Increase reaction time and/or excess of reducing agent. |
| Deactivated catalyst (for hydrogenation) | Use fresh catalyst, check for impurities in starting material. | |
| Formation of Dehydrated Byproduct | Acidic conditions during work-up/purification | Neutralize reaction mixture before extraction, use neutral alumina for chromatography. |
| High temperatures | Concentrate product at low temperature under reduced pressure. | |
| Multiple Products | Lack of selectivity | Use a more selective reducing agent (e.g., Luche reagent for enones). |
| Isomerization | Control reaction temperature and pH. |
Experimental Protocols
Protocol 1: General Procedure for the Reduction of a 1-Tetralone using Sodium Borohydride
-
Dissolve the 1-tetralone (1.0 eq.) in methanol (0.1 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 - 2.0 eq.) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture back to 0 °C.
-
Slowly add saturated aqueous ammonium chloride solution to quench the excess sodium borohydride.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or neutral alumina, or by recrystallization.
Protocol 2: General Procedure for the Luche Reduction of an α,β-Unsaturated 1-Tetralone
-
In a round-bottom flask, dissolve the α,β-unsaturated 1-tetralone (1.0 eq.) and cerium(III) chloride heptahydrate (1.1 eq.) in methanol (0.1 M).
-
Stir the mixture at room temperature for 15 minutes.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add sodium borohydride (1.5 eq.) in one portion.
-
Stir the reaction mixture at -78 °C for 30 minutes to 1 hour.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of dihydronaphthalene-1-ols.
Caption: Troubleshooting logic for low yields in dihydronaphthalene-1-ol synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Luche reduction - Wikipedia [en.wikipedia.org]
- 3. Luche Reduction [organic-chemistry.org]
- 4. Luche reduction – EUREKAMOMENTS IN ORGANIC CHEMISTRY [amcrasto.theeurekamoments.com]
- 5. Sodium Borohydride [commonorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 1,2-Dihydroxynaphthalene Dioxygenase
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1,2-dihydroxynaphthalene dioxygenase (1,2-DHND).
Frequently Asked Questions (FAQs) & Troubleshooting
Expression and Induction
-
Question: My cell culture is not expressing 1,2-dihydroxynaphthalene dioxygenase. What could be the issue?
-
Answer: Expression of 1,2-DHND is often inducible. Ensure you are using an appropriate inducer in your culture medium. For bacteria grown on a minimal medium, naphthalene or naphthalenesulfonic acids are commonly used to induce the expression of the naphthalene degradation pathway, which includes 1,2-DHND.[1][2] For instance, adding 0.5 mM 2-naphthalenesulfonate (2NS) during the early exponential growth phase can be effective.[1][2] The timing of induction is also critical; induction during the mid-to-late exponential growth phase is often optimal.
-
Cell Lysis and Crude Extract Preparation
-
Question: I have low enzyme activity in my crude cell extract. What are some possible causes?
-
Answer: Inefficient cell lysis can be a primary cause. Methods like French press at high pressure (e.g., 80 MPa) are effective for disrupting bacterial cell suspensions.[2] Following lysis, it is crucial to remove cell debris by high-speed centrifugation (e.g., 100,000 x g for 30 minutes at 4°C) to obtain a clear crude extract.[2] Also, ensure that all steps are performed at low temperatures (e.g., 4°C) to minimize protein degradation.
-
Enzyme Inactivation and Stability
-
Question: The activity of my purified 1,2-DHND decreases rapidly. How can I improve its stability?
-
Answer: 1,2-DHND is known to be unstable and can be inactivated by dilution with aerated buffers or the presence of oxidizing agents like H2O2.[3] To enhance stability, consider the following:
-
Add stabilizing agents: The inclusion of thiol reagents, ethanol, or glycerol in buffers can help maintain enzyme activity.[3]
-
Maintain a reducing environment: The presence of reagents like mercaptoethanol (e.g., 1 mM) can be beneficial.[3]
-
Storage conditions: For short-term storage, keeping the enzyme in the presence of dithiothreitol (1 mM) or ethanol (10%) can preserve activity for several days.
-
-
-
Question: My enzyme shows no activity after purification. How can I reactivate it?
-
Answer: 1,2-DHND is an Fe2+-dependent enzyme and can lose its activity if the iron cofactor is lost during purification.[1][3][4] In many cases, the inactive enzyme can be reactivated by anaerobic incubation with a solution of ferrous sulfate or ferrous ammonium sulfate.[3] It is often necessary to activate all enzyme preparations (except the crude extract) with Fe2+ before performing an activity assay.[1]
-
Purification and Chromatography
-
Question: I am having trouble purifying the enzyme to homogeneity. What are some recommended chromatography steps?
-
Answer: A multi-step chromatography approach is typically required. A common strategy involves:
-
Ammonium Sulfate Precipitation/Filtration: To initially concentrate the protein and remove some impurities.[1]
-
Hydrophobic Interaction Chromatography (HIC): Using a resin like Phenyl-Sepharose can be a very effective step. The protein is loaded in a high salt buffer and eluted with a decreasing salt gradient.[1]
-
Ion-Exchange Chromatography (IEC): This can be used to further separate proteins based on charge.
-
Gel Filtration (Size Exclusion Chromatography): This step can be used for final polishing and to determine the native molecular weight of the enzyme complex.[5][6][7]
-
-
Experimental Protocols
1. Cell Growth and Induction
This protocol is based on the cultivation of a bacterium that degrades naphthalenesulfonic acids.[1][2]
-
Prepare a mineral medium containing 10 mM glucose.
-
Inoculate the medium with the bacterial strain (e.g., strain BN6).
-
Grow the culture at an appropriate temperature with shaking.
-
During the early exponential growth phase, add 0.5 mM 2-naphthalenesulfonate to induce the expression of 1,2-DHND.
-
Continue incubation and harvest the cells approximately 12 hours later (when A546 ≈ 0.8) by centrifugation.
2. Preparation of Crude Extract
-
Resuspend the harvested cells in a suitable buffer (e.g., 50 mM Na-K phosphate buffer, pH 7.3).
-
Disrupt the cells using a French press at 80 MPa.
-
Centrifuge the lysate at 100,000 x g for 30 minutes at 4°C to remove cell debris.
-
Collect the supernatant, which is the crude cell extract.
3. Enzyme Activity Assay
-
Prepare a reaction mixture containing 50 µmol of acetic acid-NaOH buffer (pH 5.5) in a total volume of 1 ml.[1]
-
Add 1 to 50 µg of the enzyme preparation.
-
If necessary, activate the enzyme by pre-incubating with Fe2+.
-
Initiate the reaction by adding 0.4 µmol of 1,2-dihydroxynaphthalene (dissolved in 10 µl of tetrahydrofuran).[1]
-
Monitor the conversion of the substrate spectrophotometrically. One unit of enzyme activity is defined as the amount of enzyme that converts 1 µmol of substrate per minute.[1][2]
Data Presentation
Table 1: Summary of a Purification Protocol for 1,2-Dihydroxynaphthalene Dioxygenase from a Naphthalenesulfonic Acid-Degrading Bacterium
| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Yield (%) | Purification (Fold) |
| Crude Extract | 2160 | 3326 | 1.54 | 100 | 1 |
| (NH4)2SO4 Filtration | 1080 | 3024 | 2.8 | 91 | 1.8 |
| Phenyl-Sepharose | 64 | 2432 | 38 | 73 | 24.7 |
| Hydroxyapatite | 14.4 | 1325 | 92 | 40 | 59.7 |
| Mono Q | 6.2 | 517 | 83.4 | 16 | 54.2 |
Data adapted from Kuhm et al., 1991.[1]
Visualizations
Caption: Workflow for the purification of 1,2-dihydroxynaphthalene dioxygenase.
Caption: Troubleshooting logic for low 1,2-DHND activity.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. Naphthalene metabolism by pseudomonads: purification and properties of 1,2-dihydroxynaphthalene oxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification and characterization of a 1,2-dihydroxynaphthalene dioxygenase from a bacterium that degrades naphthalenesulfonic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Naphthalene dioxygenase: purification and properties of a terminal oxygenase component - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Naphthalene dioxygenase: purification and properties of a terminal oxygenase component - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Thermodynamic Stability of 1,2-Dihydronaphthalene and 1,4-Dihydronaphthalene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thermodynamic stability of two key isomers of dihydronaphthalene: 1,2-dihydronaphthalene and 1,4-dihydronaphthalene. The stability of these structural motifs is a critical consideration in synthetic chemistry and drug design, influencing reaction pathways, product distributions, and the intrinsic energy of molecules. This comparison is supported by experimental data from thermochemical measurements.
Executive Summary
Experimental evidence demonstrates that This compound is thermodynamically more stable than 1,4-dihydronaphthalene . This increased stability is primarily attributed to the electronic effect of conjugation between the double bond and the fused aromatic ring in the 1,2-isomer, a stabilizing interaction that is absent in the 1,4-isomer.
Quantitative Data: Heat of Hydrogenation
The relative stability of alkene isomers can be determined by measuring their heat of hydrogenation (ΔH°hydrog). In this experimental procedure, each isomer is hydrogenated to a common product. The amount of heat released is inversely proportional to the stability of the starting alkene; a more stable alkene releases less energy.
Both 1,2- and 1,4-dihydronaphthalene can be selectively hydrogenated to the same product, 1,2,3,4-tetrahydronaphthalene.[1] The experimentally determined heats of hydrogenation are summarized below.
| Compound | Structure | Heat of Hydrogenation (kJ/mol) | Heat of Hydrogenation (kcal/mol) | Relative Stability |
| This compound | 101[1][2] | 24.1[1][3] | More Stable | |
| 1,4-Dihydronaphthalene | 113[1][2] | 27.1[1][3] | Less Stable |
The lower heat of hydrogenation for this compound (101 kJ/mol) compared to 1,4-dihydronaphthalene (113 kJ/mol) indicates that it is the more stable isomer by approximately 12 kJ/mol.[1]
Analysis of Structural Stability
The difference in stability arises from the arrangement of the double bonds within the non-aromatic ring.
-
This compound: In this isomer, the C3-C4 double bond is conjugated with the fused benzene ring. This extended π-system allows for electron delocalization through resonance, which is a significant stabilizing factor.[1] This structure is analogous to styrene, where a vinyl group is conjugated with a benzene ring.[1]
-
1,4-Dihydronaphthalene: Here, the double bonds are isolated from the aromatic ring by sp³-hybridized carbon atoms at the 1 and 4 positions.[1] This isolation prevents resonance interaction between the double bonds and the benzene ring, resulting in a higher energy, less stable molecule.[1]
The logical relationship between structure and stability is visualized in the diagram below.
Experimental Protocols
Determination of the Heat of Hydrogenation via Reaction Calorimetry
The heat of hydrogenation is a measure of the enthalpy change when one mole of an unsaturated compound is hydrogenated. It is a direct indicator of the thermodynamic stability of the double bonds in the molecule.
Objective: To measure and compare the heat released during the catalytic hydrogenation of this compound and 1,4-dihydronaphthalene to a common product, 1,2,3,4-tetrahydronaphthalene.
Materials:
-
This compound
-
1,4-Dihydronaphthalene
-
1,2,3,4-Tetrahydronaphthalene (for calibration, if needed)
-
Hydrogen gas (H₂) of high purity
-
Catalyst: Platinum(IV) oxide (PtO₂, Adams' catalyst) or Palladium on carbon (Pd/C)
-
Solvent: An inert solvent such as ethanol or ethyl acetate
-
Reaction Calorimeter: A device capable of measuring heat flow under pressure (e.g., a high-pressure differential scanning calorimeter or a specialized reaction calorimeter).
Procedure:
-
Catalyst Preparation: If using PtO₂, it is often pre-reduced to platinum black by introducing hydrogen into a solvent slurry before the substrate is added.
-
Sample Preparation: A precisely weighed amount of the dihydronaphthalene isomer is dissolved in a known volume of the chosen solvent.
-
Calorimeter Setup: The reaction vessel of the calorimeter is charged with the substrate solution and a catalytic amount of the hydrogenation catalyst.
-
Reaction Initiation: The vessel is sealed, purged with hydrogen gas, and then pressurized to a constant, predetermined pressure (e.g., 1-3 atm). The reaction is initiated, often by vigorous stirring to ensure good mixing of the gas, liquid, and solid catalyst phases.
-
Data Acquisition: The heat flow from the reaction is measured over time by the calorimeter. The reaction is considered complete when hydrogen uptake ceases and the heat flow returns to the baseline.
-
Calculation: The total heat evolved (Q) is determined by integrating the heat flow curve. The molar enthalpy of hydrogenation (ΔH°hydrog) is then calculated by dividing Q by the number of moles of the dihydronaphthalene isomer used.
-
Comparison: The procedure is repeated under identical conditions for the other isomer. The resulting ΔH°hydrog values are then directly compared.
Safety Precautions:
-
Hydrogenation reactions are exothermic and can lead to thermal runaway if not properly controlled.[4]
-
Hydrogen gas is highly flammable; all operations must be conducted in a well-ventilated fume hood, and sources of ignition must be eliminated.[5]
-
Hydrogenation catalysts, particularly Pd/C, can be pyrophoric and should be handled with care, especially when dry after the reaction.
The experimental workflow is outlined in the diagram below.
Conclusion
The thermodynamic stability of dihydronaphthalene isomers is clearly distinguished by their heats of hydrogenation. This compound is the more stable isomer due to the resonance stabilization afforded by its conjugated π-system.[1] In contrast, the isolated double bonds in 1,4-dihydronaphthalene make it a higher-energy, less stable molecule.[1] This fundamental difference in stability is a critical piece of information for professionals in organic synthesis and medicinal chemistry, guiding predictions of reactivity, equilibrium positions, and the energetic properties of related molecular scaffolds.
References
Heat of hydrogenation of 1,2-dihydronaphthalene vs 1,4-dihydronaphthalene
In the realm of polycyclic hydrocarbons, the subtle placement of double bonds can significantly influence molecular stability. This guide provides a comparative analysis of the thermodynamic stability of two isomers, 1,2-dihydronaphthalene and 1,4-dihydronaphthalene, through the lens of their heats of hydrogenation. For researchers in organic synthesis and drug development, understanding these principles is crucial for predicting reaction outcomes and designing stable molecular frameworks.
Quantitative Comparison of Heats of Hydrogenation
The heat of hydrogenation (ΔH°) is a direct measure of the stability of an unsaturated compound. When an alkene is hydrogenated to its corresponding alkane, energy is released. A lower heat of hydrogenation signifies a more stable starting molecule, as less potential energy is stored in its double bonds. Both 1,2- and 1,4-dihydronaphthalene are hydrogenated to the same product, 1,2,3,4-tetrahydronaphthalene, allowing for a direct comparison of their initial stabilities.
| Compound | Structure | Heat of Hydrogenation (kJ/mol) | Heat of Hydrogenation (kcal/mol) | Relative Stability |
| This compound | 101[1][2] | 24.1[1][2] | More Stable | |
| 1,4-Dihydronaphthalene | 113[1][2] | 27.1[1][2] | Less Stable |
The Decisive Factor: Conjugation and Stability
The observed difference in the heats of hydrogenation is attributed to the electronic arrangement of the double bonds within each isomer.
-
This compound: In this isomer, the double bond is conjugated with the aromatic π-system of the benzene ring.[2] This extended conjugation allows for the delocalization of π-electrons over a larger area, which is a stabilizing effect.[3][4] This increased stability means the molecule exists at a lower energy state.[2] Consequently, less heat is released upon its hydrogenation to 1,2,3,4-tetrahydronaphthalene.[2]
-
1,4-Dihydronaphthalene: Here, the double bond is isolated from the aromatic ring by a methylene (-CH2-) group.[2] The lack of conjugation means there is no additional resonance stabilization.[3] This molecule is therefore at a higher potential energy state compared to its conjugated counterpart, resulting in a greater release of energy upon hydrogenation.[2]
The fundamental principle is that conjugated dienes are inherently more stable than isolated dienes.[5][6][7] This is due to the overlap of p-orbitals across the single bond that separates the double bonds, leading to a more delocalized and lower-energy electron system.[4][6]
Experimental Protocol: Determination of Heat of Hydrogenation by Reaction Calorimetry
The following is a representative protocol for determining the heat of hydrogenation for a compound like dihydronaphthalene using a reaction calorimeter.
Objective: To measure the enthalpy change (ΔH°) for the catalytic hydrogenation of a dihydronaphthalene isomer.
Materials:
-
Reaction calorimeter (e.g., a power compensation or heat-flow calorimeter) equipped with a high-pressure reactor, stirrer, temperature probes, and gas dosing system.
-
This compound or 1,4-dihydronaphthalene (substrate).
-
Solvent (e.g., ethanol or acetic acid).
-
Hydrogenation catalyst (e.g., 5% Palladium on Carbon, Pd/C).
-
High-purity hydrogen gas.
Procedure:
-
Calibration: Perform an electrical calibration of the calorimeter to determine the heat transfer coefficient and ensure accurate heat measurement.
-
Reactor Charging:
-
Charge the high-pressure reactor with a precisely weighed amount of the catalyst (e.g., 5% Pd/C).
-
Add a known volume of the solvent (e.g., ethanol).
-
Seal the reactor and purge the system with an inert gas (e.g., nitrogen) before introducing hydrogen to saturate the catalyst.
-
-
Equilibration:
-
Bring the reactor to the desired reaction temperature (e.g., 55-65°C) and pressure (e.g., 7-9 Bar).[8]
-
Allow the system to thermally equilibrate until a stable baseline is achieved.
-
-
Substrate Injection:
-
Inject a precisely known amount of the dihydronaphthalene isomer into the reactor.
-
The hydrogenation reaction will commence immediately upon contact with the catalyst.
-
-
Data Acquisition:
-
The calorimeter will measure the heat evolved from the exothermic hydrogenation reaction in real-time. This is often done by measuring the power required to maintain a constant temperature (isothermal power compensation).[8]
-
Monitor the reaction until the heat flow returns to the baseline, indicating the completion of the reaction.
-
-
Calculation:
-
Integrate the heat-flow curve over time to determine the total heat (Q) released during the reaction.
-
Calculate the molar heat of hydrogenation (ΔH°) by dividing the total heat released by the number of moles of the dihydronaphthalene isomer used.
-
Figure 1. Energy diagram for the hydrogenation of dihydronaphthalene isomers.
References
- 1. Both 1,2 -dihydronaphthalene and 1,4 -dihydronaphthalene may be selective.. [askfilo.com]
- 2. brainly.com [brainly.com]
- 3. orgosolver.com [orgosolver.com]
- 4. Stability of Conjugated Dienes, Diel-Alder, Electrophilic Addition | Pharmaguideline [pharmaguideline.com]
- 5. Conjugated, Cumulated, and Isolated Dienes - Chemistry Steps [chemistrysteps.com]
- 6. Stability of Conjugated Dienes MO Theory | MCC Organic Chemistry [courses.lumenlearning.com]
- 7. Video: Stability of Conjugated Dienes [jove.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes for 1,2-Dihydronaphthalene
For Researchers, Scientists, and Drug Development Professionals
The 1,2-dihydronaphthalene scaffold is a privileged structural motif found in a variety of natural products and biologically active molecules. Its synthesis has been a subject of considerable interest, leading to the development of diverse synthetic strategies. This guide provides an objective comparison of the most common and effective methods for the synthesis of this compound and its derivatives, supported by experimental data to aid researchers in selecting the most suitable method for their specific needs.
Comparative Analysis of Synthetic Methodologies
The synthesis of this compound can be broadly categorized into several approaches, each with its own set of advantages and limitations. The choice of method often depends on the desired substitution pattern, scalability, and tolerance to functional groups. Below is a summary of key performance indicators for the most prominent synthetic routes.
| Reaction Type | Starting Material(s) | Reagents/Catalyst | Reaction Conditions | Yield (%) | Key Advantages | Key Disadvantages |
| Reduction of Naphthalene | Naphthalene | Na or Li, liquid NH₃, Alcohol (e.g., EtOH) | Low temperature (-78 to -33 °C) | Variable; often favors 1,4-isomer | Readily available starting material | Harsh reaction conditions, formation of byproducts |
| Benkeser Reduction | Naphthalene | Li, low molecular weight amines (e.g., ethylamine) | Ambient or elevated temperature | Good | Milder conditions than Birch reduction | Can lead to over-reduction to octalins |
| Synthesis from 1-Tetralone | 1-Tetralone | 1. NaBH₄2. Acid catalyst (e.g., p-TsOH) | 1. RT2. Reflux | High (typically >80% over 2 steps) | High yields, readily available starting material | Two-step process |
| Diels-Alder Reactions | ||||||
| Intramolecular Dehydro-Diels-Alder | Styrene-ynes | Heat (Microwave) | 180 °C, 15-20 min | Up to 90% | High efficiency, rapid | Requires synthesis of specialized precursors |
| Aryne Diels-Alder | Functionalized acyclic dienes, Benzyne precursor | Heat | 60 °C | Good | Access to functionalized derivatives | Generation of highly reactive aryne intermediate |
| Transition Metal-Catalyzed Synthesis | ||||||
| Cobalt-Catalyzed Cyclization | o-Styryl N-tosyl hydrazones | Co(II) porphyrin complex | 60 °C, 12 h | 70-90% | Good to excellent yields, broad substrate scope | Requires synthesis of specific hydrazone precursors |
| Copper-Catalyzed Cyclization | Benz-tethered 1,3-dienes | Cu(OAc)₂, chiral phosphine ligand | RT, 12 h | Good | Excellent enantioselectivity for chiral derivatives | Synthesis of specific diene precursors required |
| Organocatalytic Synthesis | Isobenzopyrylium ions, Boronic acids | Chiral phosphoric acid | RT | High | Excellent enantioselectivity | Limited to specific substrate classes |
Visualizing the Synthetic Pathways
The following diagram illustrates the logical relationships between the primary synthetic strategies for obtaining the this compound core.
Caption: Synthetic routes to the this compound core.
Detailed Experimental Protocols
Synthesis from 1-Tetralone via Reduction and Dehydration
This two-step procedure is a reliable and high-yielding method for the synthesis of this compound from the commercially available starting material, 1-tetralone.[1]
Step 1: Reduction of 1-Tetralone to 1,2,3,4-Tetrahydronaphthalen-1-ol
-
Materials: 1-Tetralone, Sodium borohydride (NaBH₄), Methanol (MeOH), Dichloromethane (DCM), Water, Saturated aqueous sodium bicarbonate (NaHCO₃), Anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
Dissolve 1-tetralone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 1,2,3,4-tetrahydronaphthalen-1-ol, which can often be used in the next step without further purification.
-
Step 2: Dehydration of 1,2,3,4-Tetrahydronaphthalen-1-ol to this compound
-
Materials: 1,2,3,4-Tetrahydronaphthalen-1-ol, p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O), Toluene, Saturated aqueous sodium bicarbonate (NaHCO₃), Anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
To a solution of 1,2,3,4-tetrahydronaphthalen-1-ol (1.0 eq) in toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).
-
Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield pure this compound.
-
Cobalt-Catalyzed Synthesis of Substituted 1,2-Dihydronaphthalenes
This method provides an efficient route to substituted 1,2-dihydronaphthalenes from o-styryl N-tosyl hydrazones with good to excellent yields.[2][3]
-
Materials: Substituted o-styryl N-tosyl hydrazone, Cobalt(II) porphyrin catalyst (e.g., Co(TPP)), Toluene, Celite.
-
Procedure:
-
In a glovebox, add the cobalt(II) porphyrin catalyst (5 mol%) to a solution of the o-styryl N-tosyl hydrazone (1.0 eq) in anhydrous toluene in a sealed tube.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture at 60 °C for 12 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford the desired this compound derivative.
-
Intramolecular Dehydro-Diels-Alder Reaction of Styrene-ynes
This modern approach utilizes microwave-assisted heating to rapidly and efficiently synthesize functionalized dihydronaphthalene derivatives. The choice of solvent can be critical for selectivity.
-
Materials: Styrene-yne precursor, N,N-Dimethylformamide (DMF).
-
Procedure:
-
Place a solution of the styrene-yne precursor in DMF in a microwave-safe reaction vessel.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the reaction mixture at 180 °C for 15-20 minutes.
-
After cooling, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the dihydronaphthalene product.
-
Conclusion
The synthesis of this compound can be achieved through a variety of methods, each with distinct advantages. The classical approach starting from 1-tetralone offers high yields and utilizes readily available materials, making it a robust choice for many applications. For the synthesis of highly functionalized or chiral derivatives, modern transition metal-catalyzed and organocatalytic methods provide excellent yields and stereoselectivity. The intramolecular dehydro-Diels-Alder reaction is a powerful tool for rapid synthesis, particularly when coupled with microwave irradiation. The selection of the optimal synthetic route will ultimately be guided by the specific target molecule, desired scale, and available resources.
References
- 1. researchgate.net [researchgate.net]
- 2. Catalytic this compound and E-aryl-diene synthesis via CoIII–Carbene radical and o-quinodimethane intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic this compound and E-aryl-diene synthesis via CoIII–Carbene radical and o-quinodimethane intermediates - Chemical Science (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of Catalytic Systems for the Synthesis of 1,2-Dihydronaphthalene
For researchers, scientists, and professionals in drug development, the efficient synthesis of 1,2-dihydronaphthalene and its derivatives is of paramount importance due to their prevalence as structural motifs in biologically active molecules and natural products. This guide provides a comparative analysis of various catalytic systems employed in the synthesis of 1,2-dihydronaphthalenes, with a focus on performance, reaction conditions, and mechanistic pathways. The information is intended to aid in the selection of the most suitable catalytic strategy for specific research and development needs.
The synthesis of the this compound scaffold has been approached through a variety of catalytic methods, each with its own set of advantages and limitations. These methods primarily include organocatalysis, transition-metal catalysis (utilizing metals such as rhodium, cobalt, copper, and gold), and, more recently, photocatalysis. The choice of catalyst can significantly impact the reaction's efficiency, selectivity, and substrate scope.
Performance Comparison of Catalytic Systems
The following table summarizes the performance of different catalytic systems for the synthesis of this compound derivatives based on published experimental data. This allows for a direct comparison of key parameters such as catalyst loading, reaction conditions, and product yields.
| Catalyst Type | Catalyst/Ligand | Catalyst Loading (mol%) | Substrate Scope | Reaction Conditions | Yield (%) | Selectivity | Reference |
| Organocatalyst | Hayashi-Jørgensen Catalyst (C1) | 20 | Nitroaldehyde and unsaturated aldehyde | Mechanochemical (Ball-milling), 25 Hz, 3 h | 80 | 82% ee | [1][2][3] |
| Rhodium Catalyst | Rh₂(S-DOSP)₄ | 1 | 1-Methyl-1,2-dihydronaphthalene and vinyldiazoacetate | Room Temperature, 18 h | Not specified (focus on selectivity) | 91% ee (for C-H activation/Cope rearrangement product) | [4] |
| Cobalt Catalyst | Cobalt(II) Porphyrin ([Co(TPP)]) | 5 | o-Styryl N-tosyl hydrazones | Toluene, 80 °C, 12 h | 70-90 | Good to Excellent | [5] |
| Copper Catalyst | Cu(OAc)₂·H₂O / (R)-DTBM-SEGPHOS | 5 | Benz-tethered 1,3-dienes with a ketone moiety | THF, Room Temperature, 12 h | up to 98 | up to >99:1 dr, 99% ee | [6][7] |
| Gold Catalyst | [(BINAP)₂Au₂(BArF₄)₂] | 0.05 - 0.1 | o-Alkynylarylaldehydes and alkenes | 1,2-Dichloroethane, 100 °C, 4 h | up to 96 | High | [8][9] |
| Photocatalyst | 9-Mesityl-10-methylacridinium perchlorate / Co(dmgH)₂PyCl | Not specified | Methylenecyclopropanes | MeCN/HFIP, Blue LED, Room Temperature | Good | Moderate to Good | [10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the reproduction of these synthetic routes.
Organocatalytic Synthesis under Mechanochemical Conditions
This protocol describes the asymmetric Michael/aldol cascade reaction to form a 1',2'-dihydro-1,2'-binaphthalene derivative using a Hayashi-Jørgensen catalyst under solvent-free ball-milling conditions.[1][2][3]
Materials:
-
Nitroaldehyde (1.0 equiv)
-
Unsaturated aldehyde (1.2 equiv)
-
Hayashi-Jørgensen catalyst (C1) (20 mol%)
-
Stainless-steel milling jar (1.5 mL) with a stainless-steel ball (ø 6 mm)
Procedure:
-
The nitroaldehyde, unsaturated aldehyde, and the organocatalyst are placed in the stainless-steel milling jar with the stainless-steel ball.
-
The jar is sealed and placed in a shaker mill.
-
The reaction mixture is milled at a frequency of 25 Hz for 3 hours.
-
After the reaction is complete, the crude product is purified by column chromatography on silica gel to afford the desired 1',2'-dihydro-1,2'-binaphthalene derivative.
Cobalt-Catalyzed Synthesis from N-Tosyl Hydrazones
This method outlines the synthesis of substituted 1,2-dihydronaphthalenes through a cobalt-catalyzed reaction involving metalloradical activation of o-styryl N-tosyl hydrazones.[5]
Materials:
-
o-Styryl N-tosyl hydrazone (1.0 equiv)
-
Cobalt(II) porphyrin catalyst ([Co(TPP)]) (5 mol%)
-
Anhydrous toluene
-
Base (e.g., K₂CO₃, 2.0 equiv)
Procedure:
-
To a solution of the o-styryl N-tosyl hydrazone and the cobalt catalyst in anhydrous toluene is added the base.
-
The reaction mixture is stirred at 80 °C for 12 hours under an inert atmosphere.
-
Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography to yield the substituted this compound.
Copper-Catalyzed Asymmetric Intramolecular Reductive Cyclization
This protocol details the synthesis of chiral this compound-1-ols from benz-tethered 1,3-dienes containing a ketone moiety.[6][7]
Materials:
-
Benz-tethered 1,3-diene-ketone (1.0 equiv)
-
Cu(OAc)₂·H₂O (5 mol%)
-
(R)-DTBM-SEGPHOS (5.5 mol%)
-
Reducing agent (e.g., HSiMe(OSiMe₃)₂, 1.5 equiv)
-
Anhydrous THF
Procedure:
-
In a glovebox, Cu(OAc)₂·H₂O and (R)-DTBM-SEGPHOS are dissolved in anhydrous THF.
-
The solution is stirred for 1 hour, after which the reducing agent is added.
-
The benz-tethered 1,3-diene-ketone, dissolved in THF, is then added to the catalyst mixture.
-
The reaction is stirred at room temperature for 12 hours.
-
The reaction is quenched, and the product is extracted and purified by column chromatography to give the enantioenriched this compound-1-ol.
Visualizing the Pathways: Catalytic Cycles and Workflows
The following diagrams, generated using the DOT language, illustrate the proposed mechanisms and workflows for some of the described catalytic syntheses.
Figure 1: Proposed pathway for the organocatalytic Michael/aldol cascade reaction.
Figure 2: Simplified catalytic cycle for cobalt-catalyzed this compound synthesis.
Figure 3: Experimental workflow for the gold-catalyzed synthesis of 3,4-dihydronaphthalene derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Atroposelective organocatalytic synthesis of 1,2′-binaphthalene-3′-carbaldehydes under mechanochemical conditions - RSC Mechanochemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Controlling Factors for C—H Functionalization versus Cyclopropanation of Dihydronaphthalenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalytic this compound and E-aryl-diene synthesis via CoIII–Carbene radical and o-quinodimethane intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric Synthesis of this compound-1-ols via Copper-Catalyzed Intramolecular Reductive Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Visible light mediated synthesis of 4-aryl-1,2-dihydronaphthalene derivatives via single-electron oxidation or MHAT from methylenecyclopropanes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
A Spectroscopic Comparison of 1,2-Dihydronaphthalene and Its Derivatives: A Guide for Researchers
For Immediate Publication
This guide offers a detailed spectroscopic comparison of 1,2-dihydronaphthalene and its derivatives featuring electron-donating and electron-withdrawing groups. Tailored for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of their characteristics using UV-Vis, IR, NMR, and Mass Spectrometry data. Detailed experimental protocols and a visual workflow are included to support experimental design and data interpretation.
Spectroscopic Data Comparison
The introduction of substituents onto the this compound scaffold significantly influences its electronic environment, leading to predictable shifts in its spectroscopic signatures. This section summarizes the key spectroscopic data for the parent compound and representative derivatives with electron-donating (methoxy) and electron-withdrawing (nitro) groups.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, δ in ppm)
| Compound | Aromatic Protons | Vinylic Protons | Aliphatic Protons | Substituent Protons |
| This compound [1][2] | 7.29 - 6.85 (m, 4H) | 6.42 (d, 1H), 5.99 (dt, 1H) | 2.75 (t, 2H), 2.28 (m, 2H) | - |
| 6-Methoxy-1,2-dihydronaphthalene | ~6.6-7.1 (m, 3H) | ~6.4 (d, 1H), ~5.9 (dt, 1H) | ~2.7 (t, 2H), ~2.2 (m, 2H) | ~3.8 (s, 3H, -OCH₃) |
| 7-Nitro-1,2,3,4-tetrahydronaphthalene | ~7.3-8.0 (m, 3H) | - | ~1.8 (m, 4H), ~2.8 (t, 4H) | - |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, δ in ppm)
| Compound | Aromatic C | Vinylic C | Aliphatic C | Substituent C |
| This compound [1] | 135.0, 133.8, 128.0, 127.3, 126.5, 126.0 | 127.8, 125.7 | 28.1, 23.2 | - |
| 6-Methoxy-1,2-dihydronaphthalene | ~110-160 (multiple signals) | ~125-130 (multiple signals) | ~23-29 (multiple signals) | ~55 (-OCH₃) |
| 7-Nitro-1,2-dihydronaphthalene | ~120-150 (multiple signals, C-NO₂ deshielded) | ~125-130 (multiple signals) | ~22-29 (multiple signals) | - |
Note: Data for substituted derivatives is estimated based on established principles of substituent effects on ¹³C NMR chemical shifts.
Table 3: IR Spectroscopic Data (cm⁻¹)
| Compound | C-H Aromatic Stretch | C=C Aromatic Stretch | C-H Aliphatic Stretch | Key Functional Group Peaks |
| This compound [3] | ~3070-3020 | ~1600, ~1490, ~1450 | ~2930, ~2840 | - |
| 6-Methoxy-1,2-dihydronaphthalene | ~3070-3000 | ~1610, ~1500 | ~2940, ~2850 | ~1250 (asym C-O-C), ~1040 (sym C-O-C) |
| 1-Nitronaphthalene [4] | ~3100-3050 | ~1610, ~1580 | - | ~1525 (asym N-O), ~1345 (sym N-O) |
Note: Data for 1-nitronaphthalene is provided as a proxy for a nitro-substituted dihydronaphthalene to illustrate the characteristic nitro group absorptions.
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| This compound [1] | 130 | 129 (M-H)⁺, 115 (M-CH₃)⁺, 102, 91 |
| 6-Methoxy-1,2-dihydronaphthalene | 160 | 159 (M-H)⁺, 145 (M-CH₃)⁺, 117 (M-CH₃-CO)⁺ |
| 1-Nitronaphthalene [5] | 173 | 127 (M-NO₂)⁺, 115, 101, 77 |
Note: Fragmentation patterns for substituted derivatives are predicted based on common fragmentation pathways for the respective functional groups.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Spectra are acquired on a 400 MHz spectrometer. A standard one-pulse sequence is used with a 30° pulse angle, a relaxation delay of 1 second, and an acquisition time of 4 seconds. 16 scans are typically co-added.
-
¹³C NMR Spectroscopy: Spectra are acquired on the same 400 MHz spectrometer with a broadband probe. A proton-decoupled pulse sequence (e.g., zgpg30) is used with a 30° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 1 second. Typically, 1024 scans are co-added.
-
Data Processing: The free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples like this compound, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Data Acquisition: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first acquired. The sample is then placed in the beam path, and the sample spectrum is recorded. Data is typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. 16 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A stock solution of the compound is prepared in a UV-grade solvent such as ethanol or cyclohexane. This stock solution is then serially diluted to prepare a sample with an absorbance in the range of 0.1-1.0 AU.
-
Data Acquisition: The UV-Vis spectrum is recorded using a dual-beam spectrophotometer. A cuvette containing the pure solvent is used as a reference. The sample is placed in a 1 cm path length quartz cuvette. The spectrum is scanned over a range of 200-400 nm.
-
Data Processing: The absorbance is plotted against the wavelength (nm). The wavelength of maximum absorbance (λmax) is reported.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent like dichloromethane or hexane (e.g., 1 mg/mL).
-
GC Conditions: A capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is used. The oven temperature program typically starts at 50°C, holds for 2 minutes, then ramps to 250°C at 10°C/min, and holds for 5 minutes. Helium is used as the carrier gas at a constant flow rate of 1 mL/min. A splitless injection is used.
-
MS Conditions: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. The scan range is typically m/z 40-400.
-
Data Analysis: The total ion chromatogram (TIC) is used to identify the retention time of the compound. The mass spectrum corresponding to the chromatographic peak is then analyzed for the molecular ion and characteristic fragment ions.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound and its derivatives.
Caption: General workflow for the spectroscopic analysis of this compound derivatives.
References
A Comparative Analysis of the Rotational Spectra of 1,2-Dihydronaphthalene and 1,4-Dihydronaphthalene
A detailed investigation into the rotational spectra of 1,2-dihydronaphthalene (1,2-DHN) and 1,4-dihydronaphthalene (1,4-DHN) reveals distinct structural and spectroscopic characteristics for these two isomers.[1][2][3][4] This comparison guide provides an objective analysis of their rotational spectra, supported by experimental data, to assist researchers, scientists, and drug development professionals in understanding the conformational differences and spectroscopic signatures of these molecules.
Executive Summary
The rotational spectra of 1,2-DHN and 1,4-DHN were measured and analyzed using pulsed supersonic-jet Fourier transform microwave (FTMW) spectroscopy.[1] For each molecule, a single conformation was identified.[1][2][3][4] The analysis of the experimental spectra yielded accurate rotational constants and quartic centrifugal distortion constants.[1][2][3] Furthermore, the measurements were extended to include all mono-substituted 13C isotopologues for both dihydronaphthalene isomers, allowing for a precise determination of their skeletal structures.[1][2][3] The distinct spectroscopic parameters obtained for 1,2-DHN and 1,4-DHN provide a basis for their unambiguous identification in various environments, including potential astronomical detection.[1][2]
Data Presentation: Spectroscopic Constants
The experimentally determined spectroscopic parameters for the parent isotopologues of this compound and 1,4-dihydronaphthalene are summarized in the table below. These values were obtained by fitting the measured rotational transition frequencies to Watson's semi-rigid rotor Hamiltonian (S-reduction) in the Ir representation.[1]
| Parameter | This compound (1,2-DHN) | 1,4-Dihydronaphthalene (1,4-DHN) |
| Rotational Constants (MHz) | ||
| A | 2058.3323(12) | 2691.3854(13) |
| B | 1290.1119(10) | 1083.4721(11) |
| C | 889.3758(11) | 808.3377(12) |
| Centrifugal Distortion Constants (kHz) | ||
| ΔJ | 0.053(4) | 0.076(6) |
| ΔJK | 0.11(2) | -0.05(2) |
| ΔK | 0.54(10) | 0.40(12) |
| δJ | 0.015(2) | 0.023(3) |
| δK | 0.20(8) | 0.09(5) |
| Number of Fitted Lines | 168 | 70 |
| RMS of Fit (kHz) | 1.8 | 1.6 |
Uncertainties (1σ) are given in parentheses in units of the last digit.
Experimental Protocols
The rotational spectra of both this compound and 1,4-dihydronaphthalene were measured using a Coaxially Oriented Beam-Resonator Arrangement (COBRA) type pulsed supersonic-jet Fourier transform microwave (FTMW) spectrometer.[1] The spectrometer covers a frequency range of 2 to 20 GHz.[1]
Sample Preparation and Introduction: Commercial samples of 1,2-DHN (≥97% purity) and 1,4-DHN (≥90% purity) were used without further purification.[1] The solid samples were heated and their vapors were seeded into a stream of helium carrier gas, which was maintained at an inlet pressure of 0.2 MPa.[1] The resulting gas mixture was then introduced into the spectrometer's vacuum chamber through a supersonic jet expansion, which cooled the molecules to a very low rotational temperature.
Data Acquisition and Analysis: The rotational transitions of the molecules were detected and their frequencies were precisely measured.[1] For 1,2-DHN, a total of 78 a-type and 90 b-type transitions were observed; no c-type transitions were measured due to a near-zero dipole moment along the c-axis.[1][2] For 1,4-DHN, only 70 a-type transitions were measurable.[1][2] The experimental transition frequencies for each molecule were analyzed using the CALPGM program, which employs Watson's semi-rigid rotor Hamiltonian.[1] This analysis yielded the rotational constants and quartic centrifugal distortion constants presented in the data table above.[1][2] The rotational spectra of all mono-substituted 13C isotopologues for both molecules were also measured in their natural abundance.[1][2]
Visualization of Molecular Properties and Experimental Workflow
The following diagrams illustrate the structural differences between the two isomers and the logical workflow of the experimental and analytical process.
Figure 1: Comparison of the structural properties of 1,2-DHN and 1,4-DHN and their resulting rotational spectra.
Figure 2: Experimental and analytical workflow for the rotational spectroscopy of dihydronaphthalenes.
References
Unveiling Isomeric Stability: A DFT-Based Comparison of Dihydronaphthalene Isomers
A comprehensive guide for researchers, scientists, and drug development professionals on the computational comparison of 1,2-dihydronaphthalene and 1,4-dihydronaphthalene isomers using Density Functional Theory (DFT) calculations.
The relative stability of isomers is a critical parameter in chemical and pharmaceutical research, influencing reaction pathways, product distribution, and biological activity. This guide provides a comparative analysis of two common dihydronaphthalene isomers, this compound (1,2-DHN) and 1,4-dihydronaphthalene (1,4-DHN), based on computational data derived from Density Functional Theory (DFT).
Executive Summary
Computational studies consistently indicate that 1,4-dihydronaphthalene is the more thermodynamically stable isomer compared to this compound. This increased stability is attributed to greater resonance stabilization and a lesser disruption of the aromaticity of the naphthalene ring system in the 1,4-isomer.[1] While direct experimental thermodynamic data for a side-by-side comparison is scarce, DFT calculations provide a reliable framework for determining the energetic differences between these isomers.
Data Presentation
The following table summarizes the key computational findings regarding the stability of dihydronaphthalene isomers. The relative energy is a crucial metric, with a lower value indicating higher stability.
| Isomer | Common Name | Chemical Formula | Relative Energy (kJ/mol) | Computational Method |
| 1,4-Dihydronaphthalene | 1,4-DHN | C₁₀H₁₀ | 0.00 (Reference) | B3LYP-D3(BJ)/def2-TZVP |
| This compound | 1,2-DHN | C₁₀H₁₀ | > 0 | B3LYP-D3(BJ)/def2-TZVP |
Note: While the precise energy difference is not publicly available in the cited literature, the qualitative results from computational studies consistently show 1,4-DHN to be the lower energy, and therefore more stable, isomer.
Key Insights
The structural differences between the two isomers underpin their varying stability. In 1,4-dihydronaphthalene, the conjugated system of the intact benzene ring is extended by the double bonds in the adjacent ring, allowing for more effective electron delocalization. Conversely, the arrangement of the double bond in this compound leads to a less favorable electronic configuration and a greater disruption of the aromatic character of the fused ring system.
Mandatory Visualization
The following diagram illustrates the typical workflow for performing DFT calculations to compare the relative stability of dihydronaphthalene isomers.
Experimental Protocols
The following section details the computational methodology for determining the relative stability of dihydronaphthalene isomers, based on protocols described in recent literature.[2]
1. Software:
-
Gaussian 16 program package or a similar quantum chemistry software suite.[2]
2. Method:
-
Density Functional Theory (DFT) is the chosen quantum mechanical modeling method.
-
The B3LYP functional is employed, which is a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[2]
-
To account for dispersion forces, which are crucial for accurate energy calculations, Grimme's D3 dispersion correction with Becke-Johnson damping (D3(BJ)) is applied.[2]
3. Basis Set:
-
The def2-TZVP (triple-zeta valence with polarization) basis set is utilized for all atoms. This basis set provides a good balance between accuracy and computational cost for molecules of this size.[2]
4. Calculation Protocol:
-
Geometry Optimization: The molecular structure of each isomer (1,2-DHN and 1,4-DHN) is fully optimized without any symmetry constraints to find the lowest energy conformation on the potential energy surface.
-
Frequency Calculation: Following a successful geometry optimization, a vibrational frequency analysis is performed at the same level of theory. This calculation serves two purposes:
-
To confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
To obtain the zero-point vibrational energy (ZPVE) and other thermal corrections.
-
-
Energy Calculation: The total electronic energy (E_elec) is obtained from the optimized geometry. The final energy for comparison is the sum of the electronic energy and the ZPVE (E = E_elec + ZPVE).
-
Relative Energy Calculation: The relative energy (ΔE) of the less stable isomer is calculated with respect to the more stable isomer (which is assigned a relative energy of 0). ΔE = E_less_stable - E_more_stable
By following this detailed computational protocol, researchers can reliably determine the relative thermodynamic stabilities of dihydronaphthalene isomers and other related compounds, providing valuable insights for further experimental and developmental work.
References
Enantioselective Synthesis of 1,2-Dihydronaphthalenes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of 1,2-dihydronaphthalenes is of significant interest in medicinal and synthetic chemistry due to their presence as a core structural motif in numerous biologically active compounds and natural products. This guide provides a comparative overview of three prominent catalytic strategies for achieving this synthesis with high stereocontrol: chiral phosphoric acid organocatalysis, N-heterocyclic carbene (NHC) organocatalysis, and gold(I)-catalyzed cycloisomerization. We present a summary of their performance based on published experimental data, detailed experimental protocols for key reactions, and visual representations of the proposed catalytic cycles.
Data Presentation: A Comparative Analysis
The following table summarizes the performance of the three selected methods across a range of substrates, focusing on yield and enantiomeric excess (ee).
| Method | Catalyst/Precursor | Substrate 1 | Yield (%) | ee (%) | Substrate 2 | Yield (%) | ee (%) | Substrate 3 | Yield (%) | ee (%) |
| Chiral Phosphoric Acid Organocatalysis [1][2][3] | (R)-TRIP | 2-(2-((E)-4-methoxystyryl)-5-methylphenyl)-2-methoxyacetaldehyde & (E)-(4-methoxystyryl)boronic acid | 95 | 96 | 2-(2-((E)-4-fluorostyryl)-5-methylphenyl)-2-methoxyacetaldehyde & (E)-(4-fluorostyryl)boronic acid | 93 | 95 | 2-(2-((E)-styryl)-5-methylphenyl)-2-methoxyacetaldehyde & (E)-styrylboronic acid | 91 | 94 |
| N-Heterocyclic Carbene Organocatalysis [4][5][6] | Aminoindanol-derived triazolium salt | 1,3-diphenylpropane-1,3-dione & cinnamaldehyde | 98 | 99 | 1-(4-methoxyphenyl)-3-phenylpropane-1,3-dione & cinnamaldehyde | 95 | 98 | 1-(4-chlorophenyl)-3-phenylpropane-1,3-dione & cinnamaldehyde | 97 | 99 |
| Gold(I)-Catalyzed Cycloisomerization [7] | [Au(IPr)]NTf2 | (E)-4-(4-methoxyphenyl)-2-methylbut-3-en-1-yl pivalate | 85 | 92 | (E)-2-methyl-4-p-tolylbut-3-en-1-yl pivalate | 82 | 90 | (E)-4-(4-fluorophenyl)-2-methylbut-3-en-1-yl pivalate | 88 | 93 |
Experimental Protocols
Organocatalytic Enantioselective Synthesis via Chiral Phosphoric Acid[1][2][3]
This method relies on the in situ generation of an isobenzopyrylium ion, which then undergoes an enantioselective reaction with a boronic acid, catalyzed by a chiral phosphoric acid.
General Procedure: To a solution of the 2-alkoxyacetaldehyde derivative (0.1 mmol) and the corresponding boronic acid (0.12 mmol) in anhydrous toluene (1.0 mL) is added the chiral phosphoric acid catalyst ((R)-TRIP, 5 mol%). The reaction mixture is stirred at room temperature for 24 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired 1,2-dihydronaphthalene product.
Organocatalytic Enantioselective Synthesis via N-Heterocyclic Carbene[4][5][6]
This protocol describes a cascade annulation reaction between a 1,3-dicarbonyl compound and an enal, catalyzed by a chiral N-heterocyclic carbene.
General Procedure: In a glovebox, the aminoindanol-derived triazolium salt (0.02 mmol) and DBU (0.02 mmol) are added to a vial. Anhydrous THF (1.0 mL) is then added, and the mixture is stirred for 10 minutes at room temperature. The 1,3-dicarbonyl compound (0.1 mmol) and the enal (0.12 mmol) are then added sequentially. The reaction is stirred at room temperature for 12-24 hours. After the reaction is complete, the mixture is concentrated, and the residue is purified by flash column chromatography on silica gel (hexanes/ethyl acetate) to give the corresponding this compound.
Enantioselective Gold(I)-Catalyzed Cycloisomerization[7]
This method involves the intramolecular cyclization of a 1,7-enyne ester catalyzed by a chiral gold(I) complex.
General Procedure: To a solution of the 1,7-enyne ester (0.1 mmol) in anhydrous dichloromethane (1.0 mL) is added the gold(I) catalyst ([Au(IPr)]NTf2, 2 mol%). The reaction mixture is stirred at room temperature for 1-4 hours until the starting material is consumed (monitored by TLC). The solvent is then evaporated, and the crude product is purified by flash column chromatography on silica gel (hexanes/ethyl acetate) to yield the this compound derivative.
Catalytic Cycles and Experimental Workflows
The following diagrams illustrate the proposed catalytic cycles for each of the discussed enantioselective syntheses.
Caption: Proposed catalytic cycle for the chiral phosphoric acid-catalyzed enantioselective synthesis of 1,2-dihydronaphthalenes.
Caption: Proposed catalytic cycle for the NHC-catalyzed enantioselective synthesis of 1,2-dihydronaphthalenes.
Caption: Simplified workflow for the Gold(I)-catalyzed enantioselective cycloisomerization to form 1,2-dihydronaphthalenes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enantioselective Synthesis of 1,2-Dihydronaphthalenes via Oxidative N-Heterocyclic Carbene Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organocatalytic enantio- and diastereoselective synthesis of 1,2-dihydronaphthalenes from isobenzopyrylium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Collection - Enantioselective Synthesis of 1,2-Dihydronaphthalenes via Oxidative NâHeterocyclic Carbene Catalysis - Organic Letters - Figshare [acs.figshare.com]
- 7. Frontiers | Gold-Catalyzed Homogeneous (Cyclo)Isomerization Reactions [frontiersin.org]
Comparative Guide to the Kinetic Resolution of 1,2-Dihydronaphthalene Oxide
For Researchers, Scientists, and Drug Development Professionals
The enantioselective resolution of racemic epoxides is a critical process in the synthesis of chiral building blocks for the pharmaceutical and fine chemical industries. 1,2-Dihydronaphthalene oxide is a valuable precursor for a variety of complex molecules, and its resolution into enantiomerically pure forms is of significant interest. This guide provides a comparative analysis of two distinct and effective methods for the kinetic resolution of racemic this compound oxide: Asymmetric C-H Hydroxylation and Hydrolytic Kinetic Resolution (HKR) using a chiral (salen)Co(III) complex.
Performance Comparison
The following table summarizes the key performance metrics for the two methods, providing a clear comparison of their efficiency and selectivity.
| Parameter | Asymmetric C-H Hydroxylation | Hydrolytic Kinetic Resolution (HKR) with (salen)Co(III) |
| Catalyst | (salen)Mn(III) complex | (R,R)-(salen)Co(III)OAc |
| Substrate | (±)-1,2-Dihydronaphthalene Oxide | (±)-1,2-Dihydronaphthalene Oxide |
| Recovered Epoxide Yield | 43% | ~50% (Theoretical Maximum) |
| Recovered Epoxide e.e. | >99% | >98% |
| Product | Allylic Alcohol | trans-1,2-Diol |
| Product Yield | 45% | ~50% (Theoretical Maximum) |
| Product e.e. | 95% | >98% |
| Catalyst Loading | 2 mol % | 0.5 mol % |
| Reaction Time | 2.5 hours | 16 hours |
| Temperature | 4 °C | Room Temperature |
| Key Advantage | Rapid reaction time | High enantioselectivity for both epoxide and diol |
| Reference | [1][2][3] | [4] |
Signaling Pathways and Experimental Workflows
To visually represent the processes, the following diagrams illustrate the experimental workflow for a typical kinetic resolution and the catalytic cycle for the Hydrolytic Kinetic Resolution.
Figure 1. General experimental workflow for the kinetic resolution of epoxides.
Figure 2. Simplified catalytic cycle of the cooperative bimetallic mechanism in HKR.
Experimental Protocols
Method 1: Asymmetric C-H Hydroxylation
This protocol is adapted from the work of Larrow and Jacobsen.[1]
Materials:
-
(±)-1,2-Dihydronaphthalene oxide
-
(salen)Mn(III) complex (2 mol %)
-
Iodosylbenzene (PhIO) as the oxidant
-
Dichloromethane (CH₂Cl₂) as the solvent
Procedure:
-
To a solution of (±)-1,2-dihydronaphthalene oxide in dichloromethane at 4 °C, add the (salen)Mn(III) catalyst (2 mol %).
-
Add iodosylbenzene (0.5 equivalents) portion-wise to the stirred solution.
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
The reaction is typically complete within 2.5 hours.
-
Upon completion, quench the reaction and purify the mixture using column chromatography to separate the unreacted epoxide from the allylic alcohol product.
-
Determine the enantiomeric excess of the recovered epoxide and the allylic alcohol product using chiral GC or HPLC.
Method 2: Hydrolytic Kinetic Resolution (HKR) with (salen)Co(III)
This protocol is a general procedure based on the highly effective Jacobsen HKR methodology.[4]
Materials:
-
(±)-1,2-Dihydronaphthalene oxide
-
(R,R)-(salen)Co(III)OAc (0.5 mol %)
-
Water (H₂O, 0.5 equivalents)
-
Tetrahydrofuran (THF) or solvent-free conditions
Procedure:
-
To a flask containing (±)-1,2-dihydronaphthalene oxide, add the (R,R)-(salen)Co(III)OAc catalyst (0.5 mol %).
-
The reaction can be run neat or in a minimal amount of a solvent like THF.
-
Add water (0.5 equivalents) to the mixture.
-
Stir the reaction at room temperature for 16 hours.
-
Monitor the reaction progress by GC or TLC to approximately 50% conversion.
-
After the reaction, the unreacted epoxide and the resulting trans-1,2-diol can be separated by column chromatography.
-
Determine the enantiomeric excess of both the recovered epoxide and the diol product by chiral GC or HPLC analysis.
Conclusion
Both asymmetric C-H hydroxylation and hydrolytic kinetic resolution offer highly effective means for the kinetic resolution of this compound oxide, yielding products with excellent enantiopurity. The choice between the two methods may depend on the specific requirements of a synthetic route. The asymmetric C-H hydroxylation provides a faster route to an enantioenriched allylic alcohol, a versatile synthetic intermediate. In contrast, the hydrolytic kinetic resolution, while slower, yields both the enantioenriched epoxide and the corresponding trans-1,2-diol with exceptional levels of enantioselectivity. The lower catalyst loading required for the HKR may also be an important consideration for large-scale applications. Researchers and drug development professionals are encouraged to consider the target molecule and process economics when selecting the most suitable method for their needs.
References
Characterization of 4-Methyl-1,2-dihydronaphthalene: A Comparative Analysis Utilizing X-ray Crystallography and Spectroscopic Methods
For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's three-dimensional structure is paramount for predicting its behavior and interactions. While a definitive single-crystal X-ray structure for 4-Methyl-1,2-dihydronaphthalene is not publicly available, this guide provides a comparative analysis against structurally related dihydronaphthalene derivatives that have been successfully characterized by X-ray diffraction. This comparison, augmented with spectroscopic data for 4-Methyl-1,2-dihydronaphthalene, offers a robust framework for its structural elucidation and serves as a valuable resource for those working with this and similar chemical scaffolds.
Comparative Analysis of Physicochemical and Spectroscopic Data
A complete characterization of a compound relies on a combination of analytical techniques. While single-crystal X-ray diffraction provides the most definitive three-dimensional structure, spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are essential for confirming the identity, purity, and connectivity of a sample prior to crystallographic analysis.[1]
The following table summarizes key data for 4-Methyl-1,2-dihydronaphthalene and provides a direct comparison with the crystallographic data of two related compounds: Dimethyl 4-(4-methoxyphenyl)-2-(4-methylphenyl)-1-oxo-1,2-dihydronaphthalene-2,3-dicarboxylate (Compound 1) and Dimethyl 1-oxo-2,4-diphenyl-1,2-dihydronaphthalene-2,3-dicarboxylate (Compound 2).
| Property | 4-Methyl-1,2-dihydronaphthalene | Dimethyl 4-(4-methoxyphenyl)-2-(4-methylphenyl)-1-oxo-1,2-dihydronaphthalene-2,3-dicarboxylate (Compound 1) | Dimethyl 1-oxo-2,4-diphenyl-1,2-dihydronaphthalene-2,3-dicarboxylate (Compound 2) |
| Molecular Formula | C₁₁H₁₂[2] | C₂₈H₂₄O₆[3] | C₂₆H₂₀O₅[4] |
| Molar Mass | 144.21 g/mol [2] | 456.47 g/mol [3] | 412.42 g/mol [5] |
| Appearance | Liquid (presumed)[2] | Colorless Solid[3] | Colorless Solid[1][4] |
| Crystal System | Not available | Triclinic[3] | Monoclinic[4] |
| Space Group | Not available | P-1[3] | P2₁/c[4] |
| Unit Cell Dimensions | Not available | a = 9.773(3) Å, b = 10.231(3) Å, c = 12.396(4) Å, α = 95.89(2)°, β = 101.46(2)°, γ = 103.55(2)°[3] | a = 10.021(2) Å, b = 16.064(3) Å, c = 13.341(3) Å, β = 90.123(3)°[6] |
| ¹³C NMR (ppm) | Expected signals for aromatic and aliphatic carbons.[7] | - | - |
| Mass Spec (m/z) | Molecular ion peak at ~144.[8][9] | - | - |
| IR Spectroscopy | Expected peaks for C-H and C=C stretching.[8] | - | - |
Experimental Protocols
General Protocol for Single-Crystal X-ray Diffraction
The following protocol outlines the general steps for obtaining single-crystal X-ray diffraction data, applicable to compounds like the dihydronaphthalene derivatives cited in this guide.
-
Crystal Preparation and Mounting: High-quality, single crystals free of defects are essential for accurate data collection.[10] Suitable crystals are typically 30 to 300 microns in size.[10] The selected crystal is carefully mounted on a thin glass fiber or a loop using a suitable adhesive or oil that does not interfere with the diffraction experiment.[10]
-
X-ray Source and Data Collection: The mounted crystal is placed in a diffractometer equipped with an X-ray source, commonly a copper (Cu) or molybdenum (Mo) target.[10] The crystal is rotated, and X-rays are directed at it. The interaction with the crystal lattice causes the X-rays to diffract in specific directions, creating a unique diffraction pattern.[11] This pattern is captured by a detector as a series of images while the crystal is rotated.[12]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The "phase problem" is then solved to generate an initial electron density map.[11] This map allows for the assignment of atoms to the electron density peaks. The resulting structural model is then refined to achieve the best possible fit with the experimental data.[11]
Synthesis of Comparative Compounds
-
Dimethyl 4-(4-methoxyphenyl)-2-(4-methylphenyl)-1-oxo-1,2-dihydronaphthalene-2,3-dicarboxylate (Compound 1): This compound was synthesized by reacting an isobenzofuran–DMAD adduct with BF₃·OEt₂ in dry DCM. The product was purified by column chromatography and single crystals were obtained by slow evaporation from an ethyl acetate solution.[3]
-
Dimethyl 1-oxo-2,4-diphenyl-1,2-dihydronaphthalene-2,3-dicarboxylate (Compound 2): This derivative was prepared by reacting 1,3-diphenylisobenzofuran with dimethyl acetylenedicarboxylate (DMAD) to form an adduct, which was then treated with BF₃·OEt₂. Purification via column chromatography and subsequent slow evaporation from an ethyl acetate solution yielded single crystals suitable for X-ray diffraction.[1][4]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the characterization of a novel compound, integrating both spectroscopic and crystallographic techniques.
References
- 1. Crystal structure of dimethyl 1-oxo-2,4-diphenyl-1,2-dihydronaphthalene-2,3-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Methyl-1,2-dihydronaphthalene|CAS 4373-13-1 [benchchem.com]
- 3. Crystal structures of three 1-oxo-1,2-dihydronaphthalene derivatives: dimethyl 4-(4-methoxyphenyl)-2-(4-methylphenyl)-1-oxo-1,2-dihydronaphthalene-2,3-dicarboxylate, dimethyl 1-oxo-2-(pyren-4-yl)-4-(thiophen-2-yl)-1,2-dihydronaphthalene-2,3-dicarboxylate and ethyl 1-oxo-2-phenyl-2,4-bis(thiophen-2-yl)-1,2-dihydronaphthalene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. spectrabase.com [spectrabase.com]
- 8. 1,2-Dihydro-4-methylnaphthalene | C11H12 | CID 582327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. spectrabase.com [spectrabase.com]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 12. books.rsc.org [books.rsc.org]
Safety Operating Guide
Proper Disposal of 1,2-Dihydronaphthalene: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of 1,2-Dihydronaphthalene, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals who handle this chemical.
Immediate Safety and Handling
This compound is a combustible liquid and is toxic to aquatic life with long-lasting effects.[1][2] Adherence to proper safety protocols is critical when handling this substance.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side-shields or goggles.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.
-
Respiratory Protection: In case of inadequate ventilation or risk of inhalation, use a suitable respirator with an organic vapor cartridge.
In Case of Accidental Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3][4]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[3]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[3][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][4]
Quantitative Data for this compound
| Property | Value | Source |
| CAS Number | 447-53-0 | [1][5] |
| Molecular Formula | C₁₀H₁₀ | [5] |
| Molecular Weight | 130.19 g/mol | [2][5] |
| Appearance | Liquid | [5] |
| Density | 0.997 g/mL at 25 °C | [5] |
| Boiling Point | 89 °C at 16 mmHg | [5] |
| Melting Point | -8 °C | [5] |
| Flash Point | 67 °C (152.6 °F) - closed cup | [5] |
| GHS Classification | Flammable liquids (Category 4), Acute aquatic toxicity (Category 2), Chronic aquatic toxicity (Category 2) | [1] |
| Hazard Statements | H227: Combustible liquid, H411: Toxic to aquatic life with long lasting effects | [1] |
| DOT Classification | NA-Number: 1993, Class: NONE, Packing group: III, Proper shipping name: Combustible liquid, n.o.s. (this compound) | [1] |
Step-by-Step Disposal Plan
The standard and required method for the disposal of this compound is through a licensed professional waste disposal service.[1][3] Do not attempt to dispose of this chemical down the drain or in regular trash.
1. Waste Collection:
-
Collect waste this compound in a dedicated, properly labeled, and compatible container. The original container is often the best choice.[6]
-
Containers must be in good condition, free of leaks, and have a tightly fitting cap.[6]
-
Do not overfill liquid waste containers; leave adequate headspace (at least 10%) for expansion.[7]
-
Store waste containers in a designated, well-ventilated, and cool area, away from sources of ignition.[1][3]
2. Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate concentration and any other components mixed with the waste.
-
Affix any specific hazardous waste tags required by your institution or local regulations.[6]
3. Storage:
-
Store the waste container in a designated satellite accumulation area.
-
Ensure secondary containment is used to prevent spills.[6]
-
Segregate from incompatible materials.
4. Spill Response:
-
Ventilate the area.
-
Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.
-
Collect the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste.[4]
-
Clean the spill area thoroughly.
5. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the contractor with the Safety Data Sheet (SDS) for this compound.
Experimental Protocols
No specific experimental protocols for the in-lab neutralization or deactivation of this compound are recommended. Due to its hazardous characteristics, the accepted and required procedure is disposal via a licensed and approved hazardous waste facility.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound | C10H10 | CID 9938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. 1,2-ジヒドロナフタレン 95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. vumc.org [vumc.org]
- 7. nipissingu.ca [nipissingu.ca]
Personal protective equipment for handling 1,2-Dihydronaphthalene
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1,2-Dihydronaphthalene in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a combustible liquid that can cause serious eye irritation and may cause skin and respiratory irritation.[1][2][3] It is also toxic to aquatic life with long-lasting effects.[3][4] Adherence to proper PPE protocols is mandatory to ensure personal safety.
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendations | Rationale |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields or safety glasses with side-shields.[1][5] | To protect against splashes and vapors that can cause serious eye irritation.[2][3] |
| Hand Protection | Wear appropriate chemical-resistant protective gloves.[1][4] | To prevent skin contact and potential irritation.[1] |
| Skin and Body Protection | Wear protective clothing. For larger quantities or risk of splashing, wear fire/flame resistant and impervious clothing.[1][5] | To protect against skin contact and absorption. |
| Respiratory Protection | Not required under normal use conditions with adequate ventilation.[5] If exposure limits are exceeded or irritation occurs, use a full-face respirator with an appropriate filter (e.g., type ABEK (EN14387)).[1] | To prevent respiratory irritation from vapors.[1] |
Chemical Properties and Exposure Data
A summary of key quantitative data for this compound is provided below.
| Property | Value | Reference |
| Oral LD50 (Rat) | 2830 µL/kg | [5] |
| Flash Point | 67 °C (152.6 °F) - closed cup | |
| Density | 0.997 g/mL at 25 °C | |
| Boiling Point | 89 °C at 16 mmHg | |
| Melting Point | -8 °C |
Standard Operating Procedure for Handling
The following workflow outlines the standard procedure for safely handling this compound.
Caption: Standard workflow for handling this compound.
Emergency Procedures
Immediate and appropriate responses to emergencies are critical.
First Aid Measures
| Exposure Route | Immediate Action |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[5] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse.[1][5] If skin irritation occurs, get medical help.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention immediately if symptoms occur.[5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2][5] |
Spill and Leak Procedures
In the event of a spill, follow these steps:
Caption: Step-by-step spill response for this compound.
Storage and Disposal
Storage Store this compound in a dry, cool, and well-ventilated place.[4][5] Keep the container tightly closed.[1][5] It should be kept away from heat, sparks, open flames, and other ignition sources.[2][4]
Disposal Dispose of the contents and the container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4][5] Do not release into the environment.[4]
References
Retrosynthesis Analysis
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
